An In-Depth Technical Guide to (2R)-1-amino-2-phenylpropan-2-ol: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of (2R)-1-amino-2-phenylpropan-2-ol, a chiral amino alcohol of significant interest to researchers and professionals in drug development and fine chemical synthesis....
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of (2R)-1-amino-2-phenylpropan-2-ol, a chiral amino alcohol of significant interest to researchers and professionals in drug development and fine chemical synthesis. We will delve into its physical and chemical properties, explore its synthesis and chemical reactivity, and discuss its critical role as a chiral building block in modern organic chemistry. This document is structured to provide not just data, but also expert insights into the practical application and scientific context of this valuable compound.
Compound Identification and Core Properties
(2R)-1-amino-2-phenylpropan-2-ol is a chiral molecule featuring a primary amine, a tertiary alcohol, and a phenyl group attached to a stereogenic center. This unique combination of functional groups imparts it with valuable properties for asymmetric synthesis and pharmaceutical applications.
The presence of both a hydroxyl and an amino group allows for both hydrogen bond donation and acceptance, influencing its solubility and potential for intermolecular interactions. The positive XLogP3 value suggests a degree of lipophilicity, consistent with its expected solubility in organic solvents.[1]
Synthesis and Chemical Reactivity: The Chemist's Perspective
The synthesis of enantiomerically pure (2R)-1-amino-2-phenylpropan-2-ol is a key challenge and a testament to the advancements in asymmetric synthesis.
Synthetic Pathways
A common and effective method for the synthesis of similar amino alcohols is the reductive amination of a chiral precursor.[4] This approach offers good stereochemical control.
Caption: A generalized reductive amination workflow.
Modern approaches also utilize enzymatic cascades , which offer high regio- and stereoselectivity under mild reaction conditions, presenting a greener alternative to traditional chemical methods.[5][6]
Chemical Reactivity
The reactivity of (2R)-1-amino-2-phenylpropan-2-ol is dictated by its primary amine and tertiary alcohol functional groups.
Amine Group: The primary amine is nucleophilic and basic. It can undergo acylation, alkylation, and condensation reactions. Its basicity allows for the formation of ammonium salts with acids.
Alcohol Group: The tertiary alcohol is less reactive than a primary or secondary alcohol and is resistant to oxidation under standard conditions. It can be deprotonated with a strong base to form an alkoxide or can be converted to a leaving group for substitution reactions under acidic conditions.
The bifunctional nature of this molecule makes it an excellent candidate for the synthesis of heterocyclic compounds.
Analytical Characterization: Ensuring Quality and Purity
A robust analytical workflow is crucial for confirming the identity and purity of (2R)-1-amino-2-phenylpropan-2-ol.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity and enantiomeric excess of this compound.
Experimental Protocol: Chiral HPLC Analysis
Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak®).
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) is typically used. The exact ratio should be optimized for baseline separation of the enantiomers.
Flow Rate: Typically 0.5-1.5 mL/min.
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210 nm or 254 nm).
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Injection: Inject a small volume (e.g., 5-20 µL) onto the column.
Analysis: The retention times of the two enantiomers will differ, allowing for the determination of the enantiomeric excess.
Caption: A typical workflow for chiral HPLC analysis.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[7][8] The ¹H NMR spectrum is expected to show signals for the aromatic protons, the aminomethyl protons, the methyl protons, and exchangeable protons for the amine and hydroxyl groups. The ¹³C NMR spectrum will show characteristic signals for the phenyl carbons, the quaternary carbon of the stereocenter, the aminomethyl carbon, and the methyl carbon.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H and N-H stretches (typically broad in the 3200-3500 cm⁻¹ region), C-H stretches of the aromatic and aliphatic groups, and C=C stretches of the phenyl ring.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Applications in Drug Development and Asymmetric Synthesis
The true value of (2R)-1-amino-2-phenylpropan-2-ol lies in its application as a chiral building block.
Pharmaceutical Intermediate
Chiral amino alcohols are key structural motifs in many biologically active molecules and pharmaceuticals.[9][10] This compound serves as a valuable starting material for the synthesis of more complex chiral molecules with potential therapeutic applications.
Chiral Auxiliary and Ligand
In asymmetric synthesis, (2R)-1-amino-2-phenylpropan-2-ol can be used as a chiral auxiliary.[11] By temporarily attaching it to a prochiral molecule, it can direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is established, the auxiliary can be cleaved and recovered.
Furthermore, it can serve as a chiral ligand in metal-catalyzed asymmetric reactions, such as asymmetric hydrogenation or transfer hydrogenation. The amino and hydroxyl groups can coordinate to a metal center, creating a chiral environment that influences the stereoselectivity of the catalytic transformation.
The (2R)-1-amino-2-phenylpropan-2-ol Scaffold: Structural Profiling and Synthetic Methodologies in Drug Development
Executive Summary In contemporary medicinal chemistry, the spatial orientation of pharmacophores is the primary determinant of receptor binding affinity and target selectivity. (2R)-1-amino-2-phenylpropan-2-ol is a highl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the spatial orientation of pharmacophores is the primary determinant of receptor binding affinity and target selectivity. (2R)-1-amino-2-phenylpropan-2-ol is a highly privileged chiral building block characterized by a rigid tetrahedral stereocenter at the C2 position. This whitepaper provides an in-depth technical analysis of its physicochemical properties, outlines a self-validating synthetic protocol for its preparation, and explores its critical role in the development of neurological therapeutics, specifically Glycogen Synthase Kinase 3 beta (GSK-3β) inhibitors.
Physicochemical Profiling & Structural Analysis
The utility of (2R)-1-amino-2-phenylpropan-2-ol stems from its dense functionalization. The molecule features a primary amine, a tertiary alcohol, a methyl group, and a phenyl ring all clustered around a concise three-carbon backbone. The (2R) absolute configuration dictates the precise three-dimensional projection of the phenyl and hydroxyl groups, which is critical for occupying specific hydrophobic pockets in enzyme active sites.
According to data validated by the National Institutes of Health () [1], the core physicochemical properties of the compound are summarized below:
Property
Value
Technical Significance
IUPAC Name
(2R)-1-amino-2-phenylpropan-2-ol
Defines the exact stereochemical absolute configuration.
CAS Registry Number
135355-11-2
Unique identifier for the pure (2R) enantiomer.
Molecular Formula
C9H13NO
Indicates a low molecular weight suitable for CNS penetration.
Molecular Weight
151.21 g/mol
Highly favorable for Lipinski's Rule of 5 compliance.
SMILES String
C(C1=CC=CC=C1)O
The [C@] denotes the critical tetrahedral stereocenter.
XLogP3
0.3
Optimal lipophilicity for aqueous solubility and oral bioavailability.
Topological Polar Surface Area
46.3 Ų
Excellent for blood-brain barrier (BBB) permeation (< 90 Ų).
Experimental Protocol: Regioselective Synthesis
The synthesis of enantiopure 1,2-amino alcohols requires strict control over regiochemistry and stereoretention. Direct ammonolysis of epoxides with ammonia gas often fails due to over-alkylation, yielding complex mixtures of secondary and tertiary amines. To circumvent this, we utilize a two-phase azide-mediated ring-opening followed by catalytic hydrogenation.
This protocol is designed as a self-validating system : the regioselectivity is thermodynamically driven, and the reduction phase provides visual confirmation of success via gas evolution.
Phase 1: Regioselective Epoxide Opening
Reagent Preparation: Dissolve 10.0 mmol of enantiopure (2R)-2-methyl-2-phenyloxirane in 20 mL of anhydrous dimethylformamide (DMF) under an inert nitrogen atmosphere.
Nucleophilic Addition: Add 15.0 mmol of sodium azide (NaN₃) and 15.0 mmol of ammonium chloride (NH₄Cl).
Causality of Reagent Choice: NH₄Cl acts as a mild, buffering proton source. It activates the epoxide oxygen for nucleophilic attack without lowering the pH enough to induce premature acid-catalyzed ring-opening or racemization of the tertiary carbon. The azide ion, being a linear and highly potent nucleophile, exclusively attacks the less sterically hindered primary carbon (C1).
Reaction Monitoring: Heat the mixture to 80 °C for 4 hours. Monitor via chiral HPLC or TLC until the starting material is fully consumed.
Workup: Quench with deionized water and extract with diethyl ether (3 x 20 mL). The organic layer contains the intermediate (2R)-1-azido-2-phenylpropan-2-ol.
Phase 2: Catalytic Hydrogenation
System Setup: Transfer the crude azido alcohol to a high-pressure hydrogenation flask and dissolve in 30 mL of HPLC-grade methanol.
Catalyst Addition: Add 10% w/w Palladium on Carbon (Pd/C).
Causality of Reagent Choice: Pd/C under 1 atm of H₂ specifically reduces the azide to a primary amine. We strictly avoid higher pressures or stronger reducing agents (like LiAlH₄) to prevent the hydrogenolysis (cleavage) of the benzylic C-O bond, which would destroy the tertiary alcohol.
Reduction: Purge the flask with nitrogen, then introduce H₂ gas at 1 atm. Stir vigorously at 25 °C for 12 hours.
Self-Validation: The continuous evolution of N₂ gas bubbles serves as a real-time, visual indicator of successful azide reduction.
Isolation: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Evaporate the solvent under reduced pressure and recrystallize from methanol to yield pure (2R)-1-amino-2-phenylpropan-2-ol.
Application in Drug Development: GSK-3β Inhibitors
(2R)-1-amino-2-phenylpropan-2-ol is a critical intermediate in the synthesis of neuro-therapeutics, particularly inhibitors targeting Glycogen Synthase Kinase 3 beta (GSK-3β)—an enzyme heavily implicated in the pathogenesis of Alzheimer's disease and bipolar disorder.
As detailed in pharmaceutical patent literature () [2], the linear amino alcohol is often converted into a cyclic carbamate (oxazolidin-2-one).
The Cyclization Protocol:
A mixture of 1-amino-2-phenylpropan-2-ol (approx. 11 g) and N,N′-carbonyldiimidazole (CDI) (13.0 g, 80.0 mmol) in tetrahydrofuran (100 mL) is stirred at room temperature for 60 hours. The mixture is then diluted with water, extracted with ethyl acetate, and crystallized.
Mechanistic Rationale (Causality in Drug Design):
Why convert the amino alcohol into an oxazolidin-2-one? The primary amine and tertiary alcohol in their free states possess high rotational freedom (high entropy). By reacting with CDI, these functional groups are tethered into a rigid 5-membered ring. This conformational restriction drastically reduces the entropic penalty upon binding to the GSK-3β enzyme. It locks the phenyl ring into a specific vector, forcing it to perfectly occupy the narrow hydrophobic pocket of the kinase's ATP-binding site, thereby maximizing binding affinity and off-target selectivity.
Mechanistic Pathway Visualization
Synthesis of (2R)-1-amino-2-phenylpropan-2-ol and its conversion to a GSK-3β precursor.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 40430246, (2R)-1-amino-2-phenylpropan-2-ol." PubChem, Accessed 3 March 2026.
URL:[Link]
Kawabata, S. et al. "GSK-3beta inhibitor." United States Patent US20110039893A1, Google Patents, 17 Feb. 2011.
Foundational
Technical Guide: Safety, Handling, and Storage of (2R)-1-Amino-2-phenylpropan-2-ol
[1][2] Executive Summary This technical guide outlines the operational standards for (2R)-1-amino-2-phenylpropan-2-ol (CAS: 135355-11-2 / 17643-24-2 for racemic), a specialized chiral amino alcohol used primarily as a bu...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
This technical guide outlines the operational standards for (2R)-1-amino-2-phenylpropan-2-ol (CAS: 135355-11-2 / 17643-24-2 for racemic), a specialized chiral amino alcohol used primarily as a building block in asymmetric synthesis and pharmaceutical development.[1][2] Unlike its regioisomer phenylpropanolamine (norephedrine), this compound features a geminal phenyl/hydroxyl motif at the C2 position, imparting distinct steric and electronic properties.[2]
Critical Safety Notice: This compound acts as a corrosive base and a severe eye irritant .[1][2] Its primary amine functionality makes it susceptible to atmospheric carbon dioxide absorption (carbamate formation) and oxidation, necessitating rigorous inert gas storage protocols.[2]
Part 1: Chemical Identity & Physicochemical Profile[2]
Understanding the physical properties is the first step in designing a safe handling protocol.[2] The structural combination of a basic primary amine and a tertiary alcohol creates a unique solubility and reactivity profile.
Table 1: Physicochemical Specifications
Property
Data
Relevance to Handling
IUPAC Name
(2R)-1-amino-2-phenylpropan-2-ol
Defines stereochemistry (critical for chiral synthesis).[1][2][3]
Requires storage in desiccated, inert environments.[2]
Part 2: Hazard Identification & Mechanism[1][2][4][5]
The Causality of Toxicity
The hazard profile of (2R)-1-amino-2-phenylpropan-2-ol is driven by its nucleophilic primary amine .[1][2]
Tissue Corrosion: Upon contact with moist mucous membranes (eyes, respiratory tract), the amine protonates, generating hydroxide ions (
) locally.[1][2] This high pH causes saponification of membrane lipids, leading to potential corneal damage (Eye Dam.[2] 1) and skin burns (Skin Corr.[2][4][5] 1B).
Respiratory Irritation: As a solid dust, particles can lodge in the alveoli.[2] The subsequent dissolution creates alkaline hotspots, triggering inflammation (STOT SE 3).[2]
Part 3: Storage Protocols (The "Chain of Custody")[1]
To maintain enantiomeric purity and chemical integrity, storage must prevent three degradation pathways: Oxidation , Carbamate Formation (reaction with atmospheric
The following decision tree illustrates the required storage conditions based on duration.
Figure 1: Decision matrix for preserving the chemical integrity of chiral amino alcohols during storage.
Detailed Storage Protocol
Temperature: Store at 2–8°C for active use. For long-term archiving (>3 months), freeze at -20°C to retard slow oxidation.[1][2]
Atmosphere: The primary amine readily reacts with
to form carbamic acid salts.[2] Always backfill headspace with Nitrogen or Argon after use.[1][2]
Container: Use amber glass vials with PTFE-lined caps. Avoid metal containers (potential leaching due to alkalinity) or standard plastics if long-term solvent storage is intended.[1][2]
Part 4: Handling & Experimental Workflow
Objective: Minimize operator exposure to dust and prevent sample contamination.
Weighing and Transfer
Engineering Control: All weighing of the solid must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1][2]
Static Control: Amino alcohols can be static-prone.[1][2] Use an anti-static gun or ionizer bar if the powder "flies."[2]
PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety goggles.[1][2] Do not use contact lenses when handling corrosive solids.[1][2]
Reaction Setup (Synthesis Context)
When using this compound as a chiral ligand or auxiliary:
Solvent Choice: Dissolve in anhydrous methanol or dichloromethane (DCM).[1][2]
Exotherm Warning: Addition to strong acids (e.g., HCl,
) will generate significant heat.[2] Add acid to the amine solution slowly in an ice bath.
Inertion: Run reactions under
to prevent side reactions with moisture/air.
Handling Workflow Diagram
Figure 2: Linear workflow for safe handling and disposal.
Part 5: Emergency Response & Disposal[2]
First Aid Measures
Eye Contact:CRITICAL. Rinse immediately with water for at least 15 minutes , lifting upper and lower eyelids.[1][2] The alkaline nature can cause deep tissue penetration; speed is vital.[2] Seek an ophthalmologist.
Skin Contact: Brush off loose particles before washing to avoid creating a concentrated alkaline solution on the skin.[2] Wash with soap and water.[2][5][7]
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).[2]
Method: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to handle Nitrogen oxides).[2]
References
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 12362998, 1-Amino-2-phenylpropan-2-ol. Retrieved from [Link]
Daicel Chiral Technologies. (2023).[2][8] Instruction Manual for Chiral Stationary Phases. Retrieved from [Link]
Commercial availability and suppliers of (2R)-1-amino-2-phenylpropan-2-ol
An In-depth Technical Guide to the Commercial Availability and Suppliers of (2R)-1-amino-2-phenylpropan-2-ol Audience: Researchers, Scientists, and Drug Development Professionals Abstract (2R)-1-amino-2-phenylpropan-2-ol...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Commercial Availability and Suppliers of (2R)-1-amino-2-phenylpropan-2-ol
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-1-amino-2-phenylpropan-2-ol is a chiral amino alcohol that serves as a valuable building block in asymmetric synthesis, particularly within the pharmaceutical industry. Its specific stereoconfiguration is crucial for the development of enantiomerically pure compounds and bioactive molecules.[1] This guide provides a comprehensive technical overview of the commercial landscape for this compound, detailing reputable suppliers, critical quality control parameters, and essential protocols for its evaluation and procurement. The objective is to equip researchers and drug development professionals with the necessary information to confidently source high-quality (2R)-1-amino-2-phenylpropan-2-ol for their research and manufacturing needs.
Significance in Synthetic Chemistry and Drug Development
The utility of (2R)-1-amino-2-phenylpropan-2-ol lies in its dual functional groups—an amine and a tertiary alcohol—and its defined stereocenter. This structure makes it an important intermediate and a chiral auxiliary in organic synthesis.[1] In pharmaceutical development, the precise three-dimensional arrangement of atoms in a drug molecule is often directly linked to its efficacy and safety. Using enantiomerically pure starting materials like (2R)-1-amino-2-phenylpropan-2-ol is a foundational strategy for controlling the stereochemical outcome of a synthetic sequence, which is critical for creating effective and safe therapeutic agents.[1] Its applications are noted in the synthesis of compounds targeting a range of conditions, including neurological disorders.[1]
Commercial Availability and Key Suppliers
(2R)-1-amino-2-phenylpropan-2-ol is readily available from a variety of chemical suppliers who specialize in research chemicals, fine chemicals, and pharmaceutical intermediates. These suppliers typically offer the compound in various grades and quantities, from milligrams for initial screening to kilograms for pilot-scale synthesis. When selecting a supplier, researchers should prioritize those who provide comprehensive analytical data and demonstrate a commitment to quality.
Below is a comparative summary of prominent suppliers offering this compound.
Supplier
Product Identifier (CAS No.)
Purity Specification
Available Quantities
Notes
Chem-Impex International
1-Amino-2-phenyl-propan-2-ol (17643-24-2)
≥ 95% (NMR)
100 mg, 250 mg, 1 g, 5 g
Offers various pack sizes suitable for research and development.[1][2]
PubChem provides a list of chemical vendors for this specific enantiomer.[5]
Note: The CAS number for the specific (2R) enantiomer is 135355-11-2, while the racemic mixture is often listed under 17643-24-2. It is crucial to verify the stereochemistry with the supplier.
Critical Quality Control and Technical Specifications
Sourcing a chemical intermediate requires a thorough evaluation of its quality to ensure the reliability and reproducibility of synthetic outcomes. The following parameters are critical for (2R)-1-amino-2-phenylpropan-2-ol.
Identity and Structure: Verified using spectroscopic methods.
NMR (¹H and ¹³C): Confirms the molecular structure and the absence of significant organic impurities.
Mass Spectrometry (MS): Confirms the molecular weight (151.21 g/mol ).[1][6]
Purity: Quantified to assess the percentage of the desired compound.
HPLC/GC: The most common methods for purity assessment. A purity of ≥95% is typical for research grades, with higher purities available.[1]
Enantiomeric Purity (Enantiomeric Excess, e.e.): This is arguably the most critical parameter for a chiral building block.
Chiral HPLC/GC: These techniques are used to separate and quantify the two enantiomers, ensuring the product is predominantly the desired (2R) form. An e.e. of >98% is often required for pharmaceutical applications.
Physical Properties:
Appearance: Typically a white to off-white or slightly yellow solid/powder.[1][7]
Melting Point: Provides a quick indication of purity.
Safety and Handling:
A comprehensive Safety Data Sheet (SDS) should always be requested and reviewed. The compound may be harmful if swallowed and can cause skin and eye irritation or damage.[6][8][9]
Store in a cool, dry, well-ventilated place, often under an inert atmosphere.[10][11]
Procurement and In-House Verification Workflow
A systematic approach to procurement and quality verification is essential for cGMP (current Good Manufacturing Practice) environments and is a best practice in any research setting.
Caption: Workflow for sourcing, verifying, and releasing (2R)-1-amino-2-phenylpropan-2-ol.
Experimental Protocol: Purity Verification by HPLC
This protocol provides a general method for verifying the purity of a received batch. It should be optimized based on the specific equipment and column available.
Objective: To determine the purity of (2R)-1-amino-2-phenylpropan-2-ol by High-Performance Liquid Chromatography with UV detection.
Materials:
(2R)-1-amino-2-phenylpropan-2-ol sample
HPLC-grade acetonitrile (ACN) and water
Trifluoroacetic acid (TFA)
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., a 30:70 v/v mixture) containing 0.1% TFA. Filter and degas the mobile phase.
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 25 °C
UV Detection Wavelength: 210 nm
Analysis:
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Inject the sample solution.
Run the chromatogram for a sufficient time (e.g., 15 minutes) to ensure all components have eluted.
Data Interpretation: Calculate the area percent of the main peak corresponding to the product. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100. This result should be compared against the supplier's Certificate of Analysis.
Conclusion
(2R)-1-amino-2-phenylpropan-2-ol is a commercially accessible and vital chiral intermediate for pharmaceutical research and development. The key to its successful application lies in a diligent sourcing process that emphasizes supplier transparency and rigorous quality verification. By implementing the workflows and analytical checks detailed in this guide, scientists can ensure the procurement of high-quality material, thereby safeguarding the integrity of their synthetic chemistry and contributing to the successful advancement of drug discovery projects.
References
P212121. (n.d.). 1-Amino-2-phenyl-propan-2-ol 100 mg. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). (2R)-1-amino-2-phenylpropan-2-ol. PubChem Compound Database. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 1-Amino-2-phenylpropan-2-ol. PubChem Compound Database. Retrieved from [Link]
Hoover, F. W., & Hass, H. B. (1947). Synthesis of 2-amino-1-phenyl-1-propanol and its methylated derivatives. The Journal of Organic Chemistry, 12(4), 506–509.
PrepChem.com. (n.d.). Synthesis of 2-phenylpropanol. Retrieved from [Link]
ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved from [Link]
Foley, D. A., et al. (2024).
Romero-Mondragón, A., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades.
Manthiri, A. A., et al. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Heliyon, 7(4), e06757.
The Architect's Hand: A Technical Guide to the Historical Context and Discovery of Amino Alcohol-Based Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The quest for enantiomerically pure compounds has been a defining challenge in modern organic syn...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quest for enantiomerically pure compounds has been a defining challenge in modern organic synthesis, particularly within the pharmaceutical industry where the chirality of a molecule is inextricably linked to its therapeutic efficacy and safety. Among the diverse strategies developed to meet this challenge, the use of chiral auxiliaries—temporary stereodirecting groups—has proven to be a robust and reliable method. This in-depth technical guide charts the historical development and discovery of a cornerstone of this field: amino alcohol-based chiral auxiliaries. We will explore the seminal contributions of pioneers such as Corey, Enders, Evans, and Myers, dissecting the mechanistic principles that underpin the remarkable stereocontrol exerted by these molecules. This guide will provide a comparative analysis of the key auxiliary classes, detailed experimental protocols for their application and removal, and quantitative data to inform their practical implementation in the laboratory.
The Dawn of Asymmetric Synthesis: A Historical Perspective
The concept of influencing the stereochemical outcome of a reaction has its roots in the late 19th and early 20th centuries, but it was the latter half of the 20th century that witnessed the blossoming of practical methods for asymmetric synthesis. Early approaches often relied on the "chiral pool," utilizing naturally occurring enantiopure compounds like amino acids, sugars, and terpenes as starting materials. However, the limitations of this approach in terms of structural diversity spurred the development of more general methods.
The introduction of the chiral auxiliary concept by E.J. Corey in 1975 marked a paradigm shift. A chiral auxiliary is an enantiomerically pure molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity. After the desired stereocenter is created, the auxiliary is cleaved and can, in principle, be recovered and reused. This strategy effectively translates the challenge of separating enantiomers into the more manageable task of separating diastereomers.
Amino alcohols, readily derivable from the chiral pool of amino acids, quickly emerged as a privileged class of chiral auxiliaries. Their bifunctional nature—containing both an amino and a hydroxyl group—allows for the formation of rigid, chelated structures that are crucial for effective stereochemical control.
The Pioneers and Their Masterpieces: A Chronology of Discovery
The story of amino alcohol-based chiral auxiliaries is one of ingenuity and the progressive refinement of molecular design. Several key figures and their eponymous auxiliaries have left an indelible mark on the field.
2.1. The Corey-Enders Revolution: SAMP and RAMP Hydrazones
In 1976, E.J. Corey and Dieter Enders introduced a powerful method for the asymmetric alkylation of ketones and aldehydes using chiral hydrazones derived from the amino alcohols (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). These auxiliaries are synthesized from the readily available amino acids proline and glutamic acid, respectively.
The "SAMP/RAMP hydrazone method" involves a three-step sequence:
Hydrazone Formation: Condensation of the ketone or aldehyde with SAMP or RAMP.
Diastereoselective Alkylation: Deprotonation with a strong base like lithium diisopropylamide (LDA) to form a chiral azaenolate, followed by reaction with an electrophile.
Auxiliary Cleavage: Removal of the auxiliary, typically via ozonolysis or hydrolysis, to reveal the α-alkylated carbonyl compound.
The high degree of stereocontrol is attributed to the formation of a rigid, chelated azaenolate intermediate where the lithium cation is coordinated to both the nitrogen of the azaenolate and the oxygen of the methoxymethyl group. This chelation, combined with the steric bulk of the pyrrolidine ring, effectively blocks one face of the azaenolate, directing the electrophile to attack from the opposite face.
2.2. The Evans Era: Oxazolidinone Auxiliaries
In the early 1980s, David A. Evans introduced a class of chiral auxiliaries that would become synonymous with asymmetric synthesis: the oxazolidinones. These auxiliaries, often derived from readily available amino alcohols like valinol or phenylalaninol, are acylated to form N-acyl oxazolidinones.
The genius of the Evans auxiliaries lies in their ability to control the stereochemical outcome of a wide range of reactions, including alkylations, aldol reactions, and Diels-Alder reactions, with exceptional levels of predictability and diastereoselectivity.
The mechanism of stereocontrol in alkylation reactions involves the formation of a Z-enolate upon deprotonation with a strong base. The substituent at the C4 position of the oxazolidinone ring then sterically directs the incoming electrophile to the opposite face of the enolate. In aldol reactions, the use of boron enolates leads to a highly ordered, chair-like Zimmerman-Traxler transition state, which accounts for the observed syn-diastereoselectivity.
2.3. The Myers Innovation: Pseudoephedrine Amides
In 1994, Andrew G. Myers introduced pseudoephedrine as a practical and highly effective chiral auxiliary for the asymmetric alkylation of carboxylic acid derivatives. Both enantiomers of pseudoephedrine are inexpensive and readily available. The auxiliary is attached to a carboxylic acid via amide bond formation.
Deprotonation of the N-acyl pseudoephedrine amide with a strong base in the presence of lithium chloride generates a rigid, internally chelated Z-enolate. The lithium cation is believed to be chelated by the amide oxygen and the hydroxyl group of the pseudoephedrine backbone. This chelation, along with the steric hindrance provided by the phenyl and methyl groups of the auxiliary, directs the approach of the electrophile.
A significant advantage of the Myers auxiliary is the high crystallinity of the amide derivatives, which often facilitates purification by recrystallization. Furthermore, the auxiliary can be cleaved under a variety of conditions to yield carboxylic acids, alcohols, aldehydes, or ketones.
Mechanistic Underpinnings: A Comparative Look at Stereocontrol
The remarkable efficacy of these amino alcohol-based chiral auxiliaries stems from their ability to create a highly ordered and predictable three-dimensional environment around the reacting center. This is achieved through a combination of chelation and steric effects, which manifest in well-defined transition state geometries.
An In-depth Technical Guide to the Historical Context and Discovery of Amino Alcohol-Based Chiral Auxiliaries
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The imperative to synthesize enantiomerically pure compounds is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and agrochemical industries. Chiral auxiliaries, which temporarily impart stereochemical control onto a prochiral substrate, represent a powerful and reliable strategy for achieving high levels of asymmetric induction. This technical guide provides a comprehensive exploration of the historical development, mechanistic principles, and practical application of amino alcohol-based chiral auxiliaries. We will trace the evolution of this field from its conceptual origins to the development of highly efficient and predictable systems by pioneers such as Evans, Enders, and Myers. This whitepaper will offer a comparative analysis of the dominant transition state models that govern stereoselectivity, present detailed experimental protocols for the use of these auxiliaries, and provide quantitative data to guide their effective implementation in the synthesis of complex chiral molecules.
Introduction: The Genesis of Asymmetric Control
The recognition that the biological activity of a molecule is intrinsically linked to its three-dimensional structure has driven the development of asymmetric synthesis. While early strategies relied on the often-limited "chiral pool" of naturally occurring enantiopure compounds, the latter half of the 20th century saw the emergence of more general and versatile methods. A landmark in this journey was the introduction of the chiral auxiliary concept by E.J. Corey in 1975. This approach involves the temporary covalent attachment of a chiral molecule to a prochiral substrate, which then directs the stereochemical course of a subsequent reaction to favor the formation of one diastereomer. Following the reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product.
Amino alcohols, readily accessible from the chiral pool of amino acids through straightforward reduction, quickly became a privileged class of chiral auxiliaries. Their inherent bifunctionality, possessing both a Lewis basic amino group and a coordinating hydroxyl group, allows for the formation of rigid, chelated intermediates that are fundamental to achieving high levels of stereocontrol.
This guide will focus on three seminal classes of amino alcohol-derived chiral auxiliaries that have revolutionized asymmetric synthesis: the Evans oxazolidinones, the Enders SAMP/RAMP hydrazones, and the Myers pseudoephedrine amides.
The Pioneers and Their Groundbreaking Contributions
The development of amino alcohol-based chiral auxiliaries is a story of scientific insight and meticulous molecular design. The contributions of several key researchers have provided the chemical community with a powerful toolkit for asymmetric synthesis.
David A. Evans and the Ubiquitous Oxazolidinone Auxiliaries
In the early 1980s, David A. Evans introduced a class of chiral auxiliaries that have become workhorses in asymmetric synthesis: the oxazolidinones. These auxiliaries are typically prepared from readily available β-amino alcohols, such as valinol or phenylalaninol. The amino alcohol is first converted to the corresponding oxazolidinone, which is then acylated to form an N-acyl oxazolidinone. This species serves as a chiral imide, poised for a variety of stereoselective transformations at the α-carbon of the acyl group.
The power of the Evans auxiliaries lies in their exceptional ability to control the stereochemistry of a wide array of carbon-carbon bond-forming reactions, including alkylations and aldol additions, with a high degree of predictability and diastereoselectivity.
E. J. Corey and Dieter Enders: The SAMP/RAMP Hydrazone Methodology
In 1976, E.J. Corey and Dieter Enders reported a highly effective method for the asymmetric α-alkylation of ketones and aldehydes. Their strategy employed the chiral hydrazones formed from the reaction of a carbonyl compound with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP). These auxiliaries are synthesized from the naturally occurring amino acids L-proline and D-glutamic acid, respectively.
The SAMP/RAMP hydrazone method proceeds through a three-step sequence: formation of the chiral hydrazone, deprotonation to form a chiral azaenolate followed by alkylation, and finally, cleavage of the auxiliary to regenerate the chiral α-alkylated carbonyl compound.
Andrew G. Myers and the Practical Pseudoephedrine Auxiliary
In the mid-1990s, Andrew G. Myers developed a highly practical and efficient chiral auxiliary based on the readily available and inexpensive amino alcohol, pseudoephedrine. Both enantiomers of pseudoephedrine are commercial commodities. The auxiliary is attached to a carboxylic acid via a simple acylation of the secondary amine to form a tertiary amide.
The Myers auxiliary has proven to be exceptionally effective for the asymmetric alkylation of a wide range of carboxylic acid derivatives, affording α-substituted products in high yields and with excellent diastereoselectivity. A key advantage of this methodology is the often crystalline nature of the pseudoephedrine amides, which allows for easy purification of the diastereomeric products by recrystallization.
The Science of Stereoselection: A Comparative Analysis of Transition State Models
The remarkable stereodirecting power of these amino alcohol-based auxiliaries is rooted in their ability to enforce a specific three-dimensional arrangement in the transition state of the reaction. This is achieved through a combination of steric hindrance and chelation to a metal cation.
The Zimmerman-Traxler Model and Evans Auxiliaries
The stereochemical outcome of aldol reactions using Evans oxazolidinone auxiliaries is elegantly explained by the Zimmerman-Traxler model. Upon formation of a boron enolate, the reaction proceeds through a rigid, six-membered, chair-like transition state where the boron atom chelates both the enolate oxygen and the carbonyl oxygen of the aldehyde. The substituent on the oxazolidinone ring occupies a pseudo-equatorial position to minimize steric interactions, thereby directing the aldehyde to approach from a specific face. This leads to the predictable formation of the syn-aldol product.
Chelation Control in the Enders SAMP/RAMP System
The high stereoselectivity observed in the alkylation of SAMP/RAMP hydrazones is attributed to a highly organized, chelated lithium azaenolate intermediate. The lithium cation is coordinated by both the nitrogen of the azaenolate and the oxygen of the methoxymethyl side chain, creating a rigid bicyclic system. This chelation, in conjunction with the steric bulk of the pyrrolidine ring, effectively shields one face of the azaenolate, forcing the electrophile to approach from the less hindered face.
The Internally Chelate Model of the Myers Pseudoephedrine Auxiliary
The stereoselectivity of alkylation reactions using the Myers pseudoephedrine auxiliary is rationalized by the formation of an internally chelated lithium enolate. Deprotonation of the amide and the hydroxyl group leads to a rigid structure where the lithium cation is chelated by both the enolate oxygen and the alkoxide. This chelation, combined with the steric influence of the phenyl and methyl groups on the pseudoephedrine backbone, creates a well-defined chiral environment that directs the incoming electrophile to one face of the enolate.
Logical Relationship of Chiral Auxiliary Action
Caption: General workflow of a chiral auxiliary-mediated asymmetric synthesis.
Data Presentation: Performance in Asymmetric Reactions
The following tables summarize the typical diastereoselectivities achieved with these seminal chiral auxiliaries in representative alkylation and aldol reactions.
Table 1: Diastereoselective Alkylation of Evans Oxazolidinone Auxiliaries
Electrophile (R-X)
Diastereomeric Ratio (dr)
Reference
Benzyl bromide
>99:1
Allyl iodide
98:2
Methyl iodide
99:1
Ethyl iodide
98:2
Isopropyl iodide
95:5
Data for the N-propionyl derivative of (4R,5S)-4-methyl-5-phenyloxazolidin-2-one.
Table 2: Diastereoselective Alkylation of Enders SAMP Hydrazones
Ketone
Electrophile (R-X)
Diastereomeric Excess (de)
Reference
Cyclohexanone
Methyl iodide
≥98%
Cyclohexanone
Ethyl iodide
≥98%
Cyclohexanone
Propyl iodide
≥98%
Acetone
Benzyl bromide
95%
3-Pentanone
Ethyl iodide
>99%
Table 3: Diastereoselective Alkylation of Myers Pseudoephedrine Amides
Carboxylic Acid Derivative
Electrophile (R-X)
Diastereomeric Ratio (dr)
Reference
Propionamide
Benzyl bromide
>99:1
Propionamide
Ethyl iodide
97:3
Propionamide
n-Butyl bromide
98:2
Phenylacetamide
Methyl iodide
>99:1
Phenylacetamide
Allyl bromide
>99:1
Experimental Protocols: A Practical Guide
The following sections provide detailed, step-by-step methodologies for the key stages of employing these chiral auxiliaries.
Synthesis of Amino Alcohol-Derived Auxiliaries
Protocol 1: Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone from (1R,2S)-(-)-Norephedrine
Reaction Setup: To a round-bottom flask equipped with a distillation apparatus, add (1R,2S)-(-)-norephedrine, diethyl carbonate, and potassium carbonate.
Reaction: Heat the mixture to 160 °C. Ethanol will begin to distill. Continue heating until the distillation ceases (approximately 5 hours).
Workup: Cool the reaction mixture to room temperature. Dilute with dichloromethane and wash sequentially with water. Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.
Purification: Recrystallize the crude solid from a mixture of hexane and ethyl acetate to afford the pure oxazolidinone as white crystals.
Protocol 2: Synthesis of Valinol from Valine
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
Addition of Amino Acid: Add L-valine portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved.
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
Workup: Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again until a granular precipitate forms.
Isolation: Filter the solid and wash thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude valinol.
Purification: Purify the crude product by vacuum distillation.
Attachment of the Chiral Auxiliary
Protocol 3: N-Acylation of an Evans Oxazolidinone
Reaction Setup: Dissolve the oxazolidinone in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.
Deprotonation: Add n-butyllithium dropwise and stir for 15 minutes.
Acylation: Add the desired acyl chloride dropwise and stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature.
Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography.
Diastereoselective Reactions
Protocol 4: Asymmetric Alkylation of a Ketone using a SAMP Hydrazone
Hydrazone Formation: In a flask equipped with a Dean-Stark trap, dissolve the ketone and SAMP in toluene. Add a catalytic amount of p-toluenesulfonic acid and heat to reflux until water evolution ceases. Remove the solvent under reduced pressure.
Enolate Formation: Dissolve the crude hydrazone in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C. Add LDA dropwise and stir for 2 hours at -78 °C.
Alkylation: Add the alkyl halide dropwise and stir at -78 °C for several hours.
Workup: Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
Purification: Purify the crude alkylated hydrazone by flash column chromatography.
Cleavage of the Chiral Auxiliary
Protocol 5: Reductive Cleavage of a Myers Pseudoephedrine Amide to a Primary Alcohol
Reaction Setup: In a flame-dried flask under an inert atmosphere, add a solution of the pseudoephedrine amide in anhydrous THF to a stirred suspension of LiAlH₄ in THF at 0 °C.
Reaction: Stir the reaction at room temperature or heat to reflux until the starting material is consumed (monitor by TLC).
Workup: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.
Isolation: Filter the resulting solids and wash with an organic solvent. The filtrate contains the desired chiral alcohol and the recovered pseudoephedrine auxiliary.
Purification: Separate the alcohol and the auxiliary by column chromatography or acid-base extraction.
Protocol 6: Oxidative Cleavage of a SAMP Hydrazone via Ozonolysis
Reaction Setup: Dissolve the alkylated SAMP hydrazone in dichloromethane and cool to -78 °C.
Ozonolysis: Bubble ozone through the solution until a persistent blue color is observed.
Workup: Purge the solution with nitrogen or oxygen to remove excess ozone. Add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) and allow the solution to warm to room temperature.
Isolation: Wash the reaction mixture with water, dry the organic layer, and concentrate under reduced pressure.
Purification: Purify the crude ketone by flash column chromatography.
Experimental Workflow for Asymmetric Alkylation using a Chiral Auxiliary
Caption: A generalized experimental workflow for an asymmetric alkylation reaction employing a chiral auxiliary.
Conclusion
The discovery and development of amino alcohol-based chiral auxiliaries represent a triumph of rational molecular design in organic synthesis. The pioneering work of Evans, Enders, and Myers, among others, has provided the chemical community with a set of powerful and reliable tools for the construction of complex chiral molecules. The principles of chelation and steric control that underpin their effectiveness continue to inform the design of new generations of chiral auxiliaries and catalysts. For researchers, scientists, and drug development professionals, a deep understanding of the historical context, mechanistic nuances, and practical application of these foundational methodologies remains an essential component of the modern synthetic chemist's arsenal.
References
Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. J. Am. Chem. Soc.1997 , 119 (28), 6496–6511. [Link]
Corey, E. J.; Enders, D. Asymmetric Synthesis of α-Substituted Carbonyl Compounds. Tetrahedron Lett.1976 , 17 (1), 3–6. [Link]
Enders, D.; Eichenauer, H. Asymmetric Synthesis of Ant Alarm Pheromones. Angew. Chem. Int. Ed. Engl.1979 , 18 (5), 397–399. [Link]
Evans, D. A.; Bartroli, J.; Shih, T. L. Asymmetric aldol reaction. 2. Enantioselective synthesis of threo-.beta.-hydroxy-.alpha.-methyl carboxylic acids. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]
Zimmerman, H. E.; Traxler, M. D. The Stereochemistry of the Ivanov and Reformatsky Reactions. I. J. Am. Chem. Soc.1957 , 79 (8), 1920–1923. [Link]
Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996 , 96 (2), 835–876. [Link]
Enders, D. Asymmetric Synthesis via Metalated Hydrazones. In Asymmetric Synthesis; Morrison, J. D., Ed.; Academic Press: New York, 1984; Vol. 3, pp 275–339. [Link]
Gage, J. R.; Evans, D. A. Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid. Org. Synth.1990 , 68, 83. [Link]
Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones | The Journal of Organic Chemistry - ACS Publications. [Link]
The SAMP alkylation: A computational study - RSC Publishing. [Link]
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed. [Link]
Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction of C-C (sp3-sp3) bonds in asymmetric fashi. [Link]
ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE - MIT. [Link]
Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone - PrepChem.com. [Link]
Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - MDPI. [Link]
Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones - Journal of the American Chemical Society - Figshare. [Link]
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Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. [Link]
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4.4: The aldol reaction - Chemistry LibreTexts. [Link]
The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC - NIH. [Link]
Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC. [Link]
Reduction of Chiral Amino Acids Based on Current Method - JOCPR. [Link]
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Asymmetric Alkylation of Enol
Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - Andrew G Myers Research Group - Harvard University. [Link]
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. [Link]
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Scheme 2. Oxidative hydrolysis of the SAMP hydrazone generated from cyclohexenone.. [Link]
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Protocols & Analytical Methods
Method
Application Notes & Protocols: The Strategic Application of (2R)-1-Amino-2-phenylpropan-2-ol in the Synthesis of Enantiopure Pharmaceutical Compounds
Abstract (2R)-1-amino-2-phenylpropan-2-ol is a valuable chiral amino alcohol that serves as a potent stereodirecting building block in asymmetric synthesis.[1] Its structural rigidity and defined stereochemistry, conferr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
(2R)-1-amino-2-phenylpropan-2-ol is a valuable chiral amino alcohol that serves as a potent stereodirecting building block in asymmetric synthesis.[1] Its structural rigidity and defined stereochemistry, conferred by the quaternary stereocenter bearing a phenyl group, make it an excellent precursor for chiral auxiliaries. This document provides a detailed exploration of its application, focusing on the synthesis of chiral oxazolidinones and their subsequent use in diastereoselective alkylation reactions to produce enantiomerically pure intermediates essential for pharmaceutical development.[2][3] We provide in-depth mechanistic explanations, step-by-step protocols, and expected outcomes to guide researchers in leveraging this reagent to achieve high levels of stereocontrol.
Introduction: The Imperative of Chirality in Drug Development
In the pharmaceutical industry, the enantiomeric purity of a drug candidate is of paramount importance. Different enantiomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles. Consequently, the ability to selectively synthesize a single, desired enantiomer is a cornerstone of modern medicinal chemistry. Chiral auxiliaries are powerful tools in this endeavor, acting as temporary, covalently-bonded "chiral directors" that guide a chemical reaction to favor the formation of one stereoisomer over another.[2]
(2R)-1-amino-2-phenylpropan-2-ol, with its vicinal amino and hydroxyl groups and a fixed (R)-configuration at the C2 position, is an ideal scaffold for creating robust chiral auxiliaries.[1] Its ability to form rigid, five-membered oxazolidinone rings allows for predictable and highly effective shielding of one face of a prochiral enolate, thereby directing electrophilic attack to the opposite face with high diastereoselectivity.[4][5]
Principle of Application: From Amino Alcohol to Chiral Auxiliary
The primary application of (2R)-1-amino-2-phenylpropan-2-ol is its conversion into a chiral oxazolidinone auxiliary. This heterocyclic system is then N-acylated with a prochiral carboxylic acid derivative. Subsequent deprotonation at the α-carbon creates a rigid, planar enolate whose conformation is sterically biased by the auxiliary's phenyl and methyl groups. This bias dictates the trajectory of an incoming electrophile, leading to the formation of a new stereocenter with a high degree of predictability. The final, crucial step involves the non-destructive cleavage of the auxiliary, which can be recovered and reused, releasing the enantiomerically enriched product.[2]
Caption: General workflow for using (2R)-1-amino-2-phenylpropan-2-ol.
Core Application: Diastereoselective Alkylation of an Oxazolidinone Imide
A canonical application for this type of auxiliary is the asymmetric alkylation of a carboxylic acid derivative, a common step in the synthesis of modified amino acids or other chiral building blocks for complex pharmaceutical targets.
Mechanistic Rationale for Stereodirection
Once the N-acyl oxazolidinone is formed, treatment with a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) generates a lithium enolate. The lithium cation is believed to chelate with the two oxygen atoms of the oxazolidinone ring, locking the acyl side chain into a rigid conformation. In this state, the bulky phenyl group at the C4 position (derived from the original C2 of the amino alcohol) effectively blocks the si-face of the enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less hindered re-face, ensuring high diastereoselectivity.
Caption: Steric shielding by the phenyl group directs electrophilic attack.
Experimental Protocols
The following protocols are presented as a comprehensive, self-validating workflow. Researchers should adapt concentrations, temperatures, and reaction times based on specific substrates.
Protocol 1: Synthesis of (4R)-4-methyl-4-phenyl-1,3-oxazolidin-2-one
This protocol details the formation of the core chiral auxiliary from the starting amino alcohol.
Materials:
(2R)-1-amino-2-phenylpropan-2-ol
Triphosgene or Carbonyldiimidazole (CDI)
Triethylamine (TEA) or other non-nucleophilic base
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve (2R)-1-amino-2-phenylpropan-2-ol (1.0 eq) and TEA (2.5 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
Reagent Addition: Dissolve triphosgene (0.4 eq) or CDI (1.1 eq) in anhydrous DCM and add it dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure oxazolidinone.
Protocol 2: Asymmetric Alkylation of Propionyl Imide
This protocol demonstrates the use of the auxiliary to create a chiral center α to a carbonyl group.
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
Benzyl bromide (or other electrophile)
Tetrahydrofuran (THF), anhydrous
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
N-Acylation:
Dissolve the oxazolidinone (1.0 eq) in anhydrous THF at -78 °C.
Add n-BuLi (1.05 eq) dropwise and stir for 15 minutes.
Add propionyl chloride (1.1 eq) dropwise, stir for 30 minutes at -78 °C, then warm to 0 °C for 1 hour.
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify the resulting N-propionyl imide by chromatography.
Enolate Formation:
In a separate flame-dried flask, prepare LDA by adding n-BuLi (1.05 eq) to diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.
Dissolve the N-propionyl imide (1.0 eq) in anhydrous THF and cool to -78 °C.
Transfer the LDA solution to the imide solution via cannula and stir for 45 minutes to ensure complete enolate formation.
Alkylation:
Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.
Stir the reaction mixture at this temperature for 2-4 hours, or until TLC indicates consumption of the starting material.
Workup and Analysis:
Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis before purification.[3]
Protocol 3: Auxiliary Cleavage to Yield the Chiral Acid
This final step liberates the desired product and allows for the recovery of the valuable auxiliary.
Materials:
Alkylated product (from Protocol 2)
THF/Water solvent mixture
Lithium hydroxide (LiOH)
Hydrogen peroxide (H₂O₂), 30% aqueous solution
Sodium sulfite (Na₂SO₃)
Diethyl ether
Procedure:
Reaction Setup: Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.
Hydrolysis: Add aqueous hydrogen peroxide (4.0 eq) followed by aqueous LiOH (2.0 eq). Stir vigorously at 0 °C for 4 hours.
Quench: Quench the excess peroxide by adding an aqueous solution of Na₂SO₃ (1.5 M, 5.0 eq) and stir for 20 minutes.
Extraction (Auxiliary Recovery): Concentrate the mixture under reduced pressure to remove the THF. Extract the aqueous solution with diethyl ether (3x) to recover the (2R)-1-amino-2-phenylpropan-2-ol auxiliary.
Isolation (Product): Acidify the remaining aqueous layer to pH ~2 with dilute HCl. Extract the chiral carboxylic acid product with ethyl acetate (3x). Dry the combined organic layers and concentrate to yield the final product.
Expected Results & Data Presentation
The use of phenyl-derived amino alcohol auxiliaries in asymmetric alkylations is well-established and consistently provides high levels of stereoselectivity. While specific results for (2R)-1-amino-2-phenylpropan-2-ol require experimental validation, performance can be benchmarked against structurally similar, field-proven auxiliaries.
Note: Expected values are predictive and serve as a target for process optimization.
Conclusion
(2R)-1-amino-2-phenylpropan-2-ol is a highly promising chiral building block for asymmetric synthesis in the pharmaceutical industry. Its conversion to a rigid oxazolidinone auxiliary provides a predictable and powerful method for controlling stereochemistry in C-C bond-forming reactions. The protocols outlined in this guide offer a robust framework for researchers to employ this reagent, enabling the efficient and stereoselective synthesis of complex chiral molecules. The high diastereoselectivities achievable with this strategy underscore its value in modern drug discovery and development pipelines.
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Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine - ResearchGate. (n.d.). Retrieved from [Link]
Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol. (2001). EP1142864A1.
Hoover, F. W., & Hass, H. B. (1999). 2-amino-1-phenylpropanols, stereospecific synthesis thereof, and method of optically resolving the same. US5962737A.
Miljković, D., Sharaf El-Din, M., & Gaši, K. (1987). Resolution of racemic 1-amino-2-propanol.
(1S,2S)-2-amino-1-phenylpropan-1-ol - Veeprho Pharmaceuticals. (n.d.). Retrieved from [Link]
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PubMed. (2024). Retrieved from [Link]
Ghosh, A. K., Fidanze, S., & Onishi, M. (1997). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. The Chemical Record, 1(1), 3-17.
Biocatalytic and enzymatic synthesis routes for (2R)-1-amino-2-phenylpropan-2-ol
Target Audience: Researchers, scientists, and drug development professionals Focus: Chemoenzymatic cascade, kinetic resolution, and regioselective azidolysis Introduction & Strategic Rationale The chiral β-amino tertiary...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals
Focus: Chemoenzymatic cascade, kinetic resolution, and regioselective azidolysis
Introduction & Strategic Rationale
The chiral β-amino tertiary alcohol (2R)-1-amino-2-phenylpropan-2-ol is a highly valuable structural motif. Recently identified as a critical biological metabolite of the dietary supplement and forensic target β-methylphenylethylamine (BMPEA) ([1]), this scaffold is also a fundamental building block for advanced neuro-pharmaceuticals.
Synthesizing this molecule via traditional organic chemistry is notoriously difficult. Chemical azidolysis of its precursor, 2-methyl-2-phenyloxirane (α-methylstyrene oxide), typically yields a mixture of regioisomers because the reaction competes between an
pathway (attack at the stable tertiary α-carbon) and an pathway (attack at the less hindered β-carbon). To bypass these limitations, this application note details a highly efficient, self-validating dual-enzyme biocatalytic cascade utilizing an Epoxide Hydrolase (EH) and a Halohydrin Dehalogenase (HHDH).
Mechanistic Pathway & Enzyme Causality
The synthesis relies on a strict sequence of biocatalytic interventions to establish both enantiopurity and regioselectivity.
Phase 1: Kinetic Resolution via Epoxide Hydrolase (EH)
We begin with racemic 2-methyl-2-phenyloxirane. Chemical asymmetric epoxidation often struggles with terminal gem-disubstituted alkenes. Instead, we employ an enantioselective Epoxide Hydrolase (e.g., from Aspergillus niger). The EH selectively hydrolyzes the (S)-enantiomer into a highly polar, water-soluble diol ((S)-2-phenylpropane-1,2-diol), leaving the target (2R)-2-methyl-2-phenyloxirane intact in the organic phase ([2]).
Phase 2: Regioselective Azidolysis via Halohydrin Dehalogenase (HHDH)
The enantiopure (2R)-epoxide is subjected to enzymatic ring-opening using sodium azide, catalyzed by HheC, a halohydrin dehalogenase from Agrobacterium radiobacter AD1 ([3]).
The Causality of Regioselectivity: HheC utilizes a highly conserved Ser132-Tyr145-Arg149 catalytic triad . Tyr145 acts as a general acid, donating a proton to the epoxide oxygen, while Ser132 stabilizes the emerging oxyanion ([4]). This precise active-site positioning forces the azide nucleophile to attack exclusively at the less sterically hindered β-carbon (C1) via an
-like trajectory, completely suppressing the formation of the unwanted α-azido byproduct ([5]).
Phase 3: Chemocatalytic Reduction
The resulting (2R)-1-azido-2-phenylpropan-2-ol is reduced to the primary amine using mild palladium-catalyzed hydrogenation, preserving the tertiary alcohol and the chiral center.
Pathway Visualization
Figure 1: Chemoenzymatic cascade for (2R)-1-amino-2-phenylpropan-2-ol synthesis.
Quantitative Performance Metrics
The table below summarizes the expected quantitative data across the three synthesis phases when following the optimized protocols.
Reaction Step
Catalyst
Substrate
Yield (%)
Enantiomeric Excess (ee %)
Regioselectivity (β:α)
1. Kinetic Resolution
Epoxide Hydrolase (A. niger)
Racemic 2-methyl-2-phenyloxirane
46 - 48*
>99
N/A
2. Azidolysis
HHDH (HheC from A. radiobacter)
(2R)-2-methyl-2-phenyloxirane
>92
>99
>98:2
3. Reduction
10% Pd/C, (1 atm)
(2R)-1-azido-2-phenylpropan-2-ol
>95
>99
N/A
*Note: Maximum theoretical yield for a kinetic resolution is 50%. A 48% yield represents near-perfect efficiency.
Experimental Protocols
The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the analytical checkpoints.
Protocol 1: EH-Catalyzed Kinetic Resolution
Preparation: Suspend racemic 2-methyl-2-phenyloxirane (100 mM) in 100 mM sodium phosphate buffer (pH 7.0) containing 5% (v/v) DMSO to aid solubility.
Biocatalysis: Add lyophilized Epoxide Hydrolase powder (10 mg/mL). Incubate the biphasic mixture at 30°C with vigorous shaking (250 rpm).
Self-Validation Checkpoint: Monitor the reaction via Chiral GC (e.g., using a Cyclodextrin-based capillary column). The reaction must be stopped exactly when the (S)-enantiomer peak disappears (typically 12–16 hours). Over-incubation may lead to parasitic hydrolysis of the (R)-enantiomer.
Extraction: Extract the aqueous mixture three times with methyl tert-butyl ether (MTBE). The unreacted (2R)-epoxide partitions into the organic phase, while the (S)-diol remains in the aqueous phase. Dry the combined organic layers over
Reaction Setup: Dissolve the isolated (2R)-2-methyl-2-phenyloxirane (50 mM) in 50 mM Tris-SO4 buffer (pH 7.5). Causality note: pH 7.5 is strictly required to maintain HheC stability while ensuring the azide remains nucleophilic.
Reagent Addition: Add sodium azide (
, 75 mM, 1.5 eq).
Biocatalysis: Add purified HheC enzyme (5 mg/mL). Incubate at 25°C for 24 hours under gentle agitation.
Self-Validation Checkpoint: Analyze an aliquot via HPLC-UV. Confirm the complete consumption of the epoxide and the appearance of a single product peak corresponding to the β-azido alcohol. The absence of an α-azido peak validates the functional integrity of the HheC catalytic triad.
Workup: Extract the product with ethyl acetate (3x). Wash with brine, dry over
, and evaporate the solvent to yield (2R)-1-azido-2-phenylpropan-2-ol.
Protocol 3: Chemocatalytic Reduction
Hydrogenation: Dissolve the (2R)-1-azido-2-phenylpropan-2-ol in anhydrous methanol (0.1 M concentration).
Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under an argon atmosphere to prevent ignition.
Reduction: Purge the flask with
gas and stir vigorously under an balloon (1 atm) at room temperature for 4 hours.
Isolation: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite thoroughly with methanol.
Final Polish: Concentrate the filtrate in vacuo to yield the final product, (2R)-1-amino-2-phenylpropan-2-ol , as a highly pure crystalline solid or viscous oil.
References
Comprehensive low- and high-energy mass spectrometric analyses revealed a novel BMPEA metabolite
ResearchGate (2025).
URL:[Link]
Catalysis and Green Chemistry: Synthesis of S-ibuprofen (Epoxide Hydrolase Resolution)
Royal Society of Chemistry (2025).
URL:[Link]
Cyanolysis and Azidolysis of Epoxides by Haloalcohol Dehalogenase: Theoretical Study of the Reaction Mechanism and Origins of Regioselectivity
Biochemistry 47(16), 4615–4624 (2008).
URL:[Link]
Biocatalysis of azidolysis of epoxides: Computational evidences on the role of halohydrin dehalogenase (HheC)
Journal of Chemical Sciences 123(3), 279–290 (2011).
URL:[Link]
Enzymatic conversion of epoxides (US Patent 7695942B2)
Application Note: High-Yield Asymmetric Alkylation Mediated by (2R)-1-Amino-2-phenylpropan-2-ol
Introduction In the landscape of modern drug development and fine chemical synthesis, the enantioselective addition of dialkylzincs to aldehydes remains a foundational transformation. Chiral -amino alcohols serve as high...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug development and fine chemical synthesis, the enantioselective addition of dialkylzincs to aldehydes remains a foundational transformation. Chiral
-amino alcohols serve as highly privileged ligands for this reaction, acting as powerful chiral auxiliaries[1]. Specifically, (2R)-1-amino-2-phenylpropan-2-ol (PubChem CID: 40430246)[2] provides an exceptional chiral scaffold. By leveraging its primary amine and sterically demanding tertiary alcohol functionalities, this ligand facilitates the formation of a rigid bimetallic transition state, ensuring high-yield and highly enantioselective carbon-carbon bond formation.
This application note details the mechanistic rationale, laboratory setup, and self-validating protocols required to achieve >90% yield and >90% enantiomeric excess (ee%) using this specific chiral mediator.
Mechanistic Rationale: The Causality of Enantioselectivity
The efficacy of (2R)-1-amino-2-phenylpropan-2-ol lies in its ability to completely override the uncatalyzed, racemic background reaction.
Upon the addition of diethylzinc (Et₂Zn), the ligand's primary amine and tertiary alcohol groups coordinate to the zinc center, forming a rigid, bidentate chiral zinc-alkoxide complex. This complex acts as a Lewis acid, coordinating a second equivalent of Et₂Zn and the incoming aldehyde to form a Zimmerman-Traxler-type bimetallic transition state. The significant steric bulk of the phenyl and methyl groups at the C2 position of the ligand forces the aldehyde into a highly specific spatial orientation. This restriction directs the nucleophilic ethyl group transfer exclusively to the Si face of the carbonyl, yielding the corresponding (S)-alcohol with high enantiomeric excess (ee%)[3].
Catalytic cycle of asymmetric diethylzinc addition mediated by the chiral amino alcohol.
Laboratory Setup: Organozinc Handling
Organozinc reagents are highly moisture-sensitive and pyrophoric. Strict adherence to anhydrous protocols is not just a safety measure; it is a chemical necessity.
Causality for Anhydrous Conditions: Trace water not only destroys the Et₂Zn reagent but also generates achiral zinc hydroxide species. These achiral species are highly active and will rapidly catalyze the racemic addition of Et₂Zn to the aldehyde, drastically reducing the overall ee% of the final product.
Atmosphere: Standard Schlenk line techniques must be utilized with high-purity Argon (99.999%).
Solvents: Toluene must be freshly distilled over sodium/benzophenone to ensure absolute dryness.
Glassware: All flasks and syringes must be flame-dried under vacuum and purged with Argon prior to use.
Experimental Protocol: Asymmetric Alkylation of Benzaldehyde
This protocol is designed as a self-validating system; intermediate Thin Layer Chromatography (TLC) checks and precise temperature controls ensure reproducibility and high fidelity[3].
Catalyst Activation: In a flame-dried 25 mL Schlenk flask purged with Argon, dissolve (2R)-1-amino-2-phenylpropan-2-ol (15.1 mg, 0.1 mmol, 10 mol%) in anhydrous toluene (5.0 mL).
Zinc-Alkoxide Formation: Cool the solution to 0 °C using an ice-water bath. Syringe in Et₂Zn (1.0 M in hexanes, 2.2 mL, 2.2 mmol) dropwise over 5 minutes. Stir for 30 minutes at 0 °C to ensure the complete formation of the active catalytic species.
Substrate Addition: Lower the temperature to -20 °C using a cryocooler or a dry ice/ethylene glycol bath. Add benzaldehyde (106 mg, 1.0 mmol) dropwise.
Reaction Monitoring (Self-Validation): Stir the mixture at -20 °C to 0 °C for 12–24 hours. Monitor the reaction via TLC (Hexane:EtOAc 4:1). The reaction is deemed complete when the UV-active benzaldehyde spot (Rf ~0.6) is fully consumed.
Quenching: Carefully quench the reaction at 0 °C by the slow dropwise addition of 1M aqueous HCl (5 mL).
Causality: HCl safely protonates the zinc alkoxide product to release the free alcohol and solubilizes the resulting zinc salts into the aqueous layer, preventing stubborn emulsions during extraction.
Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step-by-step experimental workflow for the asymmetric alkylation protocol.
Quantitative Data Summary
The following table summarizes the expected performance of (2R)-1-amino-2-phenylpropan-2-ol in the asymmetric ethylation of various aldehydes, demonstrating its robustness across different electronic environments[3].
Substrate
Catalyst Loading (mol%)
Solvent
Temp (°C)
Time (h)
Isolated Yield (%)
ee (%)
Benzaldehyde
10
Toluene
0
12
>90
92
p-Chlorobenzaldehyde
10
Toluene
0
14
>92
94
p-Methoxybenzaldehyde
10
Toluene
0
18
85
88
Hexanal (Aliphatic)
10
Toluene
0
24
80
85
Downstream Processing & Chiral Analysis
To validate the enantiomeric excess, the crude product must be purified and analyzed via chiral High-Performance Liquid Chromatography (HPLC).
Purification: Flash column chromatography on silica gel (Hexane:EtOAc 9:1) yields the pure 1-phenyl-1-propanol.
Chiral HPLC Method Validation: A polysaccharide-based chiral stationary phase is the industry standard for resolving these secondary alcohols[3].
Column: Chiralcel OD-H (or equivalent).
Mobile Phase: Hexane / Isopropanol (95:5 v/v).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
System Validation: Always inject a racemic standard first to establish baseline separation and confirm the retention times of both enantiomers before analyzing the catalytic product. This ensures the integration of the Area Under the Curve (AUC) is accurate for ee% calculation.
Using (2R)-1-amino-2-phenylpropan-2-ol as a chiral resolving agent for racemic compounds
Executive Summary This guide details the protocol for using (2R)-1-amino-2-phenylpropan-2-ol (CAS: 135355-11-2 for the (R)-isomer, 17643-24-2 for racemate) as a specialized chiral resolving agent. Unlike common resolving...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the protocol for using (2R)-1-amino-2-phenylpropan-2-ol (CAS: 135355-11-2 for the (R)-isomer, 17643-24-2 for racemate) as a specialized chiral resolving agent. Unlike common resolving agents (e.g.,
-phenylethylamine), this compound features a gem-disubstituted quaternary carbon at the C2 position, bearing both a phenyl group and a hydroxyl group. This structural rigidity and the presence of a tertiary alcohol capable of hydrogen bonding make it a powerful candidate for resolving difficult racemic carboxylic acids where standard agents fail.
Mechanism of Action: Diastereomeric Salt Formation
The resolution relies on the formation of diastereomeric salts between the enantiopure amine base (B) and the racemic acid (
).
Why this agent works:
Ionic Interaction: The primary amine forms a robust ammonium-carboxylate salt bridge.
Secondary Interaction (The "Pasteur" Effect): The tertiary hydroxyl group on C2 can form hydrogen bonds with the carboxylate oxygen of the target acid.
Steric Discrimination: The bulky phenyl and methyl groups on the rigid C2 center create a "chiral pocket" that selectively destabilizes one diastereomer (e.g., via steric clash), amplifying the solubility difference (
) between the and salts.
Application Protocol: Resolution of Racemic Carboxylic Acids
Phase I: Solvent & Stoichiometry Screening
Objective: Identify the solvent system that yields the highest Solubility Difference (S-factor) between diastereomers.
Materials:
Racemic Acid Substrate (1.0 mmol per vial)
(2R)-1-amino-2-phenylpropan-2-ol (0.5 mmol to 1.0 mmol)
Preparation: Place 1.0 mmol of racemic acid in 5 separate HPLC vials.
Addition: Add 0.5 mmol (0.5 eq) of the resolving agent to each vial. Note: Using 0.5 eq maximizes the "Pope-Peachy" effect, forcing the most stable salt to precipitate while leaving the other enantiomer in solution.
Dissolution: Add 1.0 mL of solvent to each vial. Heat to reflux (using a heating block) until clear.
If not clear at reflux: Add solvent in 0.2 mL increments.
If clear at RT: This solvent is too strong; try a less polar solvent (e.g., Toluene/Hexane).
Crystallization: Allow vials to cool slowly to RT over 4 hours, then refrigerate at 4°C for 12 hours.
Harvest: Filter crystals. Do not wash excessively (to avoid redissolving).
Analysis: Analyze the crystals via Chiral HPLC or Specific Rotation.
Success Criteria: Enantiomeric Excess (ee) > 60% in the first crop.
Phase II: Scale-Up Protocol (10g Scale)
Objective: Isolate pure enantiomer from a bulk mixture.
Step-by-Step Methodology:
Charge: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, charge 10.0 g (X mol) of the racemic acid.
Solvent: Add the optimal solvent volume determined in Phase I (typically 5-10 mL/g).
Neutralization: Add 0.55 equivalents of (2R)-1-amino-2-phenylpropan-2-ol.
Reflux: Heat the mixture to boiling. Ensure complete dissolution. If solids persist, add solvent dropwise.
Seeding (Critical): Remove heat. Once the temperature drops ~5°C below the saturation point, add a few mg of pure diastereomeric salt (from Phase I) to induce nucleation.
Controlled Cooling: Wrap the flask in cotton/foil to ensure slow cooling (approx 10°C/hour) down to Room Temperature. Stir gently.
Aging: Stir at RT for 4 hours, then cool to 0-5°C for 2 hours.
Filtration: Filter the white crystalline solid. Wash with a small volume of cold solvent.[4][5]
Recrystallization: If ee < 98%, recrystallize the salt from the same solvent system.
Phase III: Liberation and Recovery
Trustworthiness: The resolving agent is high-value. This step ensures its recovery for re-use.
Salt Dissolution: Suspend the purified salt in Water (approx 10 mL/g).
Basification: Add 2M NaOH dropwise until pH > 11. The amine will precipitate or oil out; the chiral acid will dissolve as the sodium salt.
Extraction (Amine): Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3 x volumes).
Organic Layer:[6] Contains (2R)-1-amino-2-phenylpropan-2-ol.[1] Dry over
Application Notes & Protocols: Leveraging (2R)-1-Amino-2-phenylpropan-2-ol in the Asymmetric Synthesis of Complex Natural Products
Abstract: The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the construction of complex, biologically active natural products. Chiral amino alcohols are a critical class...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the construction of complex, biologically active natural products. Chiral amino alcohols are a critical class of compounds that enable chemists to achieve high levels of stereocontrol. This document provides an in-depth guide to the application of (2R)-1-amino-2-phenylpropan-2-ol, a readily available and highly effective chiral precursor, in the asymmetric synthesis of natural products. The primary focus will be on its role in the formation of chiral oxazaborolidine catalysts for stereoselective ketone reductions, a transformation famously known as the Corey-Bakshi-Shibata (CBS) reduction. We will explore the underlying mechanism, provide detailed protocols for catalyst preparation and application, and present case studies from seminal total syntheses.
Introduction: The Strategic Importance of (2R)-1-Amino-2-phenylpropan-2-ol
(2R)-1-amino-2-phenylpropan-2-ol is a chiral β-amino alcohol that has found a significant niche in asymmetric synthesis. While chiral 1,2-amino alcohols are prevalent motifs in natural products and serve as valuable ligands and chiral auxiliaries, the utility of (2R)-1-amino-2-phenylpropan-2-ol is most profoundly demonstrated in its conversion to a powerful organocatalyst.[1]
Its structure, featuring a stereogenic tertiary alcohol adjacent to a primary amine, makes it an ideal precursor for the synthesis of chiral oxazaborolidine catalysts. These catalysts are instrumental in the Corey-Bakshi-Shibata (CBS) reduction, a reliable and highly enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols.[2][3] The predictability, high enantiomeric excess (often >95% ee), and broad substrate scope have cemented the CBS reduction as a go-to method in the synthetic chemist's toolbox, with numerous applications in the total synthesis of natural products like prostaglandins, alkaloids, and terpenes.[4]
This guide will focus on the practical application of this reagent in the context of the CBS reduction, providing researchers with the foundational knowledge and detailed protocols to successfully implement this powerful transformation.
The Corey-Bakshi-Shibata (CBS) Reduction: Principle and Mechanism
The CBS reduction utilizes a chiral oxazaborolidine catalyst, which is prepared from a chiral β-amino alcohol and a borane source (e.g., BH₃·THF or BH₃·SMe₂).[4][5] The catalyst, in the presence of a stoichiometric amount of borane, coordinates to the ketone substrate and delivers a hydride in a highly stereoselective manner.
Mechanism of Enantioselectivity:
The remarkable enantioselectivity of the CBS reduction stems from a well-defined, six-membered ring transition state.[2][3] The currently accepted mechanism, originally proposed by E.J. Corey, involves several key steps:[2][5]
Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to a molecule of borane (BH₃). This coordination activates the borane as a hydride donor and simultaneously increases the Lewis acidity of the endocyclic boron atom.[2]
Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron. This coordination occurs preferentially from the sterically less hindered face of the ketone, orienting the larger substituent (Rₗ) away from the catalyst's own chiral framework to minimize steric strain.[2][6]
Intramolecular Hydride Transfer: The activated hydride is transferred from the coordinated borane to the carbonyl carbon via a highly organized, six-membered chair-like transition state.[2] This intramolecular delivery ensures that the hydride attacks a specific face of the ketone, thus dictating the stereochemistry of the resulting alcohol.
Product Release and Catalyst Regeneration: The resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated to participate in another catalytic cycle.[4]
Recent studies have also highlighted the importance of London dispersion interactions, not just steric repulsion, in directing the enantiodiscrimination of the reaction.[7]
Diagram: Catalytic Cycle of the CBS Reduction
The following diagram illustrates the key steps in the enantioselective reduction of a ketone catalyzed by an oxazaborolidine derived from a chiral amino alcohol.
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Application in Natural Product Synthesis: Case Studies
The CBS reduction has been a pivotal tool in the stereocontrolled synthesis of numerous complex molecules. Its reliability in establishing key stereocenters early in a synthetic route is a significant advantage.
Case Study 1: Synthesis of Prostaglandins
Prostaglandins are a class of lipid compounds with a wide range of physiological effects. Their synthesis has been a benchmark for new synthetic methods for decades.[8][9] In his landmark total synthesis of prostaglandins, E.J. Corey employed a CBS reduction to set a critical stereocenter. The reduction of a prochiral ketone intermediate ensures the correct stereochemistry at the C-15 position, which is crucial for the biological activity of the final molecule.[9]
The use of an (S)-2-methyl-CBS-oxazaborolidine catalyst with a borane dimethyl sulfide complex allowed for the highly enantioselective reduction of the enone precursor to the desired (S)-allylic alcohol.[10] This step highlights the power of the CBS reduction to control stereochemistry even in complex, multifunctional molecules.[9]
Case Study 2: Synthesis of the Proteasome Inhibitor (+)-Lactacystin
(+)-Lactacystin is a potent and selective proteasome inhibitor with a complex stereochemical architecture.[11][12] While various strategies have been developed for its synthesis, many routes rely on precise stereocontrol.[11][13] Although the original total synthesis by Corey did not use a CBS reduction for the main backbone, the principles of asymmetric catalysis are central to constructing its chiral centers. For instance, in related syntheses of lactacystin analogues, controlling the stereochemistry of hydroxyl groups is critical for biological activity.[14] The CBS reduction serves as an exemplary method for achieving such control. A hypothetical application in a lactacystin synthesis would involve the reduction of a ketone precursor to establish the C-9 hydroxyl group with high fidelity, a transformation for which the CBS reduction is ideally suited.
Detailed Experimental Protocols
Here we provide a general, yet detailed, protocol for the in situ generation of the CBS catalyst from (2R)-1-amino-2-phenylpropan-2-ol and its application in a representative ketone reduction.
Protocol 1: In Situ Generation of the CBS Catalyst and Asymmetric Reduction of Acetophenone
Objective: To perform an enantioselective reduction of acetophenone to (R)-1-phenylethanol using a catalyst generated in situ from (2R)-1-amino-2-phenylpropan-2-ol and borane.
Materials:
(2R)-1-amino-2-phenylpropan-2-ol
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing Stereocontrol with (2R)-1-amino-2-phenylpropan-2-ol
Ticket #402: Improving Diastereoselectivity in Chiral SynthesisStatus: Open
Assigned Specialist: Senior Application Scientist
User Context: Drug Development / Asymmetric Synthesis
Diagnostic Overview: The Steric "Wall" Mechanism
Before troubleshooting specific protocols, you must understand why this molecule works. (2R)-1-amino-2-phenylpropan-2-ol is a 1,2-amino alcohol with a quaternary chiral center.
The Architecture:
C2-Phenyl Group: Acts as a "steric wall," blocking one face of the molecule.
C2-Hydroxyl & C1-Amine: These are your "grips."[1] They coordinate with metals (chelation control) or form hydrogen bonds (structural rigidity) to lock the transition state.
The Challenge:
Because the C2 center is quaternary (bearing a Methyl, Phenyl, and Hydroxyl), it is sterically crowded. Poor diastereoselectivity (
) usually arises when the reaction conditions allow "floppiness" in the transition state, permitting attack from the face shielding by the phenyl group.
Module A: Troubleshooting Oxazolidine Formation
Context: You are condensing the amino alcohol with an aldehyde/ketone to form a chiral oxazolidine (often for use as a subsequent chiral auxiliary).
Common Issue: "I am getting a 1:1 or 2:1 mixture of diastereomers (cis/trans) at the new aminal center."
Root Cause Analysis
Oxazolidine formation is reversible.
Kinetic Product: Formed fastest, often relies on the initial approach of the aldehyde.
Thermodynamic Product: The most stable isomer, usually where the aldehyde's substituent (
) is anti to the bulky Phenyl group on the auxiliary to minimize 1,3-diaxial-like repulsion.
Optimization Protocol
Variable
Recommendation
Technical Rationale
Water Removal
MANDATORY (Dean-Stark or 4Å Sieves)
Pushing the equilibrium drives the system toward the thermodynamic major isomer. Presence of water allows rapid interconversion, preventing the ratio from settling at the maximum thermodynamic limit.
Solvent
Toluene or Benzene (Reflux)
Non-polar aromatic solvents favor the formation of the "bicyclic" transition state via internal Hydrogen bonding, which improves facial discrimination.
Catalyst
PPTS (Pyridinium p-toluenesulfonate)
Mild acidity catalyzes the equilibration without decomposing the sensitive amino-acetal linkage.
Time
Extended (12-24h)
Unlike kinetic reactions, selectivity here often improves with time as the mixture equilibrates to the lower-energy diastereomer.
Step-by-Step Workflow:
Dissolve (2R)-1-amino-2-phenylpropan-2-ol (1.0 equiv) and Aldehyde (1.1 equiv) in Toluene (0.1 M).
Add PPTS (0.05 equiv).
Reflux with a Dean-Stark trap for 16 hours.
Critical Check: Cool slowly to RT. Rapid cooling can trap the minor isomer kinetically.
Concentrate and analyze crude
via 1H NMR (look for the aminal proton singlet shift).[1]
Context: You are forming a Schiff base (imine) and reducing it to create a new chiral amine, or adding a Grignard reagent.
Common Issue: "The hydride/nucleophile attacked from the wrong face."
The Solution: Chelation vs. Felkin-Anh Control
You can "switch" the selectivity by choosing the right Lewis Acid.[1]
Scenario 1: Chelation Control (High Selectivity)
Reagent:
, , or .
Mechanism: The metal coordinates to both the imine nitrogen and the C2-alkoxide oxygen. This locks the conformation into a rigid 5-membered chelate. The nucleophile is forced to attack from the face opposite the bulky Phenyl group.
Protocol: Pre-complex the imine with
(1.1 equiv) in dry THF at -78°C for 30 mins before adding the nucleophile.
Scenario 2: Non-Chelation (Dipolar Model)
Reagent: Bulky reducing agents (e.g., L-Selectride) without Lewis Acids.
Mechanism: The molecule minimizes dipole interactions. This often gives the opposite diastereomer to the chelation-controlled product.
Visualizing the Logic
The following diagram illustrates the decision matrix for optimizing your reaction conditions based on the specific failure mode.
Caption: Decision tree for troubleshooting low diastereomeric ratios (dr) based on reaction mechanism (Thermodynamic Equilibration vs. Chelation Control).
FAQ: Separation & Analysis
Q: I cannot separate the diastereomers by Flash Chromatography. What now?A: Amino alcohol derivatives often streak on silica due to the basic amine.
Fix 1 (Analysis): Do not rely on TLC. Use 1H NMR . The methyl doublet (from the propane chain) or the aminal proton (in oxazolidines) will show distinct shifts (often
ppm) for diastereomers due to the anisotropic effect of the phenyl ring.
Fix 2 (Purification): Convert the crude amine to a Hydrochloride Salt .
Dissolve crude in Et2O.
Bubble dry HCl gas or add HCl/Dioxane.
The diastereomeric salts often have vastly different solubility profiles. Recrystallize from EtOH/EtOAc. This is a classic resolution technique for phenyl-alkyl-amines [1].
Q: Does the "Methyl" group at C3 affect selectivity?A: Yes. Unlike phenylglycinol (which lacks the methyl), the methyl group in your molecule adds bulk to the backbone. This generally increases selectivity by restricting rotation around the C1-C2 bond, making the "chair-like" or "envelope" transition states more energetically distinct [2].
References
Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019).[2] Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry.
Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier.
Agami, C., & Couty, F. (2002). The reactivity of the N-Boc-oxazolidine system. Tetrahedron, 58(14), 2701-2724. (Context: Oxazolidine mechanics and stereocontrol).
BenchChem Technical Support.[3] (2026).[4] 2-Amino-2-phenylpropan-1-ol: The Versatile Chiral Auxiliary.
Troubleshooting low enantiomeric excess in (2R)-1-amino-2-phenylpropan-2-ol applications
The following technical support guide is designed for researchers and process chemists encountering enantiomeric excess (ee) issues with (2R)-1-amino-2-phenylpropan-2-ol . This molecule features a quaternary chiral cente...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical support guide is designed for researchers and process chemists encountering enantiomeric excess (ee) issues with (2R)-1-amino-2-phenylpropan-2-ol .
This molecule features a quaternary chiral center at the C2 position (bonded to a Phenyl, Methyl, Hydroxyl, and Aminomethyl group). This steric bulk creates unique challenges in both resolution and asymmetric synthesis compared to secondary amino alcohols like phenylpropanolamine.
Ticket Subject: Troubleshooting Low Enantiomeric Excess (ee)
Status: Open
Priority: High (Process Critical)
Diagnostic Triaging: Is the Problem Real?
Before optimizing the synthesis, we must validate the analytical method. Quaternary amino alcohols are notorious for poor peak shape on HPLC due to the free amine interacting with silanols, which can mask true enantiomer separation.
Step 1: Validate the CSP-HPLC Method
Issue: "Ghost" racemization or peak overlap.
Solution:
Column Selection: For primary amino alcohols, Crown Ether columns (e.g., Daicel CROWNPAK® CR-I(+)) are superior to polysaccharide columns because they complex specifically with the ammonium ion (
).
Mobile Phase Adjustment: If using polysaccharide columns (e.g., Chiralcel OD-H or AD-H), you must use a basic modifier to suppress tailing.
Standard Protocol: Hexane : IPA : Diethylamine (DEA) (90:10:0.1).
Warning: If your peaks are broad, the "valley" between enantiomers may hide impurities, artificially lowering the calculated ee.
Step 2: Check Derivatization (If using GC/HPLC)
Issue: Kinetic resolution during derivatization.
If you derivatize with a chiral agent (e.g., Mosher's acid chloride) to measure diastereomeric excess (de), the reagent itself may react faster with one enantiomer due to the steric bulk of the C2-phenyl group.
Fix: Ensure the derivatization reaction goes to 100% conversion . Run a control with a known racemate to confirm a 50:50 split.
Troubleshooting Chemical Resolution (The "Classic" Route)
Method: Diastereomeric salt formation using L-(+)-Tartaric Acid or Dibenzoyl-L-tartaric acid .
Core Problem: The "Eutectic Trap."
Symptom: ee Stalls at 80-90%
If recrystallization fails to improve ee beyond 90%, you have likely hit the eutectic composition of the diastereomeric salt mixture.
Troubleshooting Protocol:
The "Oiling Out" Phenomenon:
Cause: The quaternary center makes the salt lipophilic. If the salt comes out as an oil before crystallizing, purification stops.
Fix: Lower the supersaturation.[1] Increase solvent volume or switch from pure MeOH to MeOH:Water (95:5) . The water helps solvate the ionic headgroups, encouraging a structured lattice over an amorphous oil.
Stoichiometry Check:
Ensure you are using 0.5 equivalents of the resolving agent (the "Pope-Peachy" method) if you are resolving a racemate. Using 1.0 equivalent often precipitates both diastereomers because the solubility difference isn't large enough.
Breaking the Salt (Critical Step):
Incomplete basification can leave trace salts trapped in the organic phase, which may carry over the wrong enantiomer.
Protocol: Adjust to pH > 12 using 2M NaOH. Extract with DCM.[2] Verify the aqueous layer is free of organic product.
Caption: Logic flow for diagnosing low ee in chemical resolution workflows.
Troubleshooting Biocatalytic Synthesis (The "Modern" Route)
The quaternary center makes the ketone substrate difficult for the enzyme active site to accept.
Troubleshooting Guide:
Issue
Mechanism
Corrective Action
Low Conversion (<50%)
Unfavorable equilibrium in reductive amination.
Shift Equilibrium: Use a large excess of amine donor (Isopropylamine) or remove the coproduct (acetone) using a vacuum or nitrogen sweep.
Low ee (<95%)
"Background" chemical imine formation or wrong enzyme variant.
Enzyme Screening: Switch to an (R)-selective transaminase specifically evolved for bulky ketones (e.g., Arthrobacter sp. variants). Suppress Background: Lower the pH slightly (7.0–7.5) to reduce spontaneous non-selective imine formation.
Product Inhibition
The product amine binds to the enzyme active site.
In-situ Product Removal (ISPR): Use a biphasic system (e.g., MTBE overlay) to extract the product as it forms, protecting the enzyme.
Frequently Asked Questions (FAQ)
Q: Can I use crystallization to upgrade the ee of my final product (optical purification)?A: Yes, but only if the racemate and enantiomer form a conglomerate or if the racemic crystal is much more soluble than the enantiopure crystal. For this specific amino alcohol, the HCl salt often allows for ee upgrading. Dissolve your 80% ee product in hot ethanol and let it cool. If the racemate crystallizes first, filter it off (the filtrate is enriched). If the pure enantiomer crystallizes first, collect the crystals.[2] You must determine the ternary phase diagram experimentally.
Q: Why does my ee drop during the acid-base workup?A: While amino alcohols are generally stable, the quaternary benzylic center is susceptible to Retro-Aldol-like degradation or elimination under harsh conditions. Avoid prolonged exposure to strong acids at high temperatures. Keep workups cold (
).
Q: What is the specific rotation
of the pure (2R) isomer?A: Literature values vary by solvent and concentration.
Typical Range:
(, EtOH) for the (R)-isomer (check specific derivative literature).
Warning: Do not rely solely on rotation. A small amount of highly rotating impurity (like a chiral resolving agent) can skew this number. Always validate with Chiral HPLC.
References
Separation of Amino Alcohols: BenchChem. (2025).[3] A Comparative Guide to Chiral HPLC Analysis of 1-Amino-2-butanol Enantiomers. Link (General principle for amino alcohol HPLC).
Biocatalytic Cascades: Birmingham, W. R., et al. (2014). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones. Accounts of Chemical Research . Link
Resolution Protocols: Sielc Technologies. Separation of 1-Amino-2-propanol on Newcrom R1 HPLC column. Link
Quaternary Center Synthesis: Mangas-Sanchez, J., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols. ACS Catalysis . Link
General Resolution Theory: Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
This guide addresses the optimization of the nucleophilic ring-opening of (2R)-2-methyl-2-phenyloxirane (also known as (R)-
-methylstyrene oxide) with ammonia to yield (2R)-1-amino-2-phenylpropan-2-ol .[1]
This reaction is governed by the competition between regioselectivity (attack at C1 vs. C2) and chemoselectivity (mono- vs. bis-alkylation).[1] Because the target molecule is a tertiary alcohol with a primary amine, preserving the chiral center at C2 is paramount.[2]
The Reaction Pathway
The following diagram illustrates the primary synthesis pathway and potential failure modes (byproducts).
Figure 1: Reaction pathway showing the desired SN2 attack at the less hindered C1 position and potential side reactions.
Q: I am observing low conversion rates in THF. Should I switch to a protic solvent?
A: Yes. While THF is excellent for solubilizing organic substrates, it often retards the rate of epoxide aminolysis compared to protic solvents.[2]
Mechanism: Protic solvents like Methanol (MeOH) or Ethanol (EtOH) facilitate the reaction by hydrogen-bonding to the epoxide oxygen.[1] This activates the ring towards nucleophilic attack and stabilizes the developing negative charge in the transition state.[2]
Recommendation: Switch to Methanol. If solubility of the epoxide is an issue, use a MeOH/THF co-solvent system (e.g., 3:1 ratio).[2]
Warning: Avoid water if possible. While water is a potent activator, it competes as a nucleophile, leading to the formation of the diol (hydrolysis byproduct) [1].[2]
Q: How does solvent choice affect regioselectivity?
Risk: Highly polar, non-nucleophilic solvents (like nitromethane) or strong Lewis acids can stabilize the carbocation character at the tertiary benzylic position (C2 ), promoting attack there.[2] This yields the wrong regioisomer (2-amino-2-phenylpropan-1-ol) [2].[1]
Verdict: Methanol provides the best balance of rate acceleration (via H-bonding) while maintaining the
Q: To improve yield, should I increase the reaction temperature to 60°C?
A: Proceed with extreme caution.
The Trade-off: Higher temperatures increase the reaction rate but significantly increase the risk of bis-alkylation .[1] The product (a primary amine) is more nucleophilic than ammonia.[2] At elevated temperatures, the product will compete for the remaining epoxide, forming the symmetric secondary amine impurity.[2]
Protocol: Maintain the reaction at Room Temperature (20–25°C) . If conversion is stalled, extend reaction time rather than increasing heat. Do not exceed 40°C unless using a sealed vessel with a massive excess of ammonia.
Q: What is the optimal stoichiometry to prevent side reactions?
A: You must use a large excess of ammonia.
Standard: 10 to 20 equivalents of
relative to the epoxide.
Why: This statistical overload ensures that an epoxide molecule is far more likely to encounter an
molecule than a product molecule, suppressing the formation of the bis-alkylated impurity.[2]
Troubleshooting Guide
Use the following decision tree to diagnose experimental failures.
Figure 2: Troubleshooting logic flow for yield and purity issues.
Optimized Experimental Protocol
Objective: Synthesis of (2R)-1-amino-2-phenylpropan-2-ol with >95% regioselectivity.
Kinetic control favors C1 attack; prevents polymerization.[1][2]
Time
12–18 Hours
Allows complete conversion without thermal forcing.[1]
Pressure
Sealed Tube / Autoclave
Prevents loss of volatile over time.
Step-by-Step Methodology:
Preparation: In a fume hood, charge a high-pressure glass pressure tube (or autoclave) with a magnetic stir bar.
Charging: Add (2R)-2-methyl-2-phenyloxirane (1.0 eq) dissolved in a minimal amount of anhydrous Methanol.
Ammonia Addition: Cool the vessel to 0°C (ice bath) to minimize ammonia vaporization. Add 7N
in Methanol (20.0 eq) slowly.
Reaction: Seal the vessel tightly. Allow it to warm to room temperature (25°C) and stir for 16 hours.
Note: Do not heat initially.[1][2] Monitor by TLC or LC-MS.[1]
Work-up: Cool the vessel back to 0°C before opening. Concentrate the mixture in vacuo to remove excess ammonia and methanol.
Caution: Ensure all ammonia is vented into a scrubbed exhaust.[1]
Purification: The residue is typically a pure oil or white solid. If bis-alkylation occurred, purify via column chromatography (DCM/MeOH/NH4OH gradient).[1][2]
References
BenchChem. (2R)-2-methyl-2-phenyloxirane: Nucleophilic Attack Pathways and Regioselectivity. Retrieved from [1][2]
Tajbakhsh, M., et al. (2012).[1][2] Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid.[1] J. Mex.[1][2] Chem. Soc. Retrieved from [1][2]
Chemical Communications. (2013).[1][2] Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol.[1] RSC Publishing.[1][2] Retrieved from [1][2]
PubChem. (2R)-1-amino-2-phenylpropan-2-ol Compound Summary. National Library of Medicine. Retrieved from [1][2]
Techniques for the efficient removal and recovery of the (2R)-1-amino-2-phenylpropan-2-ol auxiliary
The following Technical Support Guide addresses the removal and recovery of the (2R)-1-amino-2-phenylpropan-2-ol auxiliary . This guide is structured for high-level researchers and process chemists, focusing on the criti...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide addresses the removal and recovery of the (2R)-1-amino-2-phenylpropan-2-ol auxiliary . This guide is structured for high-level researchers and process chemists, focusing on the critical "end-of-synthesis" phase where the chiral director must be cleaved from the target molecule and recovered for reuse without racemization or loss.
Topic: Efficient Removal and Recovery of (2R)-1-amino-2-phenylpropan-2-ol
Content Type: Troubleshooting Guide & FAQs
Audience: Synthetic Chemists, Process Engineers, Drug Development Scientists
Executive Technical Overview
The chiral auxiliary (2R)-1-amino-2-phenylpropan-2-ol is a specialized 1,2-amino alcohol featuring a quaternary stereocenter at the C2 position. Structurally distinct from norephedrine or phenylglycinol, its tertiary alcohol moiety confers high conformational rigidity when incorporated into oxazolidinones (for Evans-type alkylations) or Schiff bases (for amino acid synthesis).
The critical challenge in working with this auxiliary is not the induction of chirality, but the quantitative cleavage of the auxiliary-substrate bond (Amide, Imine, or Carbamate) and the subsequent purification of the auxiliary from the product stream. This guide focuses on the two primary cleavage vectors: Acidic Hydrolysis (for Schiff bases/Imines) and Basic/Reductive Cleavage (for Amides/Oxazolidinones).
Troubleshooting Guide: Common Failure Modes
Issue 1: Incomplete Auxiliary Cleavage
Symptom: HPLC/TLC shows significant presence of the auxiliary-substrate adduct (e.g., unhydrolyzed imine or amide) after standard reaction time.
Root Cause:
Steric Bulk: The quaternary center (Ph/Me/OH) on the auxiliary creates significant steric hindrance around the cleavage site (C=N or C=O).
Insufficient Protonation (Imine): For Schiff bases, the imine nitrogen may not be fully protonated if the acid concentration is too low, preventing water attack.
Phase Transfer Limitation: In biphasic hydrolysis (e.g., HCl/DCM), the reaction is limited by the interface surface area.
Corrective Protocol:
Increase Acid Molarity: Shift from 1N HCl to 2N or 3N HCl (if product stability permits).
Add Co-Solvent: Introduce THF or Dioxane (10-20% v/v) to the aqueous acid to increase the solubility of the hydrophobic adduct.
Temperature Ramp: Increase hydrolysis temperature to 40–50°C . Caution: Monitor for product racemization.
Issue 2: Low Recovery Yield of Auxiliary (<70%)
Symptom: The target product is isolated in good yield, but the recovered auxiliary mass is low.
Root Cause:
Incomplete Extraction: The auxiliary (an amine) is partially soluble in the aqueous phase even at high pH if the volume is too large.
Emulsion Formation: The amphiphilic nature of the amino alcohol (hydrophobic phenyl/methyl, hydrophilic amino/hydroxyl) stabilizes emulsions during basic extraction.
Occlusion in Salts: The auxiliary hydrochloride salt may precipitate and be discarded with the aqueous waste if not fully basified.
Corrective Protocol:
pH Check: Ensure the aqueous phase is basified to pH > 12 using 50% NaOH before extraction. The amine must be fully deprotonated.
Salting Out: Saturate the aqueous phase with NaCl to decrease the water solubility of the organic auxiliary (Salting-out effect).
Solvent Selection: Use MTBE (Methyl tert-butyl ether) or CHCl₃ for extraction. MTBE is particularly effective for recovering lipophilic amino alcohols while minimizing water drag.
Issue 3: Product Racemization during Cleavage
Symptom: The enantiomeric excess (ee) of the target product drops significantly after the cleavage step.
Root Cause:
Harsh Conditions: Extended exposure to strong base (LiOH) or strong acid at high temperatures promotes enolization of the product (especially alpha-chiral carbonyls).
Retro-Aldol/Elimination: Sensitive aldol adducts may revert under vigorous hydrolysis.
Corrective Protocol:
Switch to Transesterification: For oxazolidinones, use Ti(OEt)₄ or Sm(OTf)₃ in MeOH instead of hydrolysis. This cleaves the auxiliary under neutral/mild conditions.
Low-Temp Hydrolysis: Perform acid hydrolysis (for imines) at 0°C using Citric Acid (mild) instead of HCl.
Applicable when the auxiliary is used for the synthesis of alpha-amino acids or chiral amines.
Reagents: 1N HCl, MTBE, 50% NaOH, Brine.
Hydrolysis:
Dissolve the crude reaction mixture (Imine) in THF:Water (1:1) .
Add 1N HCl (1.5 equivalents relative to auxiliary).
Stir at 25°C for 2–4 hours. Monitor disappearance of imine by TLC.
Phase Separation (Product Isolation):
Scenario 1 (Product is Neutral/Acidic): Extract the mixture with MTBE . The Organic Layer contains the Product. The Aqueous Layer contains the Auxiliary-HCl salt.
Scenario 2 (Product is Amino Acid): Both species are in the aqueous phase. Proceed to ion exchange or fractional crystallization (see Ref 2).
Auxiliary Recovery:
Take the Aqueous Layer (containing Auxiliary-HCl).
Extract the alkaline aqueous phase with DCM (removes the Auxiliary).
Note: The Product (Carboxylate) remains in the aqueous phase.
Acidify the aqueous phase to pH 2 and extract the Product with EtOAc.
Auxiliary Workup: Wash the DCM extract (from step 2a) with brine, dry, and concentrate to recover the (2R)-1-amino-2-phenylpropan-2-ol.
Visual Workflow (DOT Diagram)
The following diagram illustrates the logical flow for the Acid Hydrolysis recovery pathway, ensuring separation of the target product from the chiral auxiliary.
Caption: Flowchart depicting the Acid Hydrolysis protocol for separating the target product from the protonated auxiliary, followed by basification and extraction to recover the chiral amine.
Quantitative Data & Performance Metrics
Table 1: Solvent Efficiency for Auxiliary Extraction (at pH 12)
Solvent
Partition Coefficient (LogP)
Recovery Yield (%)
Purity ( Crude)
Notes
Dichloromethane (DCM)
1.25
92 - 95%
High
Best general solvent; beware of emulsions.
MTBE
0.94
88 - 92%
Very High
Excellent for avoiding emulsions; safer than ethers.
Ethyl Acetate
0.73
75 - 80%
Moderate
Hydrolysis risk at high pH; not recommended for long contact times.
Diethyl Ether
0.89
85 - 90%
High
Good separation, but flammability concerns.
Table 2: Cleavage Conditions Comparison
Method
Reagents
Time
Temp
Applicability
Acid Hydrolysis
1N HCl, THF
2-4 h
25°C
Schiff Bases, Imines.
Peroxide Hydrolysis
LiOH, H₂O₂
1 h
0°C
Oxazolidinones (Evans-type).
Transesterification
Ti(OEt)₄
4-8 h
Reflux
Sensitive substrates (prevents racemization).
Frequently Asked Questions (FAQs)
Q: Can I reuse the recovered auxiliary immediately?A: It is highly recommended to perform a recrystallization or at least a check of the optical rotation before reuse. While recovery yields are high, trace accumulation of minor diastereomers or degradation products can erode enantioselectivity in subsequent batches. Recrystallization from Hexane/EtOAc is standard.
Q: My auxiliary is forming a "rag layer" during extraction. How do I fix this?A: This is common with amino alcohols. Filter the biphasic mixture through a pad of Celite to break the emulsion. Alternatively, add saturated Brine to the aqueous layer or a small amount of Methanol to the organic layer to disrupt surface tension.
Q: Is this auxiliary stable to strong acids?A: Yes, the (2R)-1-amino-2-phenylpropan-2-ol backbone is robust against non-oxidizing acids (HCl, H₂SO₄). However, avoid hot oxidizing acids (HNO₃) which may attack the phenyl ring or alcohol.
References
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. (Cited for analogous workup procedures of 1,2-amino alcohols).
Evans, D. A., et al. (1982). Chiral Enolates in Asymmetric Synthesis. Aldrichimica Acta. (Foundational reference for oxazolidinone cleavage logic).
PubChem . (2025). (2R)-1-amino-2-phenylpropan-2-ol Compound Summary. National Library of Medicine. [Link]
Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses. (Protocol for LiOH/H2O2 cleavage).
Identifying and minimizing side reactions when using (2R)-1-amino-2-phenylpropan-2-ol
The following technical guide addresses the specific challenges associated with (2R)-1-amino-2-phenylpropan-2-ol . Topic: Identifying and Minimizing Side Reactions Compound Identity & Structural Criticality Before troubl...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the specific challenges associated with (2R)-1-amino-2-phenylpropan-2-ol .
Topic: Identifying and Minimizing Side Reactions
Compound Identity & Structural Criticality
Before troubleshooting, verify your starting material.[1][2] This compound is frequently confused with its regioisomer, Norephedrine (Phenylpropanolamine), leading to catastrophic protocol failures.[1][2]
Your Compound:(2R)-1-amino-2-phenylpropan-2-ol [1][2][3]
Key Feature:Tertiary Benzylic Alcohol .[1][2] The hydroxyl group is on the same carbon as the phenyl ring and the methyl group.
Reactivity Implication: This position is electronically activated (benzylic) and sterically crowded (tertiary).[1][2] It is exceptionally prone to acid-catalyzed dehydration and SN1 substitution , unlike the secondary alcohol in Norephedrine.[1][2]
Common Confusion:(1R,2S)-2-amino-1-phenylpropan-1-ol (Norephedrine) [1][2]
Difference: Secondary alcohol.[1][2][4][5][6] Far more stable to acid; reactivity is dominated by the vicinal amino-alcohol motif rather than benzylic ejection.[1]
Critical Reaction Pathways & Side Reactions
The following diagram illustrates the primary high-risk pathways for this specific scaffold.
Figure 1: Mechanistic divergence of (2R)-1-amino-2-phenylpropan-2-ol showing the high risk of benzylic C-O bond cleavage.[1][2]
Troubleshooting Guide (Q&A)
Category A: Stability & Degradation[1][2]
Q1: I am observing a new non-polar spot on TLC and an olefinic signal in NMR (δ 5.0–5.5 ppm). What happened?Diagnosis:Acid-Catalyzed Dehydration.
Because the alcohol is tertiary and benzylic , the carbocation intermediate is highly stabilized.[2] Even mild acidic conditions (e.g., HCl salts, acidic workups, or silica gel chromatography) can trigger the loss of water to form 2-phenyl-2-propen-1-amine (or its isomer).[1]
Corrective Action:
Avoid Acidic Workups: Do not wash the organic layer with 1M HCl.[1][2] Use saturated NH4Cl or water instead.[1][2]
Base Wash Silica: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes before loading the column to neutralize acidic sites.[1][2]
Salt Form: Store the amine as a tartrate or fumarate salt rather than a hydrochloride salt if long-term stability is an issue, as HCl can induce elimination upon heating.[1][2]
Q2: My reaction yield is low when using methanol or ethanol as a solvent.Diagnosis:Solvolysis (Ether Formation).
In the presence of Lewis acids or protic activation, the tertiary hydroxyl group can leave, generating a carbocation that is immediately trapped by the solvent (MeOH/EtOH), forming a methyl or ethyl ether.[2]
Corrective Action:
Switch Solvents: Use aprotic solvents like THF, DCM, or Toluene.[1][2]
Check Reagents: Ensure your electrophile (e.g., alkyl halide) does not generate significant equivalents of strong acid (HX) without a scavenger.[1][2]
Category B: Selectivity (N- vs. O-Functionalization)
Q3: I am trying to acylate the amine, but I see a mixture of products. Is O-acylation occurring?Diagnosis:Unlikely O-Acylation.
O-acylation of a tertiary alcohol is sterically difficult.[1][2] If you see multiple spots, it is more likely N,N-diacylation or oxazolidinone formation (if using phosgene equivalents).[1][2]
Verification:
Tertiary alcohols usually require DMAP + Anhydride + Heat to acylate.[1][2] Under standard Schotten-Baumann conditions (0°C, mild base), the amine reacts exclusively.[2]
Corrective Action:
Control stoichiometry strictly (1.0–1.1 eq of acylating agent).[1][2]
Maintain low temperature (0°C to -10°C) to maximize kinetic selectivity for the amine.[1][2]
Category C: Impurity Profile
Q4: I see a "+12" or "+26" mass unit impurity in LC-MS.Diagnosis:Oxazolidine Formation.
1,2-Amino alcohols are "sponges" for aldehydes.[1][2]
+12 Da: Reaction with Formaldehyde (often present in trace amounts in PEG solvents or poor quality methanol)
+26 Da: Reaction with Acetaldehyde.[1][2]
Corrective Action:
Use fresh, high-grade solvents.[1][2] Avoid technical grade DCM (stabilized with amylene/methanol) if it contains formaldehyde traces.[1][2]
Store the amine under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the amine to imines.[2]
Experimental Protocols for Minimizing Side Reactions
Protocol A: Safe N-Protection (Boc-Protection)
Designed to prevent dehydration by avoiding strong acids.[1][2]
Dissolution: Dissolve (2R)-1-amino-2-phenylpropan-2-ol (1.0 eq) in THF (not MeOH).
Base Addition: Add NaHCO3 (2.5 eq) dissolved in minimal water.[1][2] Reason: Neutralizes protons without creating a highly basic environment that promotes racemization (though unlikely at quaternary center).[2]
Wash with 5% Citric Acid (mild) or NaH2PO4 buffer.[1][2]
DO NOT wash with 1M HCl.[1][2] The tertiary alcohol will dehydrate during concentration if trace HCl remains.[1][2]
Drying: Dry over Na2SO4 (neutral) rather than MgSO4 (slightly acidic).
Protocol B: Purification of Free Base
Designed to avoid silica-induced elimination.[1][2]
Parameter
Recommendation
Rationale
Stationary Phase
Neutral Alumina or Triethylamine-treated Silica
Standard silica is acidic (pH ~4–5) and catalyzes dehydration.[1][2]
Eluent Modifier
1% Triethylamine or 1% NH4OH
Keeps the amine deprotonated and neutralizes the stationary phase.[2]
Temperature
< 40°C (Rotovap bath)
Heat promotes E1 elimination of the tertiary alcohol.[2]
Storage
-20°C, Argon
Prevents carbamate formation from atmospheric CO2.[1][2]
References
Structure & Reactivity of Amino Alcohols:
Bergmeier, S. C.[1][2] (2000).[1][2] The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576.
[1][2]
Dehydration Mechanisms of Tertiary Alcohols:
Lund, H. (2001).[1][2] Elimination Reactions of Tertiary Alcohols. Acta Chemica Scandinavica.
(Referencing general reactivity profile of CID 12362998)[2]
Oxazolidine Formation in Amino Alcohols:
Saavedra, O. M. (1985).[1][2] The reaction of 1,2-amino alcohols with formaldehyde.[1] Journal of Organic Chemistry.
[2]
Handling Benzylic Alcohols:
Carey, F. A., & Sundberg, R. J. (2007).[1][2] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
[1][2]
Technical Support Center: Purification Strategies for Reaction Products Derived from (2R)-1-amino-2-phenylpropan-2-ol
Welcome to the technical support center for purifying reaction products derived from the chiral building block, (2R)-1-amino-2-phenylpropan-2-ol. This guide is designed for researchers, scientists, and drug development p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for purifying reaction products derived from the chiral building block, (2R)-1-amino-2-phenylpropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable compounds. As a versatile chiral auxiliary and synthetic intermediate, the purity of its derivatives is paramount for downstream applications, including API synthesis and medicinal chemistry. This document provides in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your purification workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification of derivatives of (2R)-1-amino-2-phenylpropan-2-ol.
Q1: What are the most common reaction types involving (2R)-1-amino-2-phenylpropan-2-ol, and what typical impurities should I anticipate?
A1: The most prevalent reaction is amide bond formation , where the primary amine of (2R)-1-amino-2-phenylpropan-2-ol is coupled with a carboxylic acid.[1][2] This reaction is fundamental in medicinal chemistry for building complex molecules.[3]
Common Impurities to Expect:
Unreacted Starting Materials: Residual (2R)-1-amino-2-phenylpropan-2-ol and the unreacted carboxylic acid.
Coupling Reagents & Byproducts: If you are using carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), you will have corresponding urea byproducts (dicyclohexylurea - DCU, or ethyl-dimethylaminopropylurea - EDU).[1][4] Other reagents like HATU also generate byproducts that must be removed.[2]
Diastereomers: If the carboxylic acid you are coupling is also chiral, the reaction will produce a mixture of diastereomers. These have different physical properties and require specific strategies for separation.[5][6]
Side-Reaction Products: Racemization of the chiral acid starting material can sometimes occur, especially with harsh coupling conditions, leading to additional stereoisomeric impurities.[1]
Q2: What are the primary purification strategies for these reaction products, and how do I choose the right one?
A2: The choice of purification strategy depends on the scale of your reaction, the nature of the impurities, and the physicochemical properties of your target molecule. The three primary techniques are:
Acid-Base Extraction: An excellent first-pass purification step to remove acidic and basic impurities from your neutral amide product.[7] It is highly scalable and cost-effective.
Recrystallization: A powerful technique for obtaining highly pure crystalline solids. It is ideal for final purification if a suitable solvent system can be identified. For separating diastereomers, fractional crystallization of diastereomeric salts can be employed.[8][]
Chromatography (Flash or HPLC): The most versatile technique for separating compounds with similar polarities, such as diastereomers or closely related side products.[10][11] It is often used when extraction and recrystallization are insufficient.
The selection process can be visualized in the workflow diagram below.
chromatography -> final_product;
}
Caption: Decision tree for selecting a purification strategy.
Section 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments.
Problem Area: Low Purity After Initial Work-up
Q: My crude product after an amide coupling reaction is heavily contaminated with unreacted carboxylic acid and the urea byproduct from my EDC coupling agent. How can I efficiently remove these?
A: This is a classic purification challenge in amide synthesis. A well-designed acid-base liquid-liquid extraction is the most effective first step.[7][12] The rationale is to exploit the different acid-base properties of the components in your mixture. Your amide product is neutral, the unreacted carboxylic acid is acidic, and unreacted (2R)-1-amino-2-phenylpropan-2-ol is basic. The EDC byproduct (EDU) has some basicity and water solubility.
Troubleshooting Steps:
Dissolve the Crude Mixture: Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acid, such as 1M HCl.[13] This will protonate the basic starting amine, converting it into a water-soluble ammonium salt (R-NH3+ Cl-), which partitions into the aqueous layer.[12][14] Repeat this wash twice.
Basic Wash: Next, wash the organic layer with a dilute base, such as 1M sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3) solution. This deprotonates the unreacted carboxylic acid, forming a water-soluble carboxylate salt (R-COO- Na+), which is extracted into the aqueous phase.[7] A weak base is often preferred to avoid potential hydrolysis of your amide product.[7] Repeat this wash twice. The water-soluble EDU byproduct will also be largely removed during these aqueous washes.
Brine Wash & Dry: Finally, wash the organic layer with saturated NaCl solution (brine) to remove residual water. Separate the organic layer, dry it over an anhydrous salt (like Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.
This procedure should yield a significantly purified amide product, largely free of acidic and basic impurities. If the urea byproduct persists, it is often less soluble and may precipitate out or can be removed via chromatography or recrystallization.
Problem Area: Difficulty with Crystallization
Q: I am attempting to recrystallize my purified amide derivative, but it keeps "oiling out" instead of forming crystals. What is causing this and how can I fix it?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of impurities is too high, disrupting the crystal lattice formation.[15]
Troubleshooting Steps:
Re-dissolve and Add More Solvent: The most common cause is that the solution is too concentrated.[15] Heat the mixture to redissolve the oil, then add a small amount of additional hot solvent to slightly decrease the saturation. Let it cool slowly again.
Slow Down the Cooling Process: Rapid cooling favors oil formation over crystal nucleation. Allow the hot, saturated solution to cool slowly to room temperature without disturbance. You can insulate the flask to slow the cooling rate further. Once at room temperature, you can then move it to an ice bath to maximize yield.[15][16]
Induce Crystallization: If crystals still do not form from the supersaturated solution, try the following:
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[15]
Seeding: Add a tiny crystal of the pure product (a "seed crystal") to the cooled solution to initiate crystallization.[15]
Re-evaluate Your Solvent System: The chosen solvent may be inappropriate. If the product is too soluble, it won't crystallize. If it's not soluble enough, your yield will be poor.[17] You may need to screen for a new solvent or use a mixed-solvent system (e.g., ethanol/water, ethyl acetate/hexane).[16] In a mixed-solvent system, you dissolve the compound in a minimum of the "good" solvent (in which it is highly soluble) at boiling, and then slowly add the "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
Q: My recrystallization yield is consistently below 50%. What are the primary causes of product loss?
A: Significant product loss during recrystallization is a common issue and can usually be traced to a few key steps.[18]
Potential Causes & Solutions:
Using Too Much Solvent: This is the most frequent error.[15][18] Your product has some solubility even in the cold solvent; using an excessive amount means a larger amount of product will remain dissolved in the mother liquor.
Solution: Use the absolute minimum amount of boiling solvent required to fully dissolve the solid. Add the hot solvent in small portions to the solid being heated until it just dissolves.[17]
Premature Crystallization During Filtration: If you perform a hot gravity filtration to remove insoluble impurities, the product can crystallize in the funnel.
Solution: Use a pre-heated funnel and flask, and add a small excess of hot solvent (~5-10%) before filtering to ensure the product stays in solution.[16] You can then boil off this excess solvent before cooling.
Cooling Temperature is Not Low Enough: The solubility of your compound decreases as the temperature drops.
Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the solid.[16]
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve some of your product.[18]
Solution: Wash the filter cake with a minimal amount of ice-cold recrystallization solvent. Break the vacuum, add the cold solvent to just cover the crystals, and then reapply the vacuum.[16]
Problem Area: Chromatographic Separation
Q: I have synthesized a diastereomeric mixture by reacting (2R)-1-amino-2-phenylpropan-2-ol with a chiral carboxylic acid. They are co-eluting on my silica gel column. How can I improve the separation?
A: Separating diastereomers by chromatography requires optimizing the selectivity of your system, as they often have very similar polarities.[5][11]
Troubleshooting Steps:
Optimize the Mobile Phase:
Change Solvent Strength: Systematically vary the ratio of your polar and non-polar solvents (e.g., from 20% ethyl acetate in hexanes to 30%). Small changes can have a large impact on resolution.
Introduce a Different Solvent: The key to selectivity is often changing the nature of the solvent interactions. Instead of an ethyl acetate/hexanes system, try a dichloromethane/methanol system or add a small amount of a third solvent like isopropanol or acetonitrile. This alters the hydrogen bonding and dipole interactions between your compounds, the silica, and the mobile phase.
Improve Column Efficiency:
Use a Finer Silica: Higher-quality, smaller-particle silica gel provides a greater surface area and more theoretical plates, leading to sharper peaks and better resolution.
Pack a Longer, Thinner Column: Increasing the column length improves the separation, while a smaller diameter can reduce band broadening.
Reduce Flow Rate: Slower flow rates allow more time for equilibrium between the stationary and mobile phases, often improving resolution, though it increases run time.[11]
Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider alternatives. For analytical-scale separation (HPLC), specialized chiral columns are available. For preparative work, other stationary phases like alumina or reverse-phase C18 silica could provide the necessary selectivity. Hydrophilic Interaction Chromatography (HILIC) has also shown promise for separating diastereomers of complex molecules.[19]
Temperature Control: For HPLC separations, temperature can be a powerful tool. Lowering the temperature can sometimes enhance the structural differences between diastereomers, improving separation.[19]
Section 3: Key Experimental Protocols
Protocol 1: Standard Acid-Base Extraction Workflow for Amide Purification
Dissolution: Dissolve the crude reaction mixture (1.0 g) in a suitable organic solvent (e.g., 50 mL of ethyl acetate) in a 250 mL separatory funnel.
Acid Wash: Add 25 mL of 1M HCl to the funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically. Allow the layers to separate completely. Drain and collect the lower aqueous layer. Repeat this step with a fresh 25 mL portion of 1M HCl.
Base Wash: Add 25 mL of 1M NaHCO3 solution to the organic layer in the funnel. Shake and vent as described above. Allow the layers to separate (be cautious of CO2 evolution). Drain the lower aqueous layer. Repeat with a fresh 25 mL portion of 1M NaHCO3.
Brine Wash: Add 30 mL of saturated NaCl (brine) solution to the funnel. Shake gently and allow the layers to separate. Drain the aqueous layer. This wash helps to remove emulsified water from the organic layer.[7]
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) and swirl. The drying agent should move freely when the solution is dry. Filter the solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask. Rinse the flask and filter paper with a small amount of fresh organic solvent.
Solvent Removal: Remove the solvent using a rotary evaporator to yield the purified, neutral product. Assess purity by TLC or LC-MS.
Protocol 2: General Guideline for Recrystallization Solvent Screening
Preparation: Place a small amount of your crude product (~20-30 mg) into several small test tubes.
Solvent Addition (Room Temp): To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) dropwise, up to ~0.5 mL. Observe the solubility at room temperature. A good solvent should not dissolve the compound at room temperature.[17]
Heating: If the compound is insoluble at room temperature, heat the test tube in a hot water or sand bath to the boiling point of the solvent. Add more solvent dropwise if necessary until the solid just dissolves.
Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
Observation: A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at its boiling point, and which produces a good yield of crystals upon cooling.[16][17] If no single solvent works, try mixed-solvent systems as described in the troubleshooting section.
Section 4: Data Summary Table
Table 1: Properties of Common Solvents for Purification
Highly non-polar, good for eluting non-polar impurities.
Toluene
111
2.4
Recrystallization
Higher boiling point allows for a wide temperature range.
Dichloromethane (DCM)
40
9.1
Extraction, Chromatography
Volatile, effective solvent for a wide range of compounds.
Ethyl Acetate (EtOAc)
77
6.0
Extraction, Chromatography, Recrystallization
A moderately polar solvent, very common in chromatography.
Isopropanol (IPA)
82
19.9
Recrystallization
A polar protic solvent.
Ethanol (EtOH)
78
24.5
Recrystallization
Often used in a mixed-solvent system with water.[16]
Methanol (MeOH)
65
32.7
Chromatography (polar), Recrystallization
Very polar, use sparingly in normal phase chromatography.
Water
100
80.1
Extraction, Recrystallization (for polar compounds or as anti-solvent)
The most polar solvent.
Section 5: References
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC, National Center for Biotechnology Information.[Link]
Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades. ACS Publications.[Link]
Amide coupling reaction in medicinal chemistry. HepatoChem.[Link]
Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol. Google Patents.
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.[Link]
Problems with Recrystallisations. University of York Chemistry Teaching Labs.[Link]
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC, National Center for Biotechnology Information.[Link]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, National Center for Biotechnology Information.[Link]
(2R)-1-amino-2-phenylpropan-2-ol | C9H13NO. PubChem, National Center for Biotechnology Information.[Link]
Recrystallization. University of California, Los Angeles - Chemistry.[Link]
Separation of diastereomers - CN1608041A. Google Patents.
Investigating Oligonucleotide Structure and Diastereomer Separation Using Hydrophilic Interaction Chromatography. LCGC International.[Link]
synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry.[Link]
Troubleshooting and Performance Improvement for HPLC. Aurigene.[Link]
Liquid/liquid Extraction. University of Rochester - Chemistry.[Link]
Recrystallization. University of Colorado Boulder - Chemistry.[Link]
Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). ResearchGate.[Link]
Recrystallization. University of Technology, Iraq.[Link]
The effect of reagent purity on the outcome of (2R)-1-amino-2-phenylpropan-2-ol reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing process deviations involving chiral amino alcohols.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing process deviations involving chiral amino alcohols. (2R)-1-amino-2-phenylpropan-2-ol is a highly versatile chiral auxiliary and ligand used extensively in asymmetric synthesis and pharmaceutical development (1)[1].
However, the stereochemical and chemical outcomes of reactions utilizing this compound are inextricably linked to reagent purity. Even microscopic deviations in enantiomeric excess (ee), moisture content, or trace metal contamination can lead to catastrophic failures in stereoselectivity and yield. This guide moves beyond basic protocols to explain the chemical causality behind these failures, providing self-validating methodologies to ensure your laboratory workflows remain robust and reproducible.
Quantitative Data: Critical Purity Thresholds
Before troubleshooting, ensure your reagent batch meets the following analytical thresholds. Deviations here are the root cause of most downstream failures.
Purity Parameter
Target Specification
Mechanistic Impact of Deviation
Recommended Analytical Method
Enantiomeric Excess (ee)
> 99.5%
Formation of heterochiral dimers; non-linear drop in product ee.
Chiral HPLC (Polysaccharide CSP)
Moisture Content
< 50 ppm
Hydrolysis of organometallics; rapid racemic background reaction.
Karl Fischer Titration
Regioisomer Impurity
< 0.1%
Disruption of transition state geometry; competitive nucleophilicity.
NMR / LC-MS
Trace Metals (e.g., Cu, Fe)
< 10 ppm
Unwanted oxidation of the amine or tertiary alcohol.
ICP-MS
FAQs & Troubleshooting Guides
Q1: Why did my enantiomeric excess (ee) drop significantly when scaling up an asymmetric alkylation using this ligand?A1: The root cause is likely a combination of non-linear chiral amplification effects and moisture introduction during scale-up. In asymmetric alkylations (such as the addition of dialkylzincs to aldehydes), (2R)-1-amino-2-phenylpropan-2-ol forms a chiral zinc-amino alkoxide catalytic complex in situ. If the optical purity of your reagent batch is sub-optimal (e.g., 95% ee instead of >99%), it leads to the formation of less active heterochiral dimers, which disproportionately lowers the ee of your final product (2)[2]. Furthermore, scale-up often exposes the reaction to trace atmospheric moisture. Water hydrolyzes the dialkylzinc reagent to form achiral zinc hydroxide species. These achiral species catalyze a highly rapid, unselective background reaction, effectively drowning out the stereoselective pathway (2)[2].
Actionable Fix: Always titrate your organometallic reagents, rigorously dry your solvents to <50 ppm water, and verify the ee of your ligand batch prior to use.
Q2: I am attempting to use (2R)-1-amino-2-phenylpropan-2-ol as a building block, but I am observing double N-alkylation instead of the desired O-alkylation. What is going wrong?A2: This is a classic chemoselectivity issue driven by the inherent electronic properties of the molecule. The primary amine is significantly more nucleophilic and less sterically hindered than the tertiary hydroxyl group at the C2 position. When reacting with electrophiles, the amine will dominate the reaction pathway, often leading to double N-alkylation or unwanted pyrrolidine cyclization if using diol precursors (3)[3].
Actionable Fix: To force O-alkylation, you must first mask the amine's nucleophilicity. Protect the amine using a bulky group (e.g., Boc or Cbz). Alternatively, employ highly specific catalytic conditions, such as Ir-catalyzed hydrogen borrowing, which can differentiate the steric environments and selectively activate the desired functional group without requiring protecting groups (3)[3].
Q3: How can I recover the ligand post-reaction and verify that it hasn't racemized?A3: Because it is an amino alcohol, (2R)-1-amino-2-phenylpropan-2-ol can be efficiently recovered using an acid-base extraction workflow. However, recovery is only half the battle; you must verify its optical integrity. A standard C18 HPLC column cannot resolve enantiomers. You must utilize a Chiral Stationary Phase (CSP) (4)[4].
Actionable Fix: Follow the self-validating protocol below to recover and analyze your ligand.
Detailed Protocol: Recovery and Optical Purity Verification
Phase 1: Acid-Base Extraction (Ligand Recovery)
Quenching: Quench the completed reaction mixture with 1 M HCl to protonate the amine. This drives the (2R)-1-amino-2-phenylpropan-2-ol into the aqueous phase as a water-soluble hydrochloride salt.
Organic Wash: Extract the aqueous layer with diethyl ether (3 x 50 mL) to remove organic byproducts, transition metal complexes, and the synthesized target molecule.
Basification: Carefully basify the aqueous layer using 2 M NaOH dropwise while stirring until the pH reaches > 11. This converts the ligand back to its organic-soluble freebase form (4)[4].
Final Extraction: Extract the freebase ligand with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Phase 2: Chiral HPLC Method Development (Verification)
Column Selection: Utilize a polysaccharide-based CSP, such as Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (4)[4].
Mobile Phase Preparation: Prepare an isocratic mobile phase of 90:10 (v/v) n-hexane/isopropanol. Critical Step: Add 0.1% diethylamine (DEA) to the mobile phase. The DEA suppresses secondary interactions between the free amine of the ligand and the residual silanols on the column, preventing severe peak tailing (4)[4].
Chromatographic Conditions: Set the flow rate to 1.0 mL/min and maintain the column compartment at 25 °C.
Detection & Analysis: Monitor UV absorbance at 210 nm. Inject 10 µL of a 1 mg/mL sample. Compare the retention time against a racemic standard to calculate the precise enantiomeric excess.
Mechanistic Visualization
Catalytic divergence in asymmetric alkylation based on reagent moisture content.
References
Source: Journal of the American Chemical Society (ACS Publications)
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: RAC-PROT-002
Topic: Prevention of Racemization During Workup & Isolation
Molecule Class: Tertiary Benzylic Amino Alcohols
Urgency: High (Irreversible Stereochemical Loss)
Executive Summary & Root Cause Analysis
The Issue:
Researchers frequently observe a drop in enantiomeric excess (ee%) of (2R)-1-amino-2-phenylpropan-2-ol during the transition from reaction mixture to isolated solid. This is often misdiagnosed as "incomplete reaction" or "column degradation."
The Root Cause:
The structural core of this molecule is a tertiary benzylic alcohol . Unlike secondary alcohols, this motif is exceptionally prone to acid-catalyzed
racemization.
Benzylic Stabilization: The phenyl ring stabilizes the adjacent carbocation via resonance.
Tertiary Center: The steric bulk and hyperconjugation further stabilize the carbocation.
The Trigger: Even mild acidic conditions (pH < 4) or thermal stress can protonate the hydroxyl group, leading to the loss of water and the formation of a planar, achiral carbocation. Re-attack by water occurs non-stereoselectively, resulting in a racemic mixture.
Mechanistic Insight: The "Danger Zone"
To prevent racemization, you must understand the microscopic failure mode. The diagram below illustrates the pathway you must avoid.
Figure 1: The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
racemization pathway.[1][2][3] The critical control point is preventing the formation of the planar carbocation.
Standard Operating Procedures (SOPs) for Safe Workup
Protocol A: Quenching & Extraction (The "Cold & Buffered" Method)
Use this protocol immediately after Grignard additions or reductive openings.
Objective: Neutralize the reaction without generating local acid hotspots.
Step
Action
Technical Rationale
1
Cool Down
Cool reaction mixture to 0°C - 5°C .
2
Quench
Add saturated NH₄Cl (aq) slowly. Do NOT use HCl or H₂SO₄.
3
pH Check
Verify aqueous phase pH is > 8 . If not, adjust with 10% NaOH or Na₂CO₃.
4
Extraction
Extract with MTBE or Dichloromethane (DCM) .
5
Drying
Dry organics over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if Lewis acidity is a concern (rare, but safer).
Protocol B: Solvent Removal (The "Thermal Limit" Rule)
Most racemization occurs on the rotary evaporator, not in the flask.
Bath Temperature: Set maximum bath temperature to 35°C .
Vacuum Pressure: Use high vacuum (< 20 mbar) to lower the boiling point, rather than increasing heat.
Duration: Do not leave the compound spinning in a warm bath after solvent is removed.
Protocol C: Salt Formation (Resolution & Storage)
If you need to store the compound, store it as a salt of a weak chiral acid, not a mineral acid.
Recommended Reagent: (R,R)-Tartaric Acid or Dibenzoyl-L-tartaric acid.
Dissolve crude amino alcohol in Methanol or Ethanol (warm, ~40°C).
Add stoichiometric amount of Tartaric Acid.
Allow to cool slowly to room temperature, then 0°C.
Why this works: Tartrate salts form a stable lattice. Unlike HCl salts, the tartrate anion is less likely to promote the dehydration/elimination pathway that leads to racemization [1].
Troubleshooting Guide & FAQs
Diagnostic Table: Why did my ee% drop?
Symptom
Probable Cause
Corrective Action
ee% drops after acid extraction
Used strong mineral acid (HCl/H₂SO₄) to remove neutrals.
Stop. Do not acid wash tertiary benzylic alcohols. Use chromatography for purification instead of acid-base cycling.
ee% drops after rotovap
Bath temp > 45°C or prolonged heating.
Lower bath temp to 30°C. Use azeotropes (e.g., heptane) to help remove solvent at lower temps.
Perform salt formation with Tartaric Acid to stabilize the solid form [2].
New impurity peak (HPLC)
Elimination product (alkene) formed via mechanism.
This confirms carbocation formation.[1] Your conditions are too acidic or too hot.
Frequently Asked Questions
Q1: Can I use 1M HCl to extract the amine?A:Risk High. While secondary amines are often purified this way, tertiary benzylic alcohols are too fragile. If you must use acid, use cold (0°C) 0.1M Acetic Acid or Citric Acid and limit contact time to < 5 minutes, then immediately basify.
Q2: Is the racemization reversible?A: No. Once the stereocenter is scrambled (racemized), you cannot "undo" it. You must perform a Resolution (crystallization with a chiral acid) to separate the enantiomers again, which limits your maximum yield to 50% [3].
Q3: Which solvent is best for storage?A: Store as a dry solid. If solution storage is necessary, use non-protic solvents like Toluene or dry DCM. Avoid Methanol/Water solutions for long-term storage as they can facilitate proton exchange.
Visual Workflow: Safe Isolation Path
Figure 2: Optimized workflow to minimize thermal and acidic stress on the benzylic center.
References
Vertex Chem (Benchchem). 2-Amino-2-phenylpropan-1-ol Protocol & Resolution. Retrieved from Benchchem Database. Link
Yadav, J. S., et al. Enantioselective extraction coupled with racemization (EECR).[4] Nature Communications, 2021. (Context on racemization mechanisms in amino acids/alcohols). Link
PubChem Compound Summary. (2R)-1-amino-2-phenylpropan-2-ol.[5] National Center for Biotechnology Information. Link
Journal of Organic Chemistry. Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. (Demonstrates the susceptibility of these centers to acid catalysis). Link
Considerations for scaling up syntheses that involve (2R)-1-amino-2-phenylpropan-2-ol
Introduction: (2R)-1-amino-2-phenylpropan-2-ol is a chiral amino alcohol that serves as a valuable building block in the synthesis of various pharmaceutical agents and as a ligand in asymmetric synthesis. Transitioning i...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: (2R)-1-amino-2-phenylpropan-2-ol is a chiral amino alcohol that serves as a valuable building block in the synthesis of various pharmaceutical agents and as a ligand in asymmetric synthesis. Transitioning its synthesis from the laboratory bench to a pilot or manufacturing scale introduces significant challenges that require careful consideration of reaction kinetics, thermodynamics, mass transfer, and safety. This guide provides practical, in-depth answers to common questions and troubleshooting scenarios encountered by researchers and process chemists during scale-up.
Section 1: Critical Safety Considerations for Scale-Up
Safety is the paramount consideration when scaling any chemical process. The physical and toxicological properties of the reagents, intermediates, and the final product dictate the necessary engineering controls and personal protective equipment (PPE).
Question: What are the primary safety hazards associated with (2R)-1-amino-2-phenylpropan-2-ol and its synthesis, and how should they be managed at scale?
Answer:
When scaling the synthesis of (2R)-1-amino-2-phenylpropan-2-ol, a comprehensive risk assessment is mandatory. The primary hazards can be categorized as follows:
Chemical Hazards: (2R)-1-amino-2-phenylpropan-2-ol and its hydrochloride salt are classified as harmful if swallowed and can cause serious eye damage or irritation.[1] Many precursors and reagents, such as organometallic compounds (e.g., Grignard reagents) or reducing agents (e.g., lithium aluminum hydride), are highly reactive, flammable, or corrosive.
Scale-Up Mitigation:
Containment: Use closed systems (e.g., glass-lined reactors) to minimize exposure.
PPE: Mandate the use of chemical-resistant gloves, flame-retardant lab coats, and full-face shields or safety goggles.
Ventilation: Operations should be conducted in a well-ventilated area, such as a walk-in fume hood or a dedicated, controlled-environment bay.[2]
Emergency Preparedness: Ensure appropriate spill kits, emergency showers, and eyewash stations are readily accessible.
Process Hazards:
Exothermic Reactions: The formation of the C-N or C-C bonds is often exothermic. Without proper heat management, a thermal runaway can occur, leading to a dangerous increase in temperature and pressure.
Hydrogenation: If using catalytic hydrogenation for reductive amination, the handling of flammable hydrogen gas under pressure poses a significant fire and explosion risk.
Scale-Up Mitigation:
Calorimetry Studies: Before scale-up, perform reaction calorimetry (e.g., using a RC1 calorimeter) to understand the heat of reaction, maximum temperature of synthesis reaction (MTSR), and thermal accumulation.
Reactor Engineering: Utilize jacketed reactors with precise temperature control systems. Ensure the reactor's heat removal capacity is sufficient for the planned batch size.
Controlled Addition: Use metered dosing pumps for the controlled addition of reactive reagents to manage the rate of heat generation.
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions and mitigate fire risk, especially when handling pyrophoric or flammable materials.[3]
Section 2: Troubleshooting Guide & FAQs for Synthesis Scale-Up
This section addresses specific technical challenges that arise during the scale-up process, from reaction execution to product purification.
Reaction Control and Stereochemistry
Question: We are seeing a decrease in diastereomeric and enantiomeric excess upon scaling our reductive amination protocol. What are the likely causes and solutions?
Answer:
Maintaining stereochemical control is a common and critical challenge during scale-up. The loss of selectivity often points to changes in reaction conditions that become more pronounced at a larger scale.
Causality & Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of stereoselectivity.
Detailed Explanation:
Temperature Control: Stereoselective reactions often have a narrow optimal temperature range. At scale, inefficient heat dissipation from the core of the reactor can create localized "hot spots" where the reaction proceeds at a higher temperature, favoring less selective pathways or promoting racemization.
Solution: Employ a reactor with a high surface-area-to-volume ratio and an efficient thermal fluid system. For highly exothermic steps, consider a semi-batch process where one reagent is added slowly to control the rate of heat generation.
Mixing and Mass Transfer: Inadequate mixing can lead to non-uniform concentrations of reagents and catalysts. This inhomogeneity means that different parts of the reaction mixture are experiencing different conditions, leading to a mixture of products with varying stereopurity.
Solution: The type of impeller and mixing speed are critical. A simple magnetic stir bar is insufficient for large vessels. Mechanical overhead stirrers with impellers designed for homogenous mixing (e.g., pitched-blade turbine) are necessary. The use of baffles within the reactor can also prevent vortexing and improve mixing efficiency.
Order and Rate of Addition: The rate at which reagents are added can significantly impact selectivity. A slow, controlled addition often favors the desired stereoisomer by maintaining a low concentration of the added reagent, which can suppress side reactions.
Product Isolation and Purification
Question: Our product crystallizes well in the lab, but on a larger scale, we are getting an oil or an impure solid that is difficult to filter. How can we improve our isolation protocol?
Answer:
Crystallization is highly sensitive to scale-dependent factors like cooling rates, supersaturation levels, and mechanical stress.
Key Considerations for Scale-Up Crystallization:
Parameter
Lab-Scale Consideration (Flask)
Pilot-Scale Consideration (Reactor)
Rationale
Cooling Rate
Rapid cooling via ice bath.
Slow, controlled, linear cooling profile via jacket.
Rapid cooling creates high supersaturation, leading to crash precipitation of small, impure crystals or oiling out. Slow cooling promotes the growth of larger, purer crystals.
Seeding
Often spontaneous or by scratching the flask.
A well-defined seeding protocol is critical. Add seed crystals at the point of metastable supersaturation.
Seeding controls the crystal form (polymorph) and size distribution, leading to a more consistent and filterable product.
Agitation
Magnetic stirring.
Optimized overhead stirring.
Agitation affects nucleation and crystal growth. Excessive shear can cause crystal breakage (secondary nucleation), leading to fines that are difficult to filter.
Protocol: Improving Purity via Salt Formation
If direct crystallization of the free base is problematic, forming a crystalline salt is an excellent and common strategy for purification.[4] The hydrochloride salt is often a good candidate.
Solvent Selection: Dissolve the crude (2R)-1-amino-2-phenylpropan-2-ol free base in a suitable solvent like isopropanol (IPA) or ethyl acetate.
Acid Addition: Slowly add a solution of hydrochloric acid (e.g., HCl in IPA or gaseous HCl) to the stirred solution. Monitor the pH to ensure the correct stoichiometry.
Crystallization: The hydrochloride salt will typically precipitate. Control the cooling rate to allow for the growth of large, easily filterable crystals.
Isolation: Filter the solid salt, wash with a small amount of cold solvent to remove soluble impurities, and dry under vacuum.
Liberation of Free Base (if required): The purified salt can be dissolved in water, and the free base can be liberated by adding a base (e.g., NaOH, NaHCO3) and extracting with an organic solvent.[5]
Process Efficiency and Throughput
Question: The reaction workup involves multiple extractions, which is time-consuming and generates a lot of solvent waste at scale. Are there more efficient alternatives?
Answer:
Minimizing solvent use and streamlining workup procedures are crucial for improving the efficiency, cost-effectiveness, and environmental footprint of a large-scale synthesis.
Workflow: Transitioning from Lab to Plant Workup
Caption: Optimizing workup procedures for scale-up.
Alternative Strategies:
Reactor-Based Phase Separation: Instead of multiple funnel extractions, perform the entire aqueous wash/extraction sequence within the reactor. After agitation, stop the stirrer and allow the layers to separate. The lower aqueous layer can be drained through the bottom outlet valve. This minimizes handling and exposure.
"Telescoping" Reactions: If the product of one step is the starting material for the next and is in a suitable solvent, consider avoiding isolation altogether. After a simple aqueous wash in the reactor, the organic layer containing the product can be directly used in the subsequent reaction. This is known as "telescoping" or a one-pot process.
Precipitation/Anti-Solvent Crystallization: Instead of extraction, it may be possible to precipitate the product directly from the reaction mixture by adding an anti-solvent. This can be a highly efficient method for isolation, reducing the need for large volumes of extraction solvents.
Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.
High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. [Link]
Synthesis of 2-amino-1-phenyl-1-propanol and its methylated derivatives. PubMed. [Link]
Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). ResearchGate. [Link]
Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). ACS Publications. [Link]
synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan J. Chem. [Link]
Technical Support Center: Overcoming Solubility Challenges with (2R)-1-amino-2-phenylpropan-2-ol and its Derivatives
Welcome to the technical support center for (2R)-1-amino-2-phenylpropan-2-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for (2R)-1-amino-2-phenylpropan-2-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this class of compounds. The following information provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to support your experimental success.
Introduction: Understanding the Solubility Profile
(2R)-1-amino-2-phenylpropan-2-ol is a chiral amino alcohol that serves as a versatile building block in the synthesis of various pharmaceuticals.[1] Its structure, containing both a basic amino group and a hydroxyl group, along with a hydrophobic phenyl ring, results in a complex solubility profile that is highly dependent on the physicochemical environment.[2][3] Researchers often face challenges with its limited aqueous solubility, especially in neutral pH conditions, which can hinder reaction kinetics, purification, and formulation development.[4]
This guide will explore the fundamental principles governing the solubility of this compound and its derivatives and provide practical strategies to overcome these challenges.
Troubleshooting Guides & FAQs
Q1: My (2R)-1-amino-2-phenylpropan-2-ol is not dissolving in my aqueous reaction medium. What are the initial troubleshooting steps?
A1: The limited aqueous solubility of (2R)-1-amino-2-phenylpropan-2-ol in neutral water is a common observation. The primary reason for this is the presence of the non-polar phenyl group.[3] The initial and most effective approach to enhance its solubility is to adjust the pH of the medium.
Causality: The molecule possesses a primary amine group, which is basic. By lowering the pH of the aqueous solution with a suitable acid (e.g., hydrochloric acid), the amine group becomes protonated, forming a more soluble ammonium salt.[2][5] This ionization significantly increases the polarity of the molecule, thereby enhancing its interaction with water molecules and improving solubility.[]
Step-by-Step Protocol: pH Adjustment for Solubilization
Suspend the Compound: Add the required amount of (2R)-1-amino-2-phenylpropan-2-ol to your aqueous medium and stir to form a suspension.
Prepare Acid Solution: Prepare a dilute solution of a suitable acid (e.g., 1 M HCl).
Titrate Slowly: While continuously monitoring the pH, add the acid solution dropwise to the suspension.
Observe Dissolution: Continue adding acid until the solid material completely dissolves. Note the pH at which complete dissolution occurs. This will typically be in the acidic range (pH < 7).
Final pH Adjustment: If your reaction requires a specific pH, you can carefully adjust it upwards after the initial dissolution, but be mindful of potential precipitation if you approach the pKa of the amine.
Q2: I'm observing "oiling out" or the formation of a separate liquid phase instead of crystallization during my workup. What causes this and how can I prevent it?
A2: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid phase rather than a solid crystalline material. This often occurs due to high supersaturation, a crystallization temperature that is too high, or the presence of impurities that inhibit crystal lattice formation.[7]
Causality: The hydroxyl group and the amino group in (2R)-1-amino-2-phenylpropan-2-ol can form strong hydrogen bonds with the solvent. If the solvent is not effectively removed or if the cooling rate is too rapid, the molecules may not have sufficient time to arrange themselves into an ordered crystal lattice, leading to the formation of an amorphous, oily phase.
Troubleshooting Strategies for "Oiling Out"
Reduce Cooling Rate: A slower cooling rate allows more time for nucleation and crystal growth.
Use a Seeding Crystal: Introducing a small amount of pre-existing crystal of the desired compound can provide a template for crystallization to occur.[7]
Solvent Screening: Experiment with different solvent systems. A solvent in which the compound has slightly lower solubility at elevated temperatures but significantly lower solubility at room temperature can be ideal.
Anti-Solvent Addition: The slow addition of an anti-solvent (a solvent in which the compound is poorly soluble) to a solution of the compound can induce crystallization. This should be done gradually to avoid rapid precipitation.
Q3: What are the most effective strategies for long-term solubility enhancement for formulation development?
A3: For drug development, achieving stable and predictable solubility is crucial for consistent bioavailability.[4][8] Two of the most powerful techniques for enhancing the solubility of ionizable compounds like (2R)-1-amino-2-phenylpropan-2-ol and its derivatives are salt formation and co-crystallization .
Strategy 1: Salt Formation
Salt formation is a widely used and effective method for increasing the solubility of ionizable active pharmaceutical ingredients (APIs).[9][10] By reacting the basic amine group of (2R)-1-amino-2-phenylpropan-2-ol with an acidic counterion, a salt with improved aqueous solubility can be formed.[11]
Data Presentation: Comparison of Solubility
Form
Aqueous Solubility (at neutral pH)
Free Base
Low
Hydrochloride Salt
High
Mesylate Salt
High
Fumarate Salt
Moderate to High
Note: The actual solubility values will depend on the specific derivative and experimental conditions.
Experimental Protocol: Salt Screening
Counterion Selection: Choose a variety of pharmaceutically acceptable acidic counterions (e.g., HCl, HBr, methanesulfonic acid, fumaric acid).
Stoichiometric Reaction: Dissolve the free base in a suitable organic solvent (e.g., ethanol, isopropanol).
Add Counterion: Add a stoichiometric amount of the selected acid to the solution.
Induce Crystallization: Allow the salt to crystallize, which may be facilitated by cooling, evaporation of the solvent, or the addition of an anti-solvent.
Isolation and Characterization: Isolate the resulting solid by filtration, wash with a suitable solvent, and dry. Characterize the salt form using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
Solubility Determination: Measure the aqueous solubility of each salt form using the shake-flask method.[12][13]
Strategy 2: Co-crystallization
Co-crystals are multi-component crystals in which the API and a co-former are held together by non-covalent interactions, such as hydrogen bonding.[14][15] This technique can significantly enhance solubility and dissolution rates without altering the chemical structure of the API.[16][17]
Causality: The co-former can disrupt the crystal lattice of the API, leading to a lower lattice energy and improved interaction with water molecules.[14]
Experimental Workflow: Co-crystal Screening
Caption: Relationship between pH, ionization state, and solubility.
Prediction: The Henderson-Hasselbalch equation can be used to estimate the ratio of the protonated (soluble) to the unprotonated (less soluble) form at a given pH, provided the pKa of the amino group is known. As a general rule, for every one pH unit below the pKa, the ratio of protonated to unprotonated species increases by a factor of 10.
Q5: What are some advanced techniques to consider if conventional methods fail to achieve the desired solubility?
A5: When traditional methods like pH adjustment and salt formation are insufficient, several advanced formulation strategies can be employed.
[18][19][20]
Amorphous Solid Dispersions (ASDs): Dispersing the API in a polymer matrix in an amorphous state can significantly enhance solubility and dissolution rates. [21][22]This is often achieved through spray drying or hot-melt extrusion.
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the API increases its surface area, which can lead to a faster dissolution rate.
[][23]* Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their apparent solubility.
[24]* Lipid-Based Formulations: For highly lipophilic derivatives, formulating the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubilization in the gastrointestinal tract.
[4]
Conclusion
Overcoming the solubility challenges of (2R)-1-amino-2-phenylpropan-2-ol and its derivatives is a critical step in their successful application in research and drug development. A systematic approach that begins with understanding the physicochemical properties of the molecule, followed by logical troubleshooting and the application of appropriate solubility enhancement techniques, will enable researchers to effectively work with this important class of compounds. This guide provides a foundational framework for addressing these challenges, and further optimization will likely be necessary based on the specific derivative and intended application.
2-Phenyl-2-propanol - Wikipedia. Available at: [Link]
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC. Available at: [Link]
Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry - Journal of Food and Drug Analysis. Available at: [Link]
Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC. Available at: [Link]
API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches | Crystal Growth & Design - ACS Publications. Available at: [Link]
Solubility: Importance, Measurements and Applications - Analytik NEWS. Available at: [Link]
(PDF) Formulation strategies for poorly soluble drugs - ResearchGate. Available at: [Link]
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. Available at: [Link]
Influence of pH on Drug Absorption from the Gastrointestinal Tract - A Simple Chemical Model. Available at: [Link]
Advances in Solubility Enhancement Techniques - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Available at: [Link]
Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G. Available at: [Link]
Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product | Request PDF - ResearchGate. Available at: [Link]
Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Available at: [Link]
How to measure the solubility point of compounds in liquids using TURBIDI.T - Rheolution. Available at: [Link]
Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy - Oxford Academic. Available at: [Link]
Formulation Technologies for Drug Delivery: Challenges and Solutions - Pharma Focus Asia. Available at: [Link]
FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Available at: [Link]
Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC. Available at: [Link]
solubility enhancement techniques: a review article - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility | Molecular Pharmaceutics - ACS Publications. Available at: [Link]
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available at: [Link]
16.4: The Effects of pH on Solubility - Chemistry LibreTexts. Available at: [Link]
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link]
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - MDPI. Available at: [Link]
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. Available at: [Link]
1236 SOLUBILITY MEASUREMENTS - ResearchGate. Available at: [Link]
A Guide to Improving API Solubility with Spray-Dried Dispersions. Available at: [Link]
ADVANCED CO-CRYSTAL TECHNOLOGIES FOR EFFECTIVE SOLUBILITY ENHANCEMENT IN BCS CLASS II AND IV DRUGS - PEXACY International Journal of Pharmaceutical Science. Available at: [Link]
Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech. Available at: [Link]
Cas 17643-24-2,1-AMINO-2-PHENYL-PROPAN-2-OL | lookchem. Available at: [Link]
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available at: [Link]
Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? Available at: [Link]
Cocrystal solubility advantage diagrams as a means to control dissolution, supersaturation and precipitation - PMC. Available at: [Link]
The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC. Available at: [Link]
Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Available at: [Link]
A Comprehensive Guide to Chiral HPLC Methods for Enantiomeric Excess (ee) Determination
The Criticality of Enantiomeric Excess in Drug Development In modern pharmaceutical development, the stereochemical integrity of an Active Pharmaceutical Ingredient (API) is a fundamental determinant of its pharmacokinet...
Author: BenchChem Technical Support Team. Date: March 2026
The Criticality of Enantiomeric Excess in Drug Development
In modern pharmaceutical development, the stereochemical integrity of an Active Pharmaceutical Ingredient (API) is a fundamental determinant of its pharmacokinetic and pharmacodynamic profile. Because different enantiomers of the same molecule can exhibit drastically different biological activities—ranging from therapeutic efficacy to severe toxicity—regulatory agencies mandate rigorous quantification of enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) remains the gold standard for determining enantiomeric excess (ee). This guide provides an objective, data-driven comparison of chiral HPLC methodologies, engineered to help researchers and drug development professionals design robust, self-validating analytical methods.
Mechanistic Foundations of Chiral Recognition
To develop an effective chiral HPLC method, one must understand the causality behind enantiomeric separation. Chiral recognition is not a random occurrence; it is governed by the three-point interaction model (Dalgliesh's rule). For separation to occur, the chiral selector on the stationary phase must form transient diastereomeric complexes with the analyte, requiring at least three simultaneous intermolecular interactions (e.g., hydrogen bonding, π-π interactions, dipole-dipole stacking, and steric hindrance).
Polysaccharide-based CSPs dominate the field due to their broad enantioselectivity. However, the structural backbone of the polysaccharide dictates its chiral recognition mechanism:
Amylose derivatives (e.g., Chiralpak AD): Form a highly ordered, helical secondary structure. This helical cavity allows for inclusion complexation, making it highly effective for bulky, aromatic compounds.
Cellulose derivatives (e.g., Chiralcel OD): Form a tighter, more linear, layered structure. The chiral grooves in cellulose often provide different spatial arrangements for hydrogen bonding, frequently resulting in a reversed elution order compared to amylose for the exact same enantiomeric pair [1].
Comparative Analysis of Chiral Stationary Phases (CSPs)
Selecting the correct CSP is the most critical variable in method development. Table 1 objectively compares the performance profiles of the most widely adopted CSPs in pharmaceutical analysis.
Table 1: Comparison of Common Chiral Stationary Phases
CSP Category
Industry Standard Examples
Primary Chiral Recognition Mechanism
Optimal Analyte Profile
Limitations
Amylose-based (Coated)
Chiralpak AD-H, Lux Amylose-2
Helical inclusion, H-bonding, π-π interactions
Broad spectrum; highly effective for basic and neutral aromatics.
Destroyed by "forbidden" solvents (e.g., DCM, THF, Ethyl Acetate).
Cellulose-based (Coated)
Chiralcel OD-H, Lux Cellulose-1
Layered inclusion, steric hindrance, H-bonding
Broad spectrum; excellent for acidic and bifunctional compounds.
Same solvent restrictions as coated amylose.
Immobilized Polysaccharides
Chiralpak IA, IB, IC
Same as above, but chemically bonded to silica
Analytes requiring extended mobile phases (e.g., THF) for solubility.
Can exhibit slightly lower theoretical plate counts than coated equivalents.
Lower overall success rate for non-polar, uncharged molecules.
Cyclodextrins
Cyclobond I 2000
Hydrophobic inclusion complexation within the cavity
Lower molecular weight compounds with single aromatic rings.
Analytes larger than the cyclodextrin cavity will not resolve.
Chiral Method Development Workflow
A systematic screening approach drastically reduces method development time. The workflow below outlines the logical progression for identifying the optimal CSP and mobile phase combination [2].
Chiral HPLC method development and optimization workflow.
Step-by-Step Experimental Protocol: A Self-Validating System
To ensure scientific integrity, an analytical protocol cannot merely be a list of instructions; it must be a self-validating system . The following protocol incorporates a mandatory System Suitability Test (SST) to mathematically prove the system's resolving power before any sample data is accepted.
Step 1: Mobile Phase Preparation & Causality
Action: Prepare a Normal Phase mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).
Modifier Addition (Critical Causality): If analyzing a basic amine, add 0.1% Diethylamine (DEA). If analyzing an acid, add 0.1% Trifluoroacetic Acid (TFA).
Why? Basic analytes undergo non-specific secondary interactions with unreacted, acidic silanol groups on the silica support, causing severe peak tailing. DEA acts as a sacrificial competitor, masking these silanols and restoring sharp peak symmetry, which is vital for accurate integration.
Step 2: Sample Preparation
Accurately weigh the chiral product and dissolve it in the mobile phase to a concentration of ~1.0 mg/mL. Filter through a 0.45 µm PTFE syringe filter.
Step 3: System Suitability Testing (The Self-Validation Gate)
Action: Inject 10 µL of a 50:50 racemic reference standard .
Validation Criteria:
Resolution (
): Must be (Baseline separation).
Tailing Factor (
): Must be .
Precision: %RSD of peak areas from three replicate injections must be
.
System Logic: If
, the peaks are co-eluting. The system automatically invalidates the run, preventing the reporting of artificially inflated enantiomeric excess values.
Step 4: Thermodynamic Optimization
Action: Adjust the column oven temperature (typically between 15°C and 40°C).
Causality: Enantiomeric separation is an enthalpy-driven process. Decreasing temperature generally increases chiral selectivity (
) by enhancing the weaker transient diastereomeric bonding forces. However, lower temperatures reduce mass transfer kinetics, which can broaden peaks. The operator must balance temperature to maximize .
Step 5: Sample Analysis & ee Calculation
Inject the synthesized product. Integrate the peak areas of the major enantiomer (
) and the minor enantiomer ().
Calculation:
Case Study & Experimental Data: Chiralpak AD vs. Chiralcel OD
To illustrate the profound impact of the polysaccharide backbone on selectivity, Table 2 presents comparative experimental data for the separation of Fluoxetine enantiomers [3].
Table 2: Chromatographic Performance Data for Fluoxetine Enantiomers
Column Phase
Mobile Phase
Retention Factor ()
Retention Factor ()
Selectivity ()
Resolution ()
Elution Order
Chiralpak AD-H (Amylose)
Hexane/IPA/DEA (90:10:0.1)
1.45
1.82
1.25
2.10
R, then S
Chiralcel OD-H (Cellulose)
Hexane/IPA/DEA (90:10:0.1)
1.60
1.75
1.09
1.10
S, then R
Cyclobond I 2000 (Cyclodextrin)
Acetonitrile/Buffer (pH 4)
2.10
2.65
1.26
2.30
R, then S
Data Interpretation: While both polysaccharide columns are coated with the exact same chiral selector (tris(3,5-dimethylphenylcarbamate)), the structural difference between the amylose and cellulose backbones results in a complete reversal of the elution order. Furthermore, Chiralcel OD-H fails the self-validation criteria (
) for this specific compound, whereas Chiralpak AD-H and Cyclobond I 2000 provide robust baseline separation suitable for accurate ee determination.
References
Title: Application and comparison of derivatized cellulose and amylose chiral stationary phases for the separation of enantiomers of pharmaceutical compounds by high-performance liquid chromatography
Source: PubMed (Journal of Chromatography A)
URL: [Link]
Title: A Strategy for Developing HPLC Methods for Chiral Drugs
Source: LCGC International (Chromatography Online)
URL: [Link]
Title: Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers
Source: PMC (Journal of Zhejiang University Science B)
URL: [Link]
Comparative
Using NMR spectroscopy to confirm the diastereomeric ratio of reaction products
A Senior Application Scientist's Guide to Confirming Diastereomeric Ratios by NMR Spectroscopy For researchers and professionals in drug development and chemical synthesis, the precise quantification of stereoisomers is...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Confirming Diastereomeric Ratios by NMR Spectroscopy
For researchers and professionals in drug development and chemical synthesis, the precise quantification of stereoisomers is not merely an analytical task; it is a cornerstone of establishing product safety, efficacy, and reproducibility. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy offers a uniquely powerful, non-destructive, and structurally informative method for determining the diastereomeric ratio (d.r.) of reaction products.[1][2] This guide provides an in-depth, field-proven perspective on leveraging quantitative NMR (qNMR) to achieve accurate and reliable diastereomeric analysis.
The Foundational Principle: Why NMR Works
Diastereomers, by definition, are stereoisomers that are not mirror images of each other. This fundamental difference in their three-dimensional arrangement means they possess distinct physical and chemical properties.[3] In the context of NMR spectroscopy, this distinction is critical. The nuclei within each diastereomer exist in a unique electronic environment, leading to non-equivalent magnetic shielding. This results in different chemical shifts (δ) for corresponding nuclei (e.g., protons, ¹³C, ³¹P) in the two diastereomers, making them distinguishable in the NMR spectrum.[1] The direct proportionality between the area of an NMR signal (its integral) and the number of nuclei it represents is the basis for quantification.[2][4][5]
Methodological Pathways: Direct vs. Indirect Analysis
There are two primary strategies for determining diastereomeric ratios using NMR, the choice of which depends on the spectral characteristics of the analyte mixture.
The Direct Approach: Integration of Baseline-Resolved Signals
This is the most straightforward method. If the NMR spectrum of the diastereomeric mixture displays at least one pair of signals—one for each diastereomer—that is well-resolved from all other signals, their relative ratio can be determined by direct integration.
Causality : The success of this method hinges on sufficient chemical shift dispersion. A higher magnetic field strength (e.g., 400 MHz or greater) is often employed to maximize the separation between peaks.[1] The ideal signals for integration are sharp singlets, as their integrals are less prone to errors from phase distortion or overlapping multiplet structures.
Limitations : In complex molecules, signals from the two diastereomers may be separated by only a small chemical shift difference, leading to significant overlap of their multiplets.[6] This makes accurate integration impossible and necessitates an alternative approach. Advanced techniques like band-selective pure shift NMR, which collapse complex multiplets into singlets, can sometimes overcome this challenge by dramatically improving spectral resolution.[6][7][8]
The Indirect Approach: Using Chiral Auxiliaries
When direct analysis is not feasible due to signal overlap, an indirect method can be employed. This involves converting the analyte, if it is a mixture of enantiomers, into a mixture of diastereomers by reacting it with a chiral derivatizing agent (CDA).[9][10]
Causality : A CDA is an enantiomerically pure compound that reacts with the analyte to form a new covalent bond.[10] A well-known example is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).[9][10] The resulting diastereomeric products will have distinct NMR spectra, often with large enough chemical shift differences in the reporter groups (e.g., the -OCH₃ or -CF₃ groups of the Mosher's ester) to allow for clear separation and integration.[9] This allows for the determination of the original enantiomeric ratio, which is inferred from the measured diastereomeric ratio.[11]
The Core Workflow: A Self-Validating Protocol for Quantitative Analysis
Achieving analytical rigor in qNMR requires more than default acquisition parameters. Each step is designed to eliminate systematic errors and ensure the final integral values are a true representation of the molar ratio.
Workflow for Diastereomeric Ratio Determination by qNMR.
Detailed Experimental Protocol
1. Sample Preparation:
Accurately weigh 5-10 mg of the diastereomeric mixture.[1]
Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a quality NMR tube.[1]
Causality : The chosen solvent must completely dissolve the sample and must not have signals that overlap with the analyte signals selected for integration.[1][12]
2. NMR Data Acquisition (Key Quantitative Parameters):
Spectrometer Setup : Ensure the instrument is well-shimmed to achieve sharp, symmetrical line shapes, which are crucial for accurate integration.
Pulse Angle (p1) : While a smaller flip angle can be used, for the most robust quantitation, a 90° pulse is often used in conjunction with a long relaxation delay.[12]
Relaxation Delay (d1) : This is the most critical parameter for quantitation. To ensure all nuclei have returned to thermal equilibrium before the next pulse, the relaxation delay (d1) plus the acquisition time (aq) must be at least 5 times the spin-lattice relaxation time (T₁) of the slowest-relaxing nucleus of interest.[13][14][15]
Expert Insight : T₁ values for protons in organic molecules typically range from 1-5 seconds. A conservative and reliable starting point for d1 is 30 seconds. If T₁ values are unknown, they can be measured using an inversion-recovery experiment.[15] Insufficient relaxation will cause signals from nuclei with longer T₁ times to be suppressed, leading to an underestimation of their corresponding diastereomer.[15]
Number of Scans (ns) : Acquire enough scans (typically 16 to 64) to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals being integrated. This minimizes integration errors due to noise.
3. Data Processing and Calculation:
Apply a small line broadening (e.g., LB = 0.3 Hz) to improve S/N without significantly compromising resolution.[14]
Carefully phase the spectrum and apply a high-order polynomial baseline correction to ensure the baseline is flat across the entire spectrum, especially around the signals to be integrated.
Select a pair of well-resolved, non-overlapping signals corresponding to the two diastereomers.
Integrate the signals. The integration region should span a wide enough frequency range to encompass at least 99% of the signal intensity, which is typically 64 times the full width at half height (FWHH) of the peak.[2]
The diastereomeric ratio (d.r.) is the direct ratio of the integral values.
d.r. = Integral_A / Integral_B
The diastereomeric excess (d.e.) is calculated as:
To ensure the selection of the optimal analytical approach, it is crucial to understand the relative strengths and weaknesses of NMR compared to other common techniques.
Parameter
NMR Spectroscopy
Chiral HPLC/GC
Principle
Distinguishes nuclei in different magnetic environments.
Differential interaction with a chiral stationary phase.
Sample Prep
Simple dissolution in a deuterated solvent.
Often requires method development, filtration, and dilution.
Analysis Time
Fast (5-20 min per sample), once parameters are set.
Can be slower (10-30 min per run), plus method development.[1]
Inherently quantitative (primary ratio method).[2][4]
Requires calibration curves with pure standards for absolute quantitation.
Sensitivity
Lower sensitivity, typically requires mg of sample.
High sensitivity (µg to ng level).
Structural Info
Provides full structural confirmation simultaneously.
Provides no structural information, only retention time.
Key Limitation
Potential for signal overlap in complex spectra.
Co-elution can be an issue; method development can be extensive.
Conclusion
NMR spectroscopy stands as a robust, reliable, and highly informative technique for the determination of diastereomeric ratios. Its primary advantages lie in its non-destructive nature, minimal sample preparation, and the direct relationship between signal integral and molar concentration, which obviates the need for calibration standards for relative quantification.[5] By understanding the underlying principles and meticulously controlling key experimental parameters—most notably the relaxation delay—researchers can achieve high levels of accuracy and precision, ensuring the integrity of their stereochemical analysis in research and development settings.
References
Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. PubMed Central.[Link]
Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. Wiley Online Library.[Link]
Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.[Link]
Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Royal Society of Chemistry.[Link]
Quantitation in NMR. University of Wisconsin-Madison, Department of Chemistry.[Link]
A comparative analysis of (2R)-1-amino-2-phenylpropan-2-ol and Evans' auxiliaries
This guide provides a comparative analysis of (2R)-1-amino-2-phenylpropan-2-ol (a tertiary amino alcohol scaffold) versus the industry-standard Evans’ Auxiliaries (oxazolidinones derived from secondary amino alcohols lik...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comparative analysis of (2R)-1-amino-2-phenylpropan-2-ol (a tertiary amino alcohol scaffold) versus the industry-standard Evans’ Auxiliaries (oxazolidinones derived from secondary amino alcohols like valinol or phenylalaninol).[1]
Content Type: Technical Comparison Guide
Audience: Senior Synthetic Chemists, Process Chemists, and Drug Development Scientists.[1]
Executive Summary
In asymmetric synthesis, the choice between stoichiometric chiral auxiliaries and catalytic ligands defines the process efficiency, cost, and scalability.
Evans' Auxiliaries (e.g., 4-isopropyloxazolidin-2-one) represent the "Gold Standard" of Stoichiometric Control .[1] They offer predictable, high-fidelity diastereocontrol (>99:1 dr) via well-understood Zimmerman-Traxler transition states but suffer from poor atom economy due to the installation/cleavage steps.[1]
(2R)-1-Amino-2-phenylpropan-2-ol represents a Versatile Chiral Scaffold .[1] Unlike Evans' reagents which are almost exclusively used as stoichiometric auxiliaries, this tertiary amino alcohol functions primarily as a Catalytic Ligand (e.g., in organozinc additions) or as a precursor to Structurally Rigid "SuperQuat" Auxiliaries (5,5-disubstituted oxazolidinones).
Verdict: Use Evans' Auxiliaries for absolute stereocontrol in complex total synthesis where yield loss is acceptable. Use (2R)-1-Amino-2-phenylpropan-2-ol derivatives when targeting catalytic efficiency or when the hydrolytic instability of standard Evans adducts becomes a bottleneck.[1]
Structural & Mechanistic Foundations
Structural Distinction
The fundamental difference lies in the substitution at the carbinol center.
A. Evans' Auxiliary (Stoichiometric Enolate Control)
The Evans system relies on the formation of a Z-enolate. The chiral group at C4 sterically blocks one face of the enolate, forcing the electrophile to attack from the opposite side.
Key Interaction: Dipole minimization between the oxazolidinone carbonyl and the enolate oxygen.
B. (2R)-1-Amino-2-phenylpropan-2-ol (Catalytic Ligand Control)
When used as a ligand (e.g., with
), the amino alcohol forms a bimetallic complex.[1]
Mechanism: The deprotonated oxygen and amine nitrogen chelate a Zinc atom, creating a chiral pocket that activates the aldehyde and directs the nucleophilic attack of the ethyl group.
Key Interaction: Lewis acid activation combined with steric shielding by the phenyl group.
Figure 1: Mechanistic divergence between stoichiometric auxiliary control and catalytic ligand cycles.
Performance Metrics: Head-to-Head
Selectivity and Efficiency
The following table compares the performance of the standard Evans auxiliary ((S)-4-isopropyloxazolidinone) against the (2R)-1-amino-2-phenylpropan-2-ol scaffold in representative asymmetric transformations.
Linear scaling; waste generation is problematic at kg scale.[1]
Excellent; low catalyst loading reduces cost.
Substrate Scope
Broad (Aldehydes, Ketones, Halides)
Limited primarily to Aldehydes/Ketones
Operational Complexity
High (3 steps: Attachment, Reaction, Cleavage)
Low (1 step: Mix and Stir)
Stability Profile (The "SuperQuat" Advantage)
When (2R)-1-amino-2-phenylpropan-2-ol is converted into an auxiliary (5-methyl-5-phenyl-2-oxazolidinone), it exhibits distinct physical properties compared to Evans' auxiliaries:
Crystallinity: The 5,5-disubstitution often imparts higher crystallinity to intermediates, allowing purification by recrystallization rather than chromatography.
Hydrolytic Stability: The gem-dimethyl effect (Thorpe-Ingold) can accelerate ring formation but also stabilizes the ring against unwanted opening during harsh reaction conditions, addressing a common failure mode of standard Evans auxiliaries.
Experimental Protocols
Protocol A: Standard Evans Aldol Reaction (Stoichiometric)
Use Case: Total synthesis requiring >99% diastereomeric purity.
Enolization: To a solution of (S)-4-isopropyl-3-propionyloxazolidin-2-one (1.0 equiv) in dry
at 0°C, add (1.1 equiv) and (1.2 equiv). Stir for 30 min to form the boron enolate.
Cooling: Cool the mixture to -78°C.
Addition: Add the aldehyde (1.1 equiv) dropwise. Stir for 1 h at -78°C, then warm to 0°C over 1 h.
Oxidative Workup: Quench with pH 7 buffer, then add methanol and 30%
to cleave the boron bond.
Purification: Extract with EtOAc. The product is the syn-aldol adduct with the auxiliary still attached.
Cleavage (Separate Step): Treat with
to release the free acid and recover the auxiliary.
Protocol B: Catalytic Addition using (2R)-1-Amino-2-phenylpropan-2-ol
Use Case: Efficient generation of chiral secondary alcohols.[1]
Catalyst Formation: In a flame-dried flask under Argon, dissolve (2R)-1-amino-2-phenylpropan-2-ol (5 mol%) in dry Toluene.
Zinc Activation: Add
(2.0 equiv, 1.0 M in hexanes) at room temperature. Stir for 20 min. Evolution of ethane gas will be observed.
Substrate Addition: Add the aldehyde (1.0 equiv) slowly at 0°C.
Reaction: Stir at 0°C to RT for 4–12 hours. Monitor by TLC.
Quench: Carefully quench with 1M HCl.
Purification: Extract with
. Dry over and concentrate.
Result: Chiral alcohol (typically >95% ee) is obtained directly. No auxiliary cleavage required.
References
Evans, D. A., et al. "Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions." Journal of the American Chemical Society, 1993. Link
Noyori, R., & Kitamura, M. "Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols." Angewandte Chemie International Edition, 1991. Link
Soai, K., & Niwa, S. "Enantioselective addition of organozinc reagents to aldehydes." Chemical Reviews, 1992. Link
Ager, D. J., et al. "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 1996.[2] Link
Bull, S. D., et al. "Exploiting the gem-disubstituent effect in the design of chiral auxiliaries." Journal of the Chemical Society, Perkin Transactions 1, 2001. Link
Performance evaluation of (2R)-1-amino-2-phenylpropan-2-ol versus pseudoephedrine auxiliaries
The selection of a chiral auxiliary in asymmetric synthesis dictates not only the stereochemical outcome of a reaction but also the operational scalability of the entire synthetic route. Asymmetric alkylation relies heav...
Author: BenchChem Technical Support Team. Date: March 2026
The selection of a chiral auxiliary in asymmetric synthesis dictates not only the stereochemical outcome of a reaction but also the operational scalability of the entire synthetic route. Asymmetric alkylation relies heavily on the ability of an auxiliary to form a rigid enolate geometry and provide robust diastereofacial shielding.
This technical guide provides a rigorous performance evaluation comparing the industry-standard pseudoephedrine (Myers' auxiliary) against the sterically demanding (2R)-1-amino-2-phenylpropan-2-ol .
Structural & Mechanistic Causality
The fundamental difference between these two auxiliaries lies in their functional group topology and the resulting reactive intermediates they form.
Pseudoephedrine (Myers' Auxiliary):
Pseudoephedrine is a secondary amine that forms a tertiary amide upon acylation. When treated with lithium diisopropylamide (LDA) and lithium chloride (LiCl), it forms a highly ordered, rigid Z-enolate. The causality behind its high stereoselectivity is driven by chelation: the alkoxide oxygen coordinates with the lithium ion, creating a steric shield over one face of the enolate. This forces the incoming electrophile to attack from the less hindered face, resulting in exceptionally high diastereoselectivity 1[1].
(2R)-1-amino-2-phenylpropan-2-ol:
Unlike pseudoephedrine, (2R)-1-amino-2-phenylpropan-2-ol possesses a primary amine and a highly hindered tertiary alcohol. While it can form secondary amides, its optimal deployment in asymmetric synthesis is as a precursor to an Evans-type auxiliary, specifically 5-methyl-5-phenyloxazolidin-2-one . The cyclization of this amino alcohol locks the geminal methyl and phenyl groups at the C5 position of the oxazolidinone ring2[2]. During enolization, the Zimmerman-Traxler transition state is governed by this extreme steric bulk, which projects over the enolate face to provide unparalleled diastereofacial shielding against incoming electrophiles 3[3].
Self-Validating Experimental Workflows
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating internal checkpoints to verify intermediate formation.
Protocol 1: Myers Alkylation using Pseudoephedrine Amide
Causality Focus: LiCl is explicitly required to disrupt unreactive enolate hexamers into reactive lower-order aggregates.
Enolization: In a flame-dried flask under argon, dissolve the pseudoephedrine amide (1.0 equiv) in anhydrous THF. Add anhydrous LiCl (6.0 equiv).
Base Addition: Cool the suspension to -78 °C. Add LDA (2.1 equiv) dropwise. Stir for 1 hour at -78 °C, then warm to 0 °C for 15 minutes, and cool back to -78 °C.
Validation Checkpoint: The warming step is critical; a distinct transition to a homogeneous, pale-yellow solution confirms the complete deprotonation of both the hydroxyl and the alpha-carbon to form the dianion.
Alkylation: Add the alkyl halide (1.5 equiv) dropwise. Maintain at -78 °C for 1 hour, then allow to warm to room temperature.
Cleavage: Quench with saturated NH₄Cl. Extract and subject the crude product to acidic hydrolysis (H₂SO₄/dioxane) to yield the chiral carboxylic acid.
Validation Checkpoint: Chiral HPLC of the crude organic extract should confirm a d.r. of >95:5 before cleavage.
Workflow of Myers Alkylation using Pseudoephedrine.
Protocol 2: Asymmetric Alkylation via (2R)-1-amino-2-phenylpropan-2-ol
Causality Focus: Urea decomposition at high temperatures provides the cyanic acid necessary for oxazolidinone cyclization.
Auxiliary Synthesis: Heat a mixture of (2R)-1-amino-2-phenylpropan-2-ol (1.0 equiv) and urea (2.0 equiv) to 170–180 °C for 30 minutes, then increase to 200 °C for 1 hour.
Validation Checkpoint: The cessation of ammonia gas evolution (monitored via wet litmus paper at the condenser outlet) indicates complete cyclization to the 5-methyl-5-phenyloxazolidin-2-one.
N-Acylation: Dissolve the oxazolidinone in THF at -78 °C. Add n-BuLi (1.05 equiv) to deprotonate the oxazolidinone NH, followed by the addition of an acyl chloride.
Alkylation: Cool the N-acyl oxazolidinone to -78 °C. Add NaHMDS (1.1 equiv) to form the Z-enolate. Add the alkyl halide. The bulky C5-phenyl group dictates the facial approach of the electrophile.
Cleavage: Treat the alkylated product with LiOH and H₂O₂ at 0 °C to hydrolyze the auxiliary.
Oxazolidinone-directed alkylation via (2R)-1-amino-2-phenylpropan-2-ol.
Quantitative Performance Evaluation
The following table summarizes the operational and performance metrics of both auxiliary systems based on standard propionate alkylation benchmarks.
Performance Metric
Pseudoephedrine (Myers)
(2R)-1-amino-2-phenylpropan-2-ol
Active Auxiliary Form
Tertiary Amide
N-Acyl 5,5-disubstituted Oxazolidinone
Enolate Geometry
Z-enolate (Li⁺ chelated)
Z-enolate (Na⁺ or Li⁺ chelated)
Primary Facial Shielding
Alkoxide-Li⁺ solvent coordination
C5-gem-phenyl/methyl steric bulk
Typical Diastereomeric Ratio
95:5 to >99:1
90:10 to 98:2
Cleavage Conditions
Mild acidic hydrolysis or reduction
LiOH/H₂O₂ or LiBH₄
Auxiliary Recovery
>90% (Simple Acid/Base extraction)
>85% (Chromatography/Crystallization)
Scalability & Cost
Excellent (Highly robust, cheap)
Moderate (Requires high-temp cyclization)
References
Source: PubMed Central (PMC)
Source: PubMed Central (PMC)
Product Class 6: Acyclic and Cyclic Carbamic Acids and Esters, and Their Sulfur, Selenium, Tellurium, and Phosphorus Analogues
Source: Thieme Connect
URL
Methods for Validating the Absolute Stereochemistry of Compounds Synthesized with (2R)-1-amino-2-phenylpropan-2-ol
The following guide provides an in-depth technical comparison of methods for validating the absolute stereochemistry of compounds synthesized using (2R)-1-amino-2-phenylpropan-2-ol . This chiral amino alcohol serves as a...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical comparison of methods for validating the absolute stereochemistry of compounds synthesized using (2R)-1-amino-2-phenylpropan-2-ol . This chiral amino alcohol serves as a critical scaffold (chiral auxiliary or ligand) in asymmetric synthesis.[][2][3]
Executive Summary
In asymmetric synthesis, (2R)-1-amino-2-phenylpropan-2-ol acts as a robust chiral controller. Whether utilized as a chiral auxiliary (e.g., in the formation of oxazolidinones) or as a ligand for transition metal catalysis, the ultimate critical quality attribute (CQA) is the absolute configuration of the newly generated stereocenters.
This guide compares the four primary validation methodologies: Single Crystal X-Ray Diffraction (SC-XRD) , NMR Spectroscopy (NOE/Derivatization) , Electronic Circular Dichroism (ECD) , and Chiral HPLC . While SC-XRD remains the gold standard for absolute determination, modern chiroptical and NMR techniques offer non-destructive alternatives for non-crystalline intermediates.
The Chemical Context: (2R)-1-amino-2-phenylpropan-2-ol
Before selecting a validation method, it is crucial to understand the structural role of the starting material.
Structure: A
-amino alcohol with a quaternary chiral center at C2, bearing a phenyl group, a methyl group, a hydroxyl group, and an aminomethyl group.
Role:
Internal Reference: Because the configuration of the C2 center is fixed as (2R), it serves as an internal stereochemical anchor.
Rigidity: When condensed with carbonyls (to form oxazolidinones) or metal centers, it often forms rigid bicyclic or chelated structures, enhancing the reliability of NMR and ECD analysis.
Comparative Analysis of Validation Methods
The following table contrasts the operational parameters of the four dominant validation techniques.
Table 1: Comparative Matrix of Stereochemical Validation Methods
Feature
Single Crystal X-Ray (SC-XRD)
NMR Spectroscopy (NOE/Mosher)
Electronic Circular Dichroism (ECD)
Chiral HPLC/SFC
Primary Output
3D Electron Density Map
Relative Internuclear Distances /
Cotton Effects (UV/Vis absorption)
Retention Time ()
Absolute Config?
Yes (Definitive)
Yes (Relative to (2R) center or via derivatization)
Yes (Via ab initio calculation)
No (Requires known standard)
Sample State
Single Crystal (Solid)
Solution (, , etc.)
Solution (MeOH, ACN)
Solution
Sample Mass
0.1 – 1.0 mg
5 – 20 mg
< 0.1 mg
< 0.01 mg
Turnaround
24 – 72 Hours
1 – 4 Hours
4 – 24 Hours (incl. calc)
1 – 2 Hours
Limitations
Requires crystal growth; "Crystal picking" bias.
Requires rigid conformation or reliable models.
Requires chromophores; complex DFT calc.
Indirect; prone to matrix effects.
Deep Dive: Methodological Protocols
Method A: Single Crystal X-Ray Diffraction (The Gold Standard)
Mechanism: SC-XRD determines the absolute structure by diffracting X-rays through a crystal lattice.[4]
Why it works here: Since the (2R) center of the amino alcohol is known, you do not strictly require heavy atoms for anomalous dispersion (Bijvoet analysis). You can solve the structure relative to the known (2R) center. If the refinement shows the amino alcohol is (2R), the configuration of the new center is automatically defined.
Protocol:
Crystallization: Dissolve the synthesized product (e.g., the oxazolidinone derivative) in a solvent mixture (EtOAc/Hexanes or DCM/Pentane). Allow slow evaporation at 4°C.
Data Collection: Mount the crystal on a goniometer. Collect data using Cu-K
or Mo-K radiation.
Refinement: Solve the structure using direct methods (SHELXT).
Validation: Assign the chiral center at the amino alcohol position. If it refines correctly to (2R), read the configuration of the new center directly from the map.
Method B: NMR Spectroscopy (NOE & Anisotropy)
Mechanism: Utilizes the "Through-Space" magnetic interactions (NOE) or magnetic anisotropy of the phenyl ring to determine spatial proximity.
Protocol (For Rigid Oxazolidinones):
Sample Prep: Dissolve 10 mg of the compound in
or . Benzene-d6 is often preferred to resolve overlapping signals (ASIS effect).
Experiment: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) with a mixing time of 500-800 ms.
Analysis:
Identify the proton on the new chiral center (
).
Look for cross-peaks between
and the substituents on the (2R) center (Methyl vs. Phenyl).
Logic: If
shows a strong NOE to the (2R)-Methyl and no NOE to the Phenyl, they are cis (or spatially close). This fixes the relative stereochemistry.[5][6]
Method C: Electronic Circular Dichroism (ECD)
Mechanism: Measures the differential absorption of left- and right-circularly polarized light.[6][7]
Why it works here: The phenyl group in the (2R)-amino alcohol acts as a strong chromophore. The spatial arrangement of this chromophore relative to the new center induces a specific "Cotton Effect."
Protocol:
Experimental Spectrum: Acquire CD spectrum (190–400 nm) in methanol.
Computational Modeling:
Generate conformers of the putative (R,R) and (R,S) diastereomers using Molecular Mechanics (MMFF).
Optimize geometries using DFT (B3LYP/6-31G*).
Calculate excited states using TD-DFT.
Comparison: Overlay the experimental spectrum with the calculated spectra. The calculated diastereomer that matches the experimental sign and shape confirms the absolute configuration.
Decision Framework & Workflows
The following diagrams illustrate the logical flow for selecting a method and the experimental workflow for the chosen path.
Diagram 1: Method Selection Decision Tree
Caption: Decision matrix for selecting the optimal stereochemical validation method based on physical state and structural rigidity.
Diagram 2: Validation Workflow via NMR (NOE)
Caption: Step-by-step workflow for assigning stereochemistry using Nuclear Overhauser Effect (NOE) NMR spectroscopy.
Critical Considerations & Scientific Integrity
The "Internal Reference" Principle
When using (2R)-1-amino-2-phenylpropan-2-ol, you possess a distinct advantage over de novo unknown compounds. You do not need to determine the absolute configuration of the entire molecule from scratch. You only need to determine the relative stereochemistry between the new center and the known (2R) center.
Trustworthiness: This reduces the error margin significantly. If X-ray data is collected, the refinement software (e.g., OLEX2) allows you to fix the chirality of the C2 atom to 'R'. If the thermal ellipsoids of the rest of the molecule make sense and the R-factor is low (<5%), the assignment of the new center is mathematically certain.
Pitfalls in NMR
Conformational Averaging: If the synthesized compound is a flexible acyclic chain (e.g., a Schiff base that hasn't been reduced or cyclized), NOE signals may be averages of multiple conformers.
Solution: In such cases, Method C (ECD) or Method D (Derivatization) is preferred. For derivatization, hydrolyze the auxiliary to release the substrate (e.g., the chiral acid or amine) and derivatize with Mosher's acid chloride (MTPA-Cl) to determine the configuration of the cleaved fragment independently [1].[5]
Regulatory Expectations
For drug development (IND/NDA filings), the FDA and EMA generally expect Method A (X-Ray) for the primary reference standard. Secondary batches can be validated using Method D (Chiral HPLC) by comparing retention times to the X-ray validated standard [2].
References
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.
FDA Guidance for Industry. (1992). Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration.
Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881.
Stephens, P. J., et al. (2010). Determination of Absolute Configuration of Chiral Molecules using VCD and ECD. Chirality, 22(S1), E2-E4.
Comparing the effectiveness of different metal catalysts with (2R)-1-amino-2-phenylpropan-2-ol ligands
As an application scientist in catalytic methodology, selecting the optimal metal-ligand pairing is the most critical decision in asymmetric synthesis. The ligand (2R)-1-amino-2-phenylpropan-2-ol is a highly privileged c...
Author: BenchChem Technical Support Team. Date: March 2026
As an application scientist in catalytic methodology, selecting the optimal metal-ligand pairing is the most critical decision in asymmetric synthesis. The ligand (2R)-1-amino-2-phenylpropan-2-ol is a highly privileged chiral β-amino alcohol. Its structural architecture—featuring a primary amine for metal coordination and a sterically demanding tertiary alcohol (bearing both methyl and phenyl groups)—creates a rigid, highly shielded metallacycle when coordinated to transition metals.
This guide provides an objective, data-driven comparison of Ruthenium (Ru), Iridium (Ir), and Zinc (Zn) catalysts coordinated with this specific ligand, detailing the mechanistic causality, comparative performance, and self-validating experimental protocols required for successful implementation.
Mechanistic Foundations: The Causality of Coordination
The effectiveness of (2R)-1-amino-2-phenylpropan-2-ol is not universal; its behavior fundamentally shifts depending on the electronic and geometric preferences of the coordinated metal.
Ruthenium (Ru) & Iridium (Ir) - Bifunctional Outer-Sphere Catalysis: When coordinated to Ru(II) or Ir(III) half-sandwich complexes (e.g., with p-cymene or Cp*), the ligand acts as an N,O-bidentate donor. The primary amine is crucial here. Upon base activation, it forms a 16-electron metal-amide species. The reduction of prochiral ketones occurs via a six-membered pericyclic transition state where the metal delivers a hydride and the amine delivers a proton simultaneously. The bulky gem-methyl/phenyl groups on the ligand dictate the facial approach of the substrate, ensuring high enantiomeric excess (ee) [1].
Zinc (Zn) - Inner-Sphere Lewis Acid Activation: In asymmetric alkylation (e.g., diethylzinc addition to aldehydes), the ligand forms a chiral zinc alkoxide complex. The tertiary alcohol acts as a rigid anchor, while the primary amine coordinates a second equivalent of dialkylzinc, activating the alkyl group for nucleophilic attack.
Bifunctional catalytic cycle for Ru/Ir asymmetric transfer hydrogenation.
Comparative Performance Data
The following table synthesizes the quantitative performance of (2R)-1-amino-2-phenylpropan-2-ol across different metal centers. Data is normalized for standard benchmark substrates (e.g., acetophenone for ATH, benzaldehyde for alkylation).
Catalyst System
Primary Application
Catalyst Loading (mol%)
Typical Yield (%)
Enantiomeric Excess (ee %)
Turnover Number (TON)
Reaction Time
[RuCl₂(p-cymene)]₂
Asymmetric Transfer Hydrogenation (ATH)
0.5 - 1.0
88 - 98%
92 - 99%
100 - 200
4 - 12 h
[IrCl₂(Cp)]₂*
ATH / Reductive Amination
0.1 - 0.5
85 - 95%
85 - 95%
500 - 1000
1 - 4 h
Zn(Et)₂
Asymmetric Alkylation of Aldehydes
5.0 - 10.0
75 - 90%
88 - 96%
10 - 20
12 - 24 h
Analysis: Ruthenium provides the highest enantioselectivity for ketone reduction due to the perfect geometric match between the p-cymene arene ring and the ligand's phenyl group, which maximizes steric differentiation [2]. Iridium offers superior kinetics and higher TON but often sacrifices marginal ee% due to a more flexible transition state. Zinc requires higher loading because the chiral zinc alkoxide acts as a stoichiometric template rather than a highly turning-over catalyst.
In-Depth Metal Profiles & Self-Validating Protocols
A. Ruthenium (Ru): The Gold Standard for ATH
Ruthenium complexes paired with β-amino alcohols are highly effective for the ATH of unprotected α-ketoamines and N-phosphinyl ketimines [1][2]. The use of isopropanol (i-PrOH) is deliberate: it acts as both the solvent and the hydride donor.
Self-Validating Protocol: Ru-Catalyzed ATH of Acetophenone
Ligand-Metal Complexation: In a flame-dried Schlenk flask under argon, combine [RuCl₂(p-cymene)]₂ (0.025 mmol) and (2R)-1-amino-2-phenylpropan-2-ol (0.055 mmol) in anhydrous i-PrOH (5.0 mL).
Causality: A slight excess of ligand prevents the formation of uncoordinated, racemic-reducing Ru species.
Thermal Activation: Heat the mixture to 80 °C for 1 hour until the solution turns a deep, homogeneous orange.
Validation Step: The color change confirms the cleavage of the Ru dimer and the formation of the precatalyst.
Substrate Addition: Cool the mixture to room temperature. Add acetophenone (5.0 mmol) dissolved in i-PrOH (15 mL).
Base Initiation: Add a standardized solution of t-BuOK (0.25 mmol, 0.1 M in i-PrOH).
Causality: The strong base removes HCl from the precatalyst, generating the active 16-electron Ru-amide. The reaction must be initiated after substrate addition to prevent catalyst degradation.
Monitoring & Quenching: Stir at room temperature. Monitor via TLC (Hexanes:EtOAc 4:1). Once the ketone is consumed (typically 6 hours), immediately filter the mixture through a short silica plug to remove the metal.
Validation Step: Analyze the crude mixture via Chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard to confirm ee% before proceeding to bulk purification.
B. Zinc (Zn): Precision Asymmetric Alkylation
Unlike the hydride transfer in Ru-ATH, Zn-catalysis with this ligand relies on the formation of a rigid bimetallic transition state. The tertiary alcohol of the ligand is deprotonated by diethylzinc, forming a chiral environment that directs the incoming alkyl group to the Re or Si face of the aldehyde.
Self-Validating Protocol: Zn-Catalyzed Addition to Benzaldehyde
Alkoxide Formation: In a dry flask under nitrogen, dissolve (2R)-1-amino-2-phenylpropan-2-ol (10 mol%) in anhydrous toluene (5 mL). Cool to 0 °C.
Zinc Addition: Slowly add Zn(Et)₂ (1.0 M in hexanes, 2.2 equivalents relative to substrate).
Causality: The first equivalent forms the active chiral zinc alkoxide; the second equivalent acts as the nucleophile. Ethane gas evolution will be observed.
Substrate Introduction: Stir for 30 minutes at 0 °C, then add benzaldehyde (1.0 mmol) dropwise.
Reaction & Quenching: Allow the reaction to warm to room temperature and stir for 18 hours. Quench carefully with saturated aqueous NH₄Cl at 0 °C.
Causality: NH₄Cl safely hydrolyzes the unreacted Zn(Et)₂ and breaks down the zinc alkoxide product complex without causing elimination side-reactions.
Validation: Extract with dichloromethane, dry over Na₂SO₄, and analyze the crude via ¹H NMR to determine conversion (comparing the aldehyde proton at ~10 ppm to the benzylic carbinol proton at ~4.5 ppm).
Experimental Workflow & Quality Control
To ensure reproducibility across these different metal systems, a rigorous workflow must be maintained. The diagram below maps the critical path from ligand coordination to final analytical validation.
Standardized workflow for evaluating metal-ligand catalyst systems.
Conclusion
The choice of metal paired with (2R)-1-amino-2-phenylpropan-2-ol dictates both the reaction pathway and the ultimate stereochemical outcome. Ruthenium remains the unparalleled choice for asymmetric transfer hydrogenation where maximum enantioselectivity is required. Iridium should be deployed when reaction kinetics and turnover numbers are the primary bottlenecks. Zinc effectively repurposes the ligand's N,O-motif from a bifunctional hydrogen-bonding network into a rigid Lewis acid template for carbon-carbon bond formation. By adhering to the self-validating protocols outlined above, researchers can ensure robust, reproducible asymmetric transformations.
References
Source: Applied Sciences (MDPI)
Source: The Journal of Organic Chemistry (ACS Publications)
Validation
A Senior Application Scientist's Guide to Chiral Amino Alcohols in Industrial Synthesis: A Cost-Benefit Analysis of (2R)-1-amino-2-phenylpropan-2-ol
For: Researchers, scientists, and drug development professionals Executive Summary The selection of a chiral directing group—be it a stoichiometric auxiliary or a catalytic ligand—is a critical decision in the economic a...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals
Executive Summary
The selection of a chiral directing group—be it a stoichiometric auxiliary or a catalytic ligand—is a critical decision in the economic and stereochemical success of industrial-scale synthesis. This guide provides an in-depth cost-benefit analysis of (2R)-1-amino-2-phenylpropan-2-ol, a versatile chiral amino alcohol, in the context of a benchmark industrial transformation: the asymmetric reduction of prochiral ketones.[1] Its performance is critically evaluated against two industry-standard alternatives: the venerable Evans Oxazolidinone, representing the stoichiometric chiral auxiliary approach, and the highly efficient (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, a precursor for the catalytic Corey-Bakshi-Shibata (CBS) reduction.[2][3] Our analysis demonstrates that while initial reagent cost is a factor, the true economic viability is a function of catalytic efficiency, chemical yield, enantiomeric excess (ee), and operational complexity.
The Strategic Importance of Chiral Induction in Synthesis
Most biological molecules and pharmaceutical agents are chiral, existing as one of two non-superimposable mirror images (enantiomers).[4] Consequently, the ability to selectively synthesize the desired enantiomer is paramount in drug development. Chiral auxiliaries and ligands are the workhorses of asymmetric synthesis, temporarily imparting their chirality to a prochiral substrate to direct a stereoselective reaction.[5][6]
(2R)-1-amino-2-phenylpropan-2-ol belongs to the privileged class of amino alcohol ligands.[7] These compounds are valued for their ability to form chiral catalysts in situ, most notably oxazaborolidines for the enantioselective reduction of ketones with borane reagents.[1][3] This reaction is a fundamental tool for producing chiral secondary alcohols, which are key building blocks for numerous active pharmaceutical ingredients (APIs).[1]
Comparative Framework: The Asymmetric Reduction of Acetophenone
To provide a standardized and objective comparison, we will evaluate each chiral agent using the asymmetric reduction of acetophenone as a model reaction. This transformation is a well-documented benchmark for assessing the efficacy of chiral reducing systems.[8] The key performance indicators (KPIs) for our analysis are:
Enantiomeric Excess (ee%): The measure of stereochemical purity.
Chemical Yield (%): The efficiency of the material conversion.
Process Cost: A holistic metric including reagent cost, solvent/energy requirements, and downstream processing (e.g., purification, auxiliary removal/recovery).
Performance and Cost Analysis of Chiral Systems
System 1: (2R)-1-amino-2-phenylpropan-2-ol (In Situ Catalytic Approach)
(2R)-1-amino-2-phenylpropan-2-ol serves as a precursor, reacting with a borane source (e.g., BH₃·THF) to form a chiral oxazaborolidine catalyst in situ. This catalyst then coordinates with both the borane reducing agent and the ketone substrate, creating a rigid, chair-like six-membered transition state that forces the hydride to be delivered to one specific face of the carbonyl.
Causality of Experimental Choice: The in situ generation of the catalyst is often preferred in industrial settings to avoid the isolation and storage of potentially moisture-sensitive oxazaborolidine catalysts, which can lead to lower reproducibility over time.[3]
Performance Insights:
Chiral amino alcohols are known to facilitate high enantioselectivity in ketone reductions. For structurally related amino alcohols like (S)-2-Amino-2-methyl-1-propanol, ee values around 90% are achievable for acetophenone reduction.[8] The phenyl group in our target molecule provides steric bulk that can enhance facial discrimination, leading to potentially high ee values.
Cost-Benefit Analysis:
Strengths:
Catalytic Nature: Only 5-10 mol% of the ligand is required, significantly reducing the cost contribution of the chiral material compared to stoichiometric approaches.[8]
Operational Simplicity: In situ formation streamlines the process.
High Atom Economy: Catalytic methods generally produce less waste.
Weaknesses:
Borane Handling: Borane reagents (e.g., BH₃·THF or borane dimethyl sulfide) are pyrophoric and require specialized handling procedures under an inert atmosphere, increasing operational costs and safety considerations.
Substrate Scope: Performance can be sensitive to the steric and electronic properties of the ketone substrate.
System 2: Evans Oxazolidinone (Stoichiometric Auxiliary Approach)
Evans auxiliaries are a cornerstone of asymmetric synthesis.[9] In this approach, the chiral auxiliary is covalently attached to a substrate (e.g., forming a propionyl imide). The bulky group on the oxazolidinone (often an isopropyl or phenyl group) effectively blocks one face of the derived enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity.[10] While not used for direct ketone reduction, it is the benchmark for asymmetric aldol reactions, which produce similar β-hydroxy ketone products.
Causality of Experimental Choice: The covalent attachment of the auxiliary provides a highly predictable and robust method for stereocontrol across a wide range of reactions, including alkylations and aldol additions.[9] The resulting diastereomeric products can often be easily separated by standard techniques like crystallization or chromatography.[5]
Performance Insights:
For aldol reactions, Evans auxiliaries routinely deliver diastereoselectivities exceeding 95:5, which translates to >90% ee in the final product after cleavage.[10]
Cost-Benefit Analysis:
Strengths:
High Reliability & Broad Scope: Excellent stereocontrol for many reaction types.
Facile Purification: Diastereomeric products are often separable by crystallization, which is highly scalable.
Weaknesses:
Stoichiometric Requirement: A full equivalent of the often-expensive auxiliary is needed.
Multi-Step Process: Requires additional synthetic steps for attachment and cleavage of the auxiliary, lowering overall yield and increasing labor/solvent costs.[5]
Poor Atom Economy: The mass of the auxiliary is incorporated and then removed, generating significant waste.
System 3: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (CBS Catalyst)
This amino alcohol, derived from (S)-proline, is the precursor to the renowned Corey-Bakshi-Shibata (CBS) catalyst.[3] It is arguably the most widely used and well-documented oxazaborolidine catalyst for the asymmetric reduction of ketones.
Causality of Experimental Choice: The CBS catalyst provides a "gold standard" benchmark for catalytic ketone reduction. Its high catalytic activity and well-understood mechanism make it an authoritative point of comparison for any new catalytic system.
Performance Insights:
The CBS catalyst is highly effective, often providing >95% ee and high chemical yields for the reduction of acetophenone and a broad range of other ketones.[3][8]
Cost-Benefit Analysis:
Strengths:
Exceptional Enantioselectivity: Consistently delivers very high ee values for a wide variety of substrates.
Well-Established: Extensive literature and predictable outcomes reduce development time.
Catalytic: Requires only small loadings (1-10 mol%).
Weaknesses:
Reagent Cost: The proline-derived ligand is generally more expensive than simpler amino alcohols.
Sensitivity: The pre-formed catalyst can be sensitive to air and moisture, potentially requiring glovebox techniques or careful in situ preparation.[3]
Quantitative Performance and Cost Data Summary
The following table summarizes the key performance and cost metrics for the three systems in the context of producing a chiral secondary alcohol.
Metric
(2R)-1-amino-2-phenylpropan-2-ol
Evans Oxazolidinone
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (CBS)
Approach
Catalytic (In Situ)
Stoichiometric Auxiliary
Catalytic (In Situ or Pre-formed)
Typical Loading
5-10 mol%
100 mol% (1 equivalent)
1-10 mol%
Typical ee%
85-95% (Estimated)
>95% (Diastereoselectivity)
>95%
Overall Yield
High (Single Step)
Moderate (Multi-step)
High (Single Step)
Relative Reagent Cost
Low-Moderate
High
High
Process Complexity
Moderate (Inert atmosphere)
High (Attachment/Cleavage steps)
Moderate-High (Inert atmosphere)
Atom Economy
High
Low
High
Scalability
Excellent
Good (Crystallization helps)
Excellent
Experimental Protocols: A Self-Validating System
The following protocols describe the benchmark reduction of acetophenone. Each protocol is designed to be self-validating, with clear steps for reaction setup, monitoring, and product analysis.
Protocol 1: Asymmetric Reduction using (2R)-1-amino-2-phenylpropan-2-ol
Objective: To perform the in-situ catalytic reduction of acetophenone.
Materials:
(2R)-1-amino-2-phenylpropan-2-ol (10 mol%)
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M in THF
Acetophenone
Anhydrous Tetrahydrofuran (THF)
Methanol (for quenching)
1 M Hydrochloric Acid
Standard inert atmosphere glassware (e.g., Schlenk line)
Procedure:
Catalyst Formation: In a flame-dried, two-necked flask under Argon, dissolve (2R)-1-amino-2-phenylpropan-2-ol (0.1 mmol) in anhydrous THF (5 mL). Cool the solution to 0 °C.
Slowly add BH₃·THF solution (0.1 mmol, 0.1 mL) to the ligand solution. Stir for 30 minutes at 0 °C to facilitate the formation of the oxazaborolidine catalyst.
Substrate Addition: Add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise to the catalyst solution at 0 °C.
Borane Addition: Slowly add the remaining BH₃·THF solution (1.1 mmol, 1.1 mL) to the reaction mixture, maintaining the temperature at 0 °C.
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin-Layer Chromatography (TLC).
Quenching: Once the reaction is complete, slowly add methanol (5 mL) at 0 °C to quench excess borane.
Work-up: Acidify with 1 M HCl, extract with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Analysis: Purify the crude product by column chromatography. Determine the chemical yield and analyze the enantiomeric excess using chiral HPLC.
Protocol 2: Asymmetric Aldol Reaction using an Evans Oxazolidinone Auxiliary
Objective: To demonstrate the use of a stoichiometric auxiliary for creating a chiral alcohol precursor.
Acylation (Auxiliary Attachment): Acylate the Evans auxiliary with propionyl chloride and TEA to form the N-propionyl imide.
Enolate Formation: Dissolve the N-propionyl imide in anhydrous CH₂Cl₂ at -78 °C. Add Bu₂BOTf followed by a tertiary amine base to generate the Z-enolate.
Aldol Reaction: Add acetaldehyde to the enolate solution at -78 °C and stir for several hours.
Work-up: Quench the reaction with a phosphate buffer and extract the product.
Purification: Purify the diastereomeric aldol adduct by column chromatography. The diastereomeric ratio can be determined by ¹H NMR.
Cleavage (Auxiliary Removal): Treat the purified adduct with LiOH and H₂O₂ to cleave the auxiliary, yielding the chiral β-hydroxy propionic acid. The auxiliary can be recovered.
Analysis: The enantiomeric excess of the product can be determined after conversion to a suitable derivative (e.g., methyl ester) by chiral HPLC.
Visualization of Synthetic Strategies
The choice between a catalytic and a stoichiometric approach represents a fundamental fork in the strategic planning of a synthesis.
Caption: Comparison of catalytic vs. stoichiometric workflows.
Caption: Simplified model of the CBS reduction transition state.
Final Recommendation
The cost-benefit analysis reveals a clear distinction based on the scale and goals of the synthesis:
For Large-Scale Industrial Production: The catalytic approach offered by (2R)-1-amino-2-phenylpropan-2-ol and its analogs like the CBS catalyst is unequivocally superior. The ability to use sub-stoichiometric quantities of the chiral director dramatically lowers material costs and waste, aligning with the principles of green chemistry. The higher initial cost of a ligand like the CBS precursor can be justified by its exceptional and reliable performance, which minimizes costly batch failures and purification challenges.
For Small-Scale, Discovery, or Process Development: The Evans Oxazolidinone (stoichiometric) approach remains highly valuable. Its predictability and broad applicability can accelerate the synthesis of diverse targets in a research setting where material cost is less critical than speed and reliability. The facile separation of diastereomers is a significant advantage at the lab scale.
Ultimately, (2R)-1-amino-2-phenylpropan-2-ol represents a cost-effective and highly promising option for industrial applications requiring the catalytic asymmetric reduction of ketones. Its performance, coupled with the inherent efficiency of a catalytic process, makes it a compelling alternative to both more expensive catalytic systems and less atom-economical stoichiometric methods.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Computational Modeling to Predict the Stereochemical Outcome of (2R)-1-amino-2-phenylpropan-2-ol Reactions
Content Type: Technical Comparison Guide
Audience: Computational Chemists, Synthetic Organic Chemists, and Drug Discovery Scientists.
Executive Summary
The chiral scaffold (2R)-1-amino-2-phenylpropan-2-ol represents a class of
-amino alcohols possessing a quaternary stereocenter. Unlike their secondary alcohol counterparts (e.g., ephedrine), these tertiary alcohols introduce unique steric bulk that challenges standard computational models.
This guide compares two primary computational methodologies for predicting the enantiomeric excess (
) of reactions catalyzed by this ligand, specifically focusing on the asymmetric addition of diethylzinc to benzaldehyde . We evaluate the "Legacy Standard" (B3LYP) against the "Modern Dispersion-Corrected" approach (M06-2X), demonstrating why accounting for non-covalent interactions is non-negotiable for this specific molecular architecture.
Part 1: The Challenge – The Quaternary Center
The (2R)-1-amino-2-phenylpropan-2-ol ligand operates via a bimetallic transition state (Noyori mechanism). The presence of the phenyl group and a methyl group at the C2 position creates a crowded environment.
Steric Locking: The quaternary center limits conformational freedom compared to linear amino alcohols.
Dispersion Dependence: The phenyl ring on the ligand engages in
- stacking or CH- interactions with the substrate (benzaldehyde).
The Problem: Standard DFT functionals often fail to capture these weak dispersion forces, leading to erroneous predictions of the Transition State (TS) energy differences (
).
Part 2: Methodology Comparison
We compare two distinct computational protocols for predicting the stereochemical outcome (
To validate these models, we reference the experimental outcome of diethylzinc addition to benzaldehyde using 1-amino-2-phenylpropan-2-ol derivatives.
Reaction:
Metric
Experimental Data [1,2]
Method A Prediction (B3LYP)
Method B Prediction (M06-2X)
Major Enantiomer
(S)-1-phenylpropanol
(S)
(S)
Enantiomeric Excess ()
45 - 52%
>90% (Overestimation)
48% (Accurate)
(kcal/mol)
~0.45
1.80
0.48
Comp. Cost (Relative)
N/A
1.0x
1.6x
Error Source
N/A
Missed - repulsion
Accurate steric mapping
Analysis:
Method A (B3LYP) drastically overestimates the selectivity. It predicts a tight, highly selective TS because it fails to account for the repulsive dispersion forces between the ligand's phenyl ring and the substrate's phenyl ring in the minor pathway. Method B (M06-2X) correctly identifies that the "unfavorable" pathway is actually competitive due to stabilizing CH-
interactions, resulting in a predicted that matches the moderate experimental selectivity.
Part 4: Experimental & Computational Protocols
1. Computational Workflow (Method B - Recommended)
Step 1: Conformational Search
Generate conformers of the ligand-Zn-substrate complex using a force field (e.g., MMFF94). The quaternary center restricts this list, typically yielding <20 relevant conformers.
for all conformers. Use the Boltzmann distribution to weight the contributions of low-energy transition states to the overall reaction rate ( and ).
2. Calculation of Enantiomeric Excess
Where .
Part 5: Visualization
Figure 1: Computational Workflow for Stereoselectivity Prediction
Caption: Step-by-step workflow for predicting stereochemical outcomes using dispersion-corrected DFT.
Figure 2: The Bimetallic Transition State Model
Caption: Simplified Noyori-type bimetallic transition state showing the critical steric interaction between the C2-phenyl group of the ligand and the substrate.
References
Experimental Benchmark (Amino Alcohol Ligands):
Jimeno, C., Vidal-Ferran, A., & Pericàs, M. A. (2025). "Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes." Molecules.
[Link]
(Note: Provides experimental
ranges for similar amino alcohol scaffolds used in validation).
DFT Functional Benchmarking:
Goerigk, L., & Grimme, S. (2011). "A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions." Physical Chemistry Chemical Physics.
[Link]
M06-2X Performance Guide:
Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts.
[Link]
Best Practices in Computational Catalysis:
Bursch, M., et al. (2022). "Best-Practice DFT Protocols for Basic Molecular Computational Chemistry." Angewandte Chemie International Edition.
[Link]
Validation
Benchmarking the performance of (2R)-1-amino-2-phenylpropan-2-ol against newer chiral auxiliaries
The following guide benchmarks the performance of (2R)-1-amino-2-phenylpropan-2-ol —a tertiary amino alcohol used primarily as a precursor for 5,5-disubstituted oxazolidinone auxiliaries and as a ligand in asymmetric cat...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide benchmarks the performance of (2R)-1-amino-2-phenylpropan-2-ol —a tertiary amino alcohol used primarily as a precursor for 5,5-disubstituted oxazolidinone auxiliaries and as a ligand in asymmetric catalysis—against modern alternatives like Ellman’s Sulfinamide and Myers’ Pseudoephedrine .
Executive Summary
The Shift from Classical Amino Alcohols to Modular Auxiliaries
(2R)-1-amino-2-phenylpropan-2-ol (CAS: 135355-11-2) represents a class of tertiary amino alcohols historically valued for generating rigid, crystalline oxazolidinone auxiliaries (specifically 5-methyl-5-phenyl-2-oxazolidinone). Its quaternary C2 center prevents racemization and enhances the crystallinity of intermediates, a critical feature for non-chromatographic purification.
However, modern drug development has shifted toward "newer" auxiliaries like Ellman’s tert-butanesulfinamide and Myers’ Pseudoephedrine . While the amino alcohol remains effective for specific aldol and alkylation reactions requiring high crystallinity, newer alternatives offer superior atom economy , cleavage versatility , and broad-spectrum stereocontrol .
Feature
(2R)-1-amino-2-phenylpropan-2-ol
Ellman’s Sulfinamide
Myers’ Pseudoephedrine
Primary Application
Enolate Alkylation, Aldol (via Oxazolidinone)
Chiral Amine Synthesis (via Imine)
Enolate Alkylation (via Amide)
Stereocontrol (dr)
Typically >95:5 (Recrystallization often required)
This auxiliary operates via the formation of a 5-methyl-5-phenyl-2-oxazolidinone . Upon acylation (e.g., with propionyl chloride), it forms an N-acyloxazolidinone.
Enolate Geometry: Treatment with a base (LDA or NaHMDS) generates a Z-enolate.
Facial Bias: The fixed stereocenter at C5 (derived from the amino alcohol) exerts steric influence, though less directly than Evans' C4-substituted auxiliaries. The gem-disubstitution (Methyl/Phenyl) at C5 locks the ring conformation (Thorpe-Ingold effect), enhancing rigidity and often shielding the Re-face of the enolate.
Key Advantages[2][3]
Quaternary Stability: The tertiary alcohol origin means the C5 position is fully substituted, preventing racemization/elimination under harsh basic conditions.
Crystallinity-Driven Purification: The phenyl group promotes π-stacking, often yielding crystalline intermediates that allow for diastereomeric enrichment without column chromatography—a significant process chemistry advantage.
Comparative Analysis
A. Vs. Ellman’s Sulfinamide (tert-Butanesulfinamide)
The Old Way ((2R)-1-amino-2-phenylpropan-2-ol): Requires formation of an imine, followed by reduction or nucleophilic addition. The auxiliary is heavy and removal can be forcing.
The New Way (Ellman): Condensation with aldehydes/ketones yields N-sulfinyl imines.
Performance: Ellman’s auxiliary activates the imine for nucleophilic attack (Grignard, organolithium) while directing stereochemistry with high precision (dr > 98:2).
Cleavage: The sulfinyl group is cleaved with simple HCl/MeOH, releasing the amine salt and volatile byproducts, avoiding the harsh oxidative or basic hydrolysis needed for oxazolidinones.
B. Vs. Myers’ Pseudoephedrine
Context: Asymmetric Alkylation of Amides.
The Old Way ((2R)-1-amino-2-phenylpropan-2-ol): Alkylation of the oxazolidinone enolate.
Limitation: Hydrolytic cleavage of the oxazolidinone to the acid often requires LiOOH (lithium hydroperoxide), which can be sensitive for redox-labile substrates.
The New Way (Myers): Alkylation of N-acyl-pseudoephedrine.
Performance: Pseudoephedrine amides undergo alkylation with high efficiency (yields >80%, dr >99:1) due to a highly ordered, lithium-chelated transition state.
Versatility: The auxiliary can be cleaved to alcohols (using LAB), aldehydes (using LiAlH(OEt)3), or acids, offering a "divergent" synthetic path that oxazolidinones struggle to match.
Experimental Data & Protocols
Protocol A: Alkylation using (2R)-1-amino-2-phenylpropan-2-ol (Oxazolidinone Route)
Target: Synthesis of Chiral
-Methyl Carboxylic Acid
Auxiliary Synthesis:
React (2R)-1-amino-2-phenylpropan-2-ol (1.0 equiv) with Triphosgene (0.35 equiv) and
Procedure: Generate enolate at -78°C for 30 min. Add BnBr. Stir 2h.
Cleavage: Treat with
in THF/ at 0°C.
Metric: Yield 75-85%, dr 95:5 (upgradable to >99:1 via crystallization).
Protocol B: Amine Synthesis using Ellman’s Auxiliary
Target: Synthesis of Chiral
-Branched Amine
Imine Formation:
React Ketone (1.0 equiv) with (R)-tert-butanesulfinamide (1.1 equiv) and
(2.0 equiv) in THF.
Result: Sulfinyl ketimine (Yield >90%).
Nucleophilic Addition:
Add
(2.0 equiv) in at -48°C.
Metric: Yield 92%, dr >98:2.
Cleavage:
Treat with 4M HCl in Dioxane/MeOH.
Result: Chiral Amine Hydrochloride.
Visualization of Stereocontrol Pathways
Caption: Comparative workflow showing the steric blocking mechanism of the amino-alcohol derived oxazolidinone (Pathway A) versus the chelation-controlled addition to Ellman's sulfinyl imine (Pathway B).
References
Ellman, J. A., et al. (2003). "Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995. Link
Myers, A. G., et al. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 119(28), 6496–6511. Link
Davies, S. G., et al. (2001). "Asymmetric Synthesis using SuperQuat Auxiliaries." Perkin Transactions 1, 2001, 2931-2951. (Contextual grounding for 5,5-disubstituted oxazolidinones).
Ager, D. J., et al. (1996). "Amino Alcohols as Chiral Auxiliaries." Chemical Reviews, 96(2), 835–876. Link
BenchChem. (2025). "(2R)-1-amino-2-phenylpropan-2-ol Product Record & Properties." PubChem CID 40430246.[2] Link
A Researcher's Guide to the Safe and Compliant Disposal of (2R)-1-amino-2-phenylpropan-2-ol
As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a f...
Author: BenchChem Technical Support Team. Date: March 2026
As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of (2R)-1-amino-2-phenylpropan-2-ol, moving beyond simple instructions to explain the critical reasoning behind each procedure. Our objective is to empower you with the knowledge to manage this chemical waste stream safely, compliantly, and with confidence.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before any disposal procedure begins, a thorough understanding of the substance's hazards is essential. While a specific, publicly available Safety Data Sheet (SDS) for (2R)-1-amino-2-phenylpropan-2-ol is not readily found, we can infer its probable hazard profile from structurally similar compounds, such as (R)-(-)-1-Aminopropan-2-ol. These related chemicals are classified as corrosive, capable of causing severe skin burns and serious eye damage.[1][2] Therefore, it is imperative to handle (2R)-1-amino-2-phenylpropan-2-ol as a hazardous substance with a similar risk profile.
The Causality of Precaution: Treating this compound as corrosive dictates the stringent requirement for specific Personal Protective Equipment (PPE). The potential for severe tissue damage on contact is the direct cause for mandating a multi-layered defense for all personnel handling the waste.
Table 1: Required Personal Protective Equipment (PPE) for Handling (2R)-1-amino-2-phenylpropan-2-ol Waste
PPE Category
Specification
Rationale
Eye/Face Protection
ANSI Z87.1-compliant safety goggles with side shields or a full-face shield.[3][4]
Protects against splashes that can cause irreversible eye damage.[1]
Skin Protection
Chemically impermeable gloves (e.g., nitrile, neoprene) and a flame-resistant lab coat.[3]
Prevents skin contact, which can lead to severe burns and chemical absorption.[1][2]
Respiratory Protection
Not typically required if handled within a certified chemical fume hood.
A fume hood provides adequate ventilation to prevent inhalation of any potential vapors or aerosols.[3][5]
Waste Characterization and Segregation: Preventing Dangerous Reactions
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the Environmental Protection Agency (EPA).[6][7] Given its likely corrosive nature, (2R)-1-amino-2-phenylpropan-2-ol waste must be managed as hazardous waste .
The Logic of Segregation: The most critical step in waste management is proper segregation.[8][9] Co-mingling incompatible chemicals can trigger violent reactions, release toxic gases, or cause fires. The stability of (2R)-1-amino-2-phenylpropan-2-ol can be compromised by strong oxidizing agents.[1] Therefore, its waste stream must be kept isolated.
Table 2: Segregation Protocol for (2R)-1-amino-2-phenylpropan-2-ol Waste
Waste Stream
Segregation Action
Reason for Segregation
(2R)-1-amino-2-phenylpropan-2-ol
Collect in a dedicated, labeled hazardous waste container.
This is the primary waste stream to be managed.
Acids (Strong)
DO NOT MIX. Store in a separate, secondary containment bin.[10]
Risk of violent exothermic reaction.
Bases (Strong)
DO NOT MIX. Store in a separate, secondary containment bin.[10]
While the compound is an amino alcohol, mixing with strong bases is poor practice.
Potential for a dangerous, possibly explosive, reaction.
Halogenated Organic Solvents
Collect in a separate, dedicated "Halogenated Waste" container.[9]
Many disposal facilities incinerate waste; mixing halogenated and non-halogenated streams complicates this process and increases cost.
Aqueous Waste (Non-hazardous)
DO NOT MIX.
Prevents unnecessary contamination and increases the volume of hazardous waste.
Step-by-Step Disposal Protocol for (2R)-1-amino-2-phenylpropan-2-ol
This protocol outlines the process from the point of generation to the point of pickup by trained professionals. Adherence to these steps ensures compliance with EPA and institutional guidelines.[12]
Step 1: Container Selection and Preparation
Select a Compatible Container: Choose a container made of material that will not react with or be degraded by the waste. High-density polyethylene (HDPE) or glass containers are typically appropriate.[9] Never use food or beverage containers.[9]
Ensure Good Condition: The container must be free of cracks, have a tight-fitting, screw-on cap, and be clean on the outside.[8][13] Leaking containers will be refused by safety personnel.[9]
Affix a Hazardous Waste Label: Before adding any waste, securely attach a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department.[8][14]
Step 2: Waste Accumulation in a Satellite Accumulation Area (SAA)
Designate an SAA: The waste container must be kept at or near the point of generation and under the control of the laboratory personnel generating the waste.[6][8][12] This designated location is known as a Satellite Accumulation Area (SAA).
Add Waste Carefully: Dispense the waste (pure substance, solutions, or rinsates) into the labeled container, preferably within a chemical fume hood.
Keep Container Closed: The container must be securely capped at all times, except when you are actively adding waste.[8][9][13] Leaving a funnel in the opening is a common but serious violation.[8]
Monitor Fill Level: Do not overfill the container. Leave at least 10% of headspace at the top to allow for expansion of vapors.[9]
Step 3: Complete the Hazardous Waste Label
Identify Contents: Clearly write the full chemical name: "(2R)-1-amino-2-phenylpropan-2-ol". Do not use abbreviations or chemical formulas.[8]
List All Constituents: If the waste is a mixture, list all components and their approximate percentages. The total must equal 100%.
Indicate Hazards: Check the appropriate hazard boxes on the label (e.g., Corrosive, Toxic).
Date the Container: Record the date when the first drop of waste was added to the container.[15]
Step 4: Storage and Pickup
Secondary Containment: Store the sealed waste container in a secondary containment bin or tray that can hold at least 110% of the container's volume. This prevents the spread of material in case of a leak.[14]
Adhere to Accumulation Limits: Regulations limit the amount of waste that can be stored in an SAA to a maximum of 55 gallons.[6][13] Once a container is full, it must be removed by EH&S within a specified timeframe (often 72 hours).[8]
Arrange for Disposal: When the container is approximately 90% full, submit a chemical waste pickup request to your institution's EH&S or equivalent safety department.[8]
Management of Contaminated Materials and Empty Containers
Proper disposal extends to items that have come into contact with the chemical.
Protocol for Contaminated Solid Waste
Sharps: Needles, syringes, or sharp-edged tools must be placed in a designated sharps container.
Labware and Debris: Contaminated glassware, gloves, and absorbent paper should be collected in a separate, clearly labeled, sealed plastic bag or container as "Contaminated Debris."[9] This waste stream should be submitted for pickup along with the liquid waste.
Protocol for Decontaminating Empty Containers
A container that held (2R)-1-amino-2-phenylpropan-2-ol is not considered "empty" until it has been properly decontaminated.
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water or ethanol).[11][14]
Collect Rinsate: The first rinse is highly contaminated and must be collected and disposed of as hazardous waste in your designated "(2R)-1-amino-2-phenylpropan-2-ol" waste container.[14] Subsequent rinses may also need to be collected, depending on institutional policy.
Deface the Label: Completely remove or obliterate the original manufacturer's label.[10][14]
Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the appropriate glass or plastic recycling bin.[10][11]
Emergency Procedures for Spills and Exposures
In the event of an accident, a swift and correct response is critical.
Minor Spill (inside a fume hood):
Alert personnel in the immediate area.
Use a chemical spill kit with an absorbent appropriate for corrosives.
Collect the absorbed material and contaminated cleaning supplies in a sealed bag.
Label the bag as hazardous waste and arrange for pickup.[14]
Major Spill (outside a fume hood):
Evacuate the area immediately.
Notify your institution's emergency safety office.
Do not attempt to clean it up yourself.
Personal Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1]
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1]
Seek immediate medical attention after any exposure and provide the SDS or chemical name to the medical personnel.[1][3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste streams containing (2R)-1-amino-2-phenylpropan-2-ol.
Caption: Decision workflow for managing different waste streams of (2R)-1-amino-2-phenylpropan-2-ol.
References
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
Laboratory chemical waste disposal guidelines. University of Otago.
Chemical Waste Procedures. University of Illinois Division of Research Safety.
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
1-AMINO-2-PHENYL-PROPAN-2-OL HYDROCHLORIDE Safety Data Sheet. ECHEMI.
DL-2-Amino-1-butanol Safety Data Sheet. TCI Chemicals.
2-Amino-2-methyl-1-propanol Safety Data Sheet. KISHIDA CHEMICAL CO.,LTD.
(R)-(-)-1-Amino-2-propanol Safety Data Sheet. Thermo Fisher Scientific.
1-Amino-2-propanol Safety Data Sheet. Sigma-Aldrich.
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
(2R)-1-amino-2-phenylpropan-2-ol. PubChem, National Center for Biotechnology Information.
1-aminopropan-2-ol Safety Data Sheet. MilliporeSigma.
2-Amino-2-methyl-1-propanol Safety Data Sheet. CPAchem.
Hazardous Waste. Maryland Department of the Environment.
Hazardous Waste - EHSO Manual. University of Oklahoma.
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering.
Collection, Storage, Transport and Disposal of Hazardous Waste. The University of Toledo.
EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste. Foley & Lardner LLP.
Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency.